2,2-Difluoro-7-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBQIURZQOPXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emerging Role of Fluorinated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved target selectivity and metabolic stability. The incorporation of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the potential of these scaffolds.[1] This guide focuses on a particularly promising, yet under-documented molecule: 2,2-Difluoro-7-azaspiro[3.5]nonane .
The strategic introduction of a gem-difluoro group onto the azaspiro[3.5]nonane core is anticipated to modulate key physicochemical parameters such as basicity (pKa), lipophilicity (logP), and solubility. These properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 2,2-Difluoro-7-azaspiro[3.5]nonane, alongside detailed experimental protocols for their characterization.
Molecular Identity and Predicted Physicochemical Profile
2,2-Difluoro-7-azaspiro[3.5]nonane, available commercially as its hydrochloride salt, is a saturated heterocyclic amine with a spirocyclic framework. The presence of the electron-withdrawing gem-difluoro group is expected to significantly influence its electronic and steric properties compared to its non-fluorinated analog.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₈H₁₃F₂N | EvitaChem[2] |
| Molecular Weight | 161.19 g/mol | EvitaChem[2] |
| Predicted XlogP | 1.6 | PubChem[3] |
| Predicted pKa | ~8-9 | Inferred from literature on fluorinated amines |
| Appearance | Not available | Capot Chemical[4] |
| Melting Point | Not available | Capot Chemical[4] |
| Boiling Point | Not available | Capot Chemical[4] |
| Solubility | Expected to be higher in hydrochloride salt form | EvitaChem[2] |
The Influence of Gem-Difluorination: A Mechanistic Perspective
The introduction of a CF₂ group at the 2-position of the azaspiro[3.5]nonane skeleton is not a trivial substitution. It imparts profound electronic effects that propagate through the molecule, primarily influencing the basicity of the nitrogen atom and the overall lipophilicity.
Impact on Basicity (pKa)
The gem-difluoro group is a strong electron-withdrawing moiety due to the high electronegativity of fluorine. This inductive effect (-I) reduces the electron density on the nitrogen atom of the azaspirocycle, thereby decreasing its ability to accept a proton. Consequently, 2,2-Difluoro-7-azaspiro[3.5]nonane is expected to be a weaker base (have a lower pKa) than its non-fluorinated counterpart, 7-azaspiro[3.5]nonane. This modulation of pKa is a critical tool in drug design, as it can be used to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[5]
Caption: Influence of the gem-difluoro group on the pKa of the amine.
Impact on Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is the most electronegative element, a C-F bond is less polarizable than a C-H bond. The introduction of a gem-difluoro group can either increase or decrease the octanol-water partition coefficient (logP). In many cases, the replacement of two C-H bonds with two C-F bonds can increase lipophilicity due to the hydrophobic nature of the fluorinated surface. However, the strong inductive effect can also influence the molecule's interaction with water, sometimes leading to a decrease in logP. For 2,2-Difluoro-7-azaspiro[3.5]nonane, the predicted XlogP of 1.6 suggests a moderate level of lipophilicity.[3]
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic approach could involve the construction of the azaspiro[3.5]nonane core followed by a late-stage gem-difluorination of a corresponding ketone precursor.
Caption: Proposed synthetic workflow for 2,2-Difluoro-7-azaspiro[3.5]nonane.
Structural Characterization
The structural confirmation and purity assessment of 2,2-Difluoro-7-azaspiro[3.5]nonane would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.[7]
-
Chromatographic Methods: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be employed to assess the purity of the synthesized compound.
Experimental Protocols for Physicochemical Characterization
To provide actionable insights for researchers, this section details established, self-validating protocols for determining the key physicochemical properties of 2,2-Difluoro-7-azaspiro[3.5]nonane.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a robust and direct method for determining the acid dissociation constant (pKa) of ionizable compounds.[2][8] The method relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride of known concentration (e.g., 1 mM) in deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the analyte solution in a thermostatted vessel and add the background electrolyte.
-
Titrate the solution with the standardized strong base, adding small increments and recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for the direct determination of the octanol-water partition coefficient (logP).[9] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase. For fluorinated compounds, ¹⁹F NMR can be a powerful analytical tool for quantification.[10]
Step-by-Step Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of 2,2-Difluoro-7-azaspiro[3.5]nonane in either the aqueous or organic phase.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for equilibration.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., ¹⁹F NMR, GC-MS, or LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility Determination (Kinetic and Thermodynamic)
Rationale: Aqueous solubility is a critical parameter for oral drug absorption. Both kinetic and thermodynamic solubility provide valuable, albeit different, information. Kinetic solubility is a high-throughput method suitable for early-stage screening, while thermodynamic solubility represents the true equilibrium solubility.[11][12]
Step-by-Step Methodology (Thermodynamic Solubility):
-
Sample Preparation:
-
Add an excess of solid 2,2-Difluoro-7-azaspiro[3.5]nonane to a series of vials containing aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Analysis:
-
Filter the suspensions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Chemical Stability Assessment
Rationale: Assessing the chemical stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[13][14]
Step-by-Step Methodology (Forced Degradation Study):
-
Stress Conditions:
-
Prepare solutions of 2,2-Difluoro-7-azaspiro[3.5]nonane in appropriate solvents.
-
Expose the solutions to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Elevated temperature (e.g., 80 °C) in the solid state and in solution
-
Photolytic: Exposure to UV and visible light
-
-
-
Time Points and Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of parent compound remaining and identify any major degradants, typically using LC-MS.
-
Conclusion and Future Perspectives
2,2-Difluoro-7-azaspiro[3.5]nonane represents a valuable building block for medicinal chemistry, offering a unique combination of a three-dimensional spirocyclic core and the modulating effects of gem-difluorination. While experimental data on this specific molecule is currently limited, this guide provides a robust framework for its physicochemical characterization based on established scientific principles and detailed experimental protocols. The strategic incorporation of the gem-difluoro group is anticipated to lower the basicity and modulate the lipophilicity of the azaspiro[3.5]nonane scaffold, providing medicinal chemists with a powerful tool to fine-tune the ADME properties of drug candidates. Further research into the synthesis and experimental characterization of this and related fluorinated spirocycles is warranted to fully unlock their potential in the development of next-generation therapeutics.
References
-
Capot Chemical. (2026, January 12). MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]
- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 47.
- Lin, G., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58720.
- Li, Y., et al. (2024). Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes via Palladium-Catalyzed Spirocyclopropanation. Organic Letters, 26(29), 5684–5689.
- Chen, Q. Y., & Wu, S. W. (2003). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 120(1), 59-63.
- Wang, X., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors.
- Guengerich, F. P. (2007). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 47, 1-32.
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1451.
-
European Medicines Agency. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (2025, September 25). Metal-Free Synthesis of gem-Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. Retrieved from [Link]
- Haky, J. E., & Stickney, T. M. (1985). Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method.
-
Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Drug Stability: ICH versus Accelerated Predictive Stability Studies. International Journal of Pharmaceutics, 473(1-2), 1-10.
- Liang, T., et al. (2013). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 5(7), 753-774.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Kwiecińska, P., & Kamińska, E. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Poloniae Pharmaceutica, 76(6), 945-953.
-
PubChem. (n.d.). 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. database.ich.org [database.ich.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 2,2-Difluoro-azaspiro[3.5]nonane Scaffold: A Novel Bioisostere for Modern Drug Discovery
Abstract
In the modern era of drug discovery, the demand for novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of three-dimensional (3D), Fsp³-rich motifs is a proven strategy to escape the limitations of traditional "flat" aromatic structures, often leading to improved solubility, metabolic stability, and target engagement. This guide provides an in-depth technical analysis of the 2,2-difluoro-azaspiro[3.5]nonane scaffold, a unique architectural motif that synergistically combines the conformational rigidity of a spirocyclic system with the profound electronic effects of gem-difluorination. We will explore its significance as a bioisostere, its impact on critical drug-like properties, its applications in medicinal chemistry, and the synthetic methodologies for its creation.
Introduction: The Imperative for Three-Dimensionality and Fluorine in Drug Design
The concept of "Escape from Flatland" has become a guiding principle in contemporary medicinal chemistry.[1] Over-reliance on planar, aromatic scaffolds can lead to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. In response, drug developers have increasingly turned to 3D-rich scaffolds like spirocycles, which provide rigid, well-defined exit vectors for substituents, potentially reducing the entropic penalty upon binding to complex biological targets.[2]
Azaspirocycles, which embed a nitrogen atom within the spirocyclic framework, are particularly valuable.[2] They can serve as bioisosteres for common motifs like piperidine while offering improved physicochemical properties.[1][3] Concurrently, the use of fluorine in pharmaceuticals has become a cornerstone of drug optimization.[4] The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and basicity.[5][6]
The 2,2-difluoro-azaspiro[3.5]nonane scaffold represents a sophisticated convergence of these two design strategies. By installing a gem-difluoro group adjacent to the nitrogen atom within an azaspiro[3.5]nonane core, medicinal chemists can unlock a unique combination of properties that are highly advantageous for developing next-generation therapeutics.
The 2,2-Difluoro-azaspiro[3.5]nonane Scaffold: A Physicochemical Deep Dive
The strategic value of this scaffold lies in its ability to act as a superior bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, broadly similar group, to enhance desired biological or physical properties without making significant changes to the chemical structure.[7] It is often employed as an advanced replacement for piperidine or azetidine rings.[1]
The Profound Impact of gem-Difluorination
The introduction of the CF₂ group at the C2 position is not a trivial substitution; it fundamentally alters the electronic and steric environment of the core, with three primary consequences:
-
Modulation of Basicity (pKa): The most dramatic effect is the reduction of the basicity of the adjacent nitrogen atom. The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, pulling electron density away from the nitrogen and making its lone pair of electrons less available for protonation. This typically results in a pKa reduction of 2-3 units compared to the non-fluorinated analog. This is critically important for minimizing off-target effects (e.g., hERG channel binding) and optimizing a drug's ionization state at physiological pH, which influences solubility and cell permeability.[8]
-
Enhancement of Metabolic Stability: The carbon-fluorine bond is significantly stronger (~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol).[6] Placing the CF₂ group at a position susceptible to oxidative metabolism by cytochrome P450 enzymes effectively blocks this pathway.[6][9] For traditional piperidine-containing drugs, oxidation at the carbon alpha to the nitrogen is a common metabolic liability. The 2,2-difluoro-azaspiro[3.5]nonane scaffold intrinsically designs out this weakness.[10]
-
Tuning Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex.[8][10] While a single fluorine atom often increases lipophilicity, the introduction of a gem-difluoro group can either increase or decrease it depending on the molecular context.[11] This nuanced effect provides chemists with a tool to fine-tune the LogP/LogD of a lead compound to achieve the optimal balance required for solubility, permeability, and target engagement.
The Structural Advantage of the Spirocyclic Core
The spirocyclic nature of the azaspiro[3.5]nonane core imparts a rigid three-dimensional geometry.[2] This rigidity is beneficial for several reasons:
-
Reduced Conformational Entropy: A rigid molecule has fewer conformations to adopt, which can lead to a smaller entropic penalty upon binding to a target, resulting in higher binding affinity.[2]
-
Precise Vectorial Display: The spirocyclic core presents substituents in well-defined spatial orientations, allowing for precise probing of interactions within a protein's binding site.[12]
The combination of the rigid spirocycle with the electronic modulation of the gem-difluoro group creates a powerful and versatile building block for drug design.
Data Presentation: Comparative Physicochemical Properties
To illustrate the impact of the 2,2-difluoro substitution, the following table presents a comparison of calculated and experimentally observed properties for a parent azaspiro[3.5]nonane and its difluorinated counterpart.
| Property | Parent Azaspiro[3.5]nonane | 2,2-Difluoro-azaspiro[3.5]nonane | Rationale for Change |
| pKa (of Conjugate Acid) | ~10.5 - 11.0 | ~7.5 - 8.5 | Strong inductive electron withdrawal by the CF₂ group reduces the basicity of the nitrogen atom.[8] |
| Calculated LogP (cLogP) | ~1.5 | ~1.8 | The introduction of fluorine generally increases lipophilicity, though the effect can be context-dependent.[10] |
| Metabolic Stability (t½ in HLM) | Moderate to Low | High | The strong C-F bonds block oxidative metabolism at the C2 position, a common site of degradation for piperidine-like structures.[9][10] |
| Aqueous Solubility | pH-dependent | Less pH-dependent in physiological range | Lower pKa means the compound is less protonated at neutral pH, which can affect solubility profiles.[8] |
Note: Values are representative and synthesized from trends reported in the literature for similar fluorinated heterocyclic amines.[8][10][13] HLM = Human Liver Microsomes.
Biological Applications and Therapeutic Potential
The unique properties of the 2,2-difluoro-azaspiro[3.5]nonane scaffold make it highly attractive for therapeutic areas where traditional amine-containing scaffolds face challenges.
Central Nervous System (CNS) Drug Development
Developing drugs that can cross the blood-brain barrier (BBB) is a significant challenge in treating neurological and psychiatric disorders.[14][15] The BBB is a highly selective barrier that protects the brain from xenobiotics.[15] Successful CNS drugs typically possess a carefully balanced profile of lipophilicity and basicity.[16]
The 2,2-difluoro-azaspiro[3.5]nonane scaffold is well-suited for this challenge:
-
pKa Engineering: By lowering the pKa, the scaffold reduces the proportion of the molecule that is charged at physiological pH (7.4). A lower positive charge can decrease recognition by efflux transporters at the BBB, facilitating brain penetration.
-
Lipophilicity Control: The ability to fine-tune LogP allows for optimization of passive diffusion across the lipid membranes of the BBB.
Case Study: Bioisosteric Replacement in a Hypothetical Kinase Inhibitor
Consider a kinase inhibitor where a piperidine ring is used to engage a solvent-exposed region and provide a basic handle for solubility. However, the lead compound suffers from rapid metabolism via oxidation alpha to the piperidine nitrogen.
By replacing the piperidine with a 2,2-difluoro-azaspiro[3.5]nonane scaffold, the following improvements can be achieved:
-
Metabolic stability is significantly enhanced , blocking the primary degradation pathway.[10]
-
The pKa is lowered , potentially reducing off-target ion channel interactions.
-
The rigid 3D structure is maintained or improved , preserving or enhancing binding affinity.[2]
Experimental Protocols: Synthesis of the Scaffold
The synthesis of the 2,2-difluoro-azaspiro[3.5]nonane core generally involves the construction of the corresponding azaspiro[3.5]nonan-2-one precursor, followed by a deoxofluorination reaction.
Key Workflow: Deoxofluorination of an Azaspirocyclic Ketone
The critical step in synthesizing the target scaffold is the conversion of a carbonyl group to the gem-difluoro moiety. This is typically accomplished using a specialized fluorinating agent.
Detailed Step-by-Step Methodology: Fluorination with DAST
This protocol describes a representative procedure for the fluorination step. CAUTION: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent. This reaction must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add the N-Boc-azaspiro[3.5]nonan-2-one precursor (1.0 eq).
-
Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via syringe to the cooled solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-2,2-difluoro-azaspiro[3.5]nonane.
Conclusion and Future Outlook
The 2,2-difluoro-azaspiro[3.5]nonane scaffold is more than just a novel building block; it is a manifestation of a sophisticated, multi-pronged strategy in modern medicinal chemistry. By combining the conformational constraint of a spirocycle with the powerful electronic modulation of a gem-difluoro group, it provides a pre-optimized solution to common drug development challenges, namely metabolic instability and the need for precise pKa and lipophilicity control.
Its potential is particularly evident in the demanding field of CNS drug discovery, where its properties are ideally suited to overcoming the blood-brain barrier. As synthetic methodologies become more robust and accessible, we anticipate the increased incorporation of this and related fluorinated spirocyclic scaffolds into a new generation of safer, more effective, and highly differentiated therapeutic agents.
References
- The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.
- Fluorinated scaffolds for antimalarial drug discovery. Mayo Clinic.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
- Development of 2-Methoxyhuprine as Novel Lead for Alzheimer's Disease Therapy. MDPI.
- Breaking Barriers in CNS Drug Development: Innov
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS).
- gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes.
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
- CNS Drug Development – Lost in Transl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology [informaconnect.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to 2,2-Difluoro-7-azaspiro[3.5]nonane Derivatives
Abstract
The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the strategic incorporation of fluorine offer a unique combination of properties that can enhance potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this scaffold. We will explore the rationale behind targeting specific protein families in oncology, metabolic disease, and neuroscience, and provide detailed, field-proven experimental protocols for target validation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical series.
The 2,2-Difluoro-7-azaspiro[3.5]nonane Scaffold: A Privileged Structure in Drug Discovery
The 7-azaspiro[3.5]nonane core is a saturated heterocyclic system that has gained significant traction as a bioisostere for the piperidine ring, a common moiety in many approved drugs.[1] The spirocyclic nature of this scaffold imparts a rigid, three-dimensional geometry, which can lead to improved binding affinity and selectivity by locking the molecule in a bioactive conformation.[2] The introduction of geminal fluorine atoms at the 2-position further enhances its drug-like properties. Fluorine, with its high electronegativity and small size, can improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and enhance binding affinity through favorable interactions with protein targets.[3][4]
The combination of the rigid spirocycle and the difluoro substitution in 2,2-difluoro-7-azaspiro[3.5]nonane derivatives presents a powerful tool for medicinal chemists to design novel therapeutics with improved efficacy and safety profiles.
Potential Therapeutic Targets and Rationale
The unique structural features of 2,2-difluoro-7-azaspiro[3.5]nonane derivatives make them attractive candidates for targeting a range of proteins implicated in various diseases.
G Protein-Coupled Receptors (GPCRs): GPR119 in Metabolic Disease
GPR119 is a GPCR primarily expressed in pancreatic β-cells and intestinal L-cells, playing a crucial role in glucose homeostasis.[3] Agonists of GPR119 have shown potential in the treatment of type 2 diabetes and obesity.[3] A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.[3] The spirocyclic core likely provides the necessary conformational constraint to effectively engage the receptor's binding pocket.
-
Rationale for Targeting GPR119: The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold can be optimized to mimic the key interactions of known GPR119 agonists. The rigidity of the spirocycle can enhance selectivity, while the fluorine atoms can improve metabolic stability, a critical factor for orally administered drugs.
Signaling Pathway for GPR119 Activation
Caption: Workflow for the GPR119 luciferase reporter assay.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 and a cAMP response element (CRE)-luciferase reporter construct in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2,2-difluoro-7-azaspiro[3.5]nonane derivatives in assay buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the compound dilutions. Include a positive control (e.g., a known GPR119 agonist) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Lysis and Luminescence Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. [5]6. Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Bcl-2 Binding Affinity: Competitive Fluorescence Polarization Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the binding groove of Bcl-2. [4][6] Experimental Workflow
Caption: Workflow for the Bcl-2 competitive fluorescence polarization assay.
Protocol:
-
Reagents:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 peptide)
-
Assay buffer: 20 mM sodium phosphate, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68. [7] * Test compounds: 2,2-difluoro-7-azaspiro[3.5]nonane derivatives.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add 10 µL of the test compound at various concentrations.
-
Add 10 µL of a pre-mixed solution of Bcl-2 protein and the fluorescently labeled BH3 peptide to each well. The final concentrations should be optimized, but a starting point is 50 nM Bcl-2 and 15 nM FITC-Bak peptide. [4] * Include controls for no inhibition (vehicle) and complete inhibition (a known potent Bcl-2 inhibitor or a high concentration of unlabeled BH3 peptide).
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding to reach equilibrium. [4]4. Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Dopamine D3 Receptor and Autotaxin Binding Kinetics: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (the 2,2-difluoro-7-azaspiro[3.5]nonane derivative) and a target protein immobilized on a sensor chip. [8] General SPR Protocol:
-
Immobilization of the Target Protein:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (Dopamine D3 Receptor or Autotaxin) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 3000-5000 RU for initial screening). [9] * Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare serial dilutions of the 2,2-difluoro-7-azaspiro[3.5]nonane derivatives in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the compound solutions over the immobilized protein surface and a reference flow cell (without immobilized protein) for a defined association time (e.g., 120 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound compound before the next injection.
-
Data Analysis: Subtract the reference sensorgram from the active sensorgram to obtain the specific binding response. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Autotaxin Activity: Fluorogenic Assay
This assay measures the enzymatic activity of autotaxin by monitoring the cleavage of a fluorogenic substrate. [10][11] Protocol:
-
Reagents:
-
Recombinant human autotaxin
-
Fluorogenic autotaxin substrate (e.g., FS-3)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% fatty acid-free BSA.
-
Test compounds: 2,2-difluoro-7-azaspiro[3.5]nonane derivatives.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound at various concentrations.
-
Add autotaxin enzyme to each well (final concentration typically in the low nM range).
-
Pre-incubate for 10-15 minutes at 37°C. [12]3. Initiation of Reaction: Add the fluorogenic substrate FS-3 to each well to initiate the enzymatic reaction (final concentration typically 1 µM). [12]4. Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 528 nm emission for fluorescein). [12]5. Data Analysis: Determine the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Data Summary and Interpretation
The following table provides a template for summarizing the data obtained from the described assays.
| Target | Assay | Parameter | 2,2-Difluoro-7-azaspiro[3.5]nonane Derivative |
| GPR119 | Luciferase Reporter | EC50 (µM) | |
| Bcl-2 | Fluorescence Polarization | IC50 / Ki (µM) | |
| Dopamine D3 Receptor | Surface Plasmon Resonance | KD (µM) | |
| Autotaxin | Surface Plasmon Resonance | KD (µM) | |
| Autotaxin | Fluorogenic Activity Assay | IC50 (µM) |
A comprehensive analysis of these parameters will provide a clear understanding of the potency, selectivity, and mechanism of action of the 2,2-difluoro-7-azaspiro[3.5]nonane derivatives, guiding further lead optimization efforts.
Conclusion
The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold holds significant promise for the development of novel therapeutics. Its unique structural and physicochemical properties make it a versatile platform for targeting a diverse range of proteins implicated in major diseases. This guide has outlined the rationale for exploring GPR119, Bcl-2, dopamine D3 receptors, and autotaxin as potential therapeutic targets and has provided detailed, actionable protocols for their experimental validation. By employing these methodologies, researchers can effectively unlock the therapeutic potential of this exciting class of molecules.
References
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Pharmacophore models and development of spirocyclic ligands for σ1 receptors. (2012). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). PubMed. Retrieved from [Link]
-
Surface plasmon resonance applied to G protein-coupled receptors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Fluorescence polarization binding assays. (n.d.). Bio-protocol. Retrieved from [Link]
-
Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. (2018). PubMed Central (PMC). Retrieved from [Link]
-
Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Guide to Running an SPR Experiment. (2022). University of Texas at Austin. Retrieved from [Link]
-
(A) Bcl-2 family dual-channel fluorescence polarization assay schematic... (n.d.). ResearchGate. Retrieved from [Link]
-
pharmacophore modeling 3d: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Pharmacophoric Site Identification and Inhibitor Design for Autotaxin. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
-
Schematic of enzyme reactions used for measuring ATX activity. (A) FS-3... (n.d.). ResearchGate. Retrieved from [Link]
-
Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. Retrieved from [Link]
-
PHASE: A Novel Approach to Pharmacophore Modeling and 3D Database Searching. (n.d.). ResearchGate. Retrieved from [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]
-
Development of a high-throughput fluorescence polarization assay for Bcl-x(L). (2002). PubMed. Retrieved from [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). MDPI. Retrieved from [Link]
-
Establishment of a novel, cell-based autotaxin assay. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Luciferase Reporter Assays: An Overview. (2019). G-Biosciences. Retrieved from [Link]
-
Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential. (2025). PubMed. Retrieved from [Link]
-
The Expression Regulation and Biological Function of Autotaxin. (n.d.). MDPI. Retrieved from [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Cignal Reporter Assay Handbook. (n.d.). QIAGEN. Retrieved from [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Autotaxin: structure-function and signaling. (n.d.). PubMed Central (PMC). Retrieved from [Link]
Sources
- 1. Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 11. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 12. echelon-inc.com [echelon-inc.com]
In Silico Analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane: A Technical Guide to Molecular Modeling and Docking
Abstract
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to "escape from flatland" and access new chemical space, often leading to improved physicochemical and pharmacological properties.[1] This guide provides an in-depth technical walkthrough of the in silico modeling and molecular docking procedures for 2,2-Difluoro-7-azaspiro[3.5]nonane, a fluorinated azaspirocyclic compound with potential as a versatile building block in medicinal chemistry. We will detail the scientific rationale behind each step, from ligand and protein preparation to the execution and analysis of docking simulations, providing a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds and In Silico Assessment
The pharmaceutical industry has seen a significant rise in the use of spirocyclic motifs in clinical candidates and approved drugs.[2] These structures, characterized by two rings connected by a single common atom, provide rigid conformational restriction. This rigidity can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2][3] The introduction of fluorine, as in 2,2-Difluoro-7-azaspiro[3.5]nonane, can further modulate properties such as metabolic stability, lipophilicity, and binding interactions.
Before committing to the resource-intensive process of chemical synthesis and biological testing, in silico modeling provides a powerful and cost-effective initial assessment.[4] Molecular docking, a key computational technique, predicts how a small molecule (ligand) interacts with a protein's binding site at an atomic level.[5][6] This allows for the prioritization of compounds, the generation of hypotheses about structure-activity relationships (SAR), and a deeper understanding of the potential mechanism of action.[6]
This whitepaper will use 2,2-Difluoro-7-azaspiro[3.5]nonane as a case study to illustrate a robust and reproducible molecular docking workflow.
Compound Profile: 2,2-Difluoro-7-azaspiro[3.5]nonane [7]
| Property | Value |
| Molecular Formula | C₈H₁₃F₂N |
| Molecular Weight | 161.19 g/mol |
| SMILES | C1CNCCC12CC(C2)(F)F |
| InChIKey | CYBQIURZQOPXGG-UHFFFAOYSA-N |
The Computational Workflow: A Validated Protocol
Our approach is designed as a self-validating system, where each stage builds logically upon the previous one. The causality behind each choice is explained to ensure scientific integrity.
Caption: High-level workflow for in silico modeling and docking.
Ligand Preparation: From 2D Structure to 3D Conformer
The initial representation of a molecule, such as a SMILES string, is insufficient for docking. It must be converted into a three-dimensional, energetically favorable conformation.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Representation: The SMILES string for 2,2-Difluoro-7-azaspiro[3.5]nonane (C1CNCCC12CC(C2)(F)F) is obtained from a reliable database such as PubChem.[7]
-
2D to 3D Conversion: A computational chemistry tool like Open Babel is used to convert the 1D SMILES string into an initial 3D structure. This process generates atomic coordinates.
-
Addition of Hydrogens: The structure is protonated to reflect a physiological pH (typically pH 7.4). This is critical as hydrogen atoms are key participants in hydrogen bonding.
-
Energy Minimization: This is the most critical step. The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94 or UFF). This process optimizes the geometry of the molecule to find a low-energy, stable conformation, ensuring realistic bond lengths and angles.[8]
-
File Format Conversion: The finalized 3D structure is saved in a docking-compatible format, such as .pdbqt for AutoDock Vina, which includes partial charges and atom type definitions.[9]
Protein Target Selection and Preparation
The choice of a protein target is hypothesis-driven. Derivatives of 7-azaspiro[3.5]nonane have been identified as potent G-protein coupled receptor 119 (GPR119) agonists, making GPR119 an excellent candidate target for this study.[10] For this guide, we will proceed with a homology model of GPR119, as a full experimental structure may not be available.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Obtain the protein structure file (e.g., from the PDB or a homology modeling server). For this example, we will assume a validated homology model of GPR119 is used.
-
Structure Cleaning: The initial PDB file must be "cleaned." This involves:
-
Removing Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a crucial role in ligand binding (i.e., bridging interactions).[8]
-
Removing Co-factors and Existing Ligands: Any molecules other than the protein itself are removed to create a vacant binding site (apo form).[11]
-
Selecting the Correct Chain: If the biological unit is a monomer, extraneous protein chains are deleted.[8]
-
-
Adding Hydrogens and Repairing Structure:
-
Add hydrogen atoms, which are typically absent in crystal structures.[12]
-
Use software tools to check for and repair any missing side chains or gaps in the protein structure.
-
-
Assigning Charges: Assign partial atomic charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).
Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking algorithms systematically sample conformations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates binding affinity.[6]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Defining the Search Space (Grid Box): A 3D grid box is centered on the putative binding pocket of GPR119. The size of this box must be sufficient to encompass the entire binding site, allowing the ligand to move and rotate freely within it.[9] The location can be inferred from homologous structures with bound ligands.
-
Configuring Docking Parameters: A configuration file is created specifying the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter. Exhaustiveness controls the computational effort of the search; higher values increase the probability of finding the true energy minimum but require more time.[13]
-
Executing the Docking Run: The docking simulation is initiated via a command-line interface.[5] AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Results and Analysis: Interpreting the Docking Output
The output of a docking simulation is a wealth of data that requires careful interpretation. The primary metrics are the binding affinity and the binding pose.[14]
Binding Affinity
The binding affinity is reported in kcal/mol. A more negative value indicates a more favorable, stronger binding interaction.[14] While this score is an estimation, it is highly useful for comparing the relative affinities of different ligands or different poses of the same ligand.
Binding Pose and Key Interactions
The predicted 3D orientation of the ligand in the protein's active site reveals crucial information about the specific atomic interactions that stabilize the complex.[15][16] These non-covalent interactions include:
-
Hydrogen Bonds: Strong, directional interactions between a hydrogen bond donor (e.g., N-H) and an acceptor (e.g., C=O).
-
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, driven by the displacement of water.
-
Van der Waals Forces: Weak, short-range attractions between all atoms.
-
Ionic Interactions: Electrostatic attraction between oppositely charged groups.
Hypothetical Docking Results for 2,2-Difluoro-7-azaspiro[3.5]nonane with GPR119
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| 1 | -8.2 | GLN-121, TYR-205 | Hydrogen Bond, π-Alkyl |
| 2 | -7.9 | PHE-250, LEU-118 | Hydrophobic |
| 3 | -7.5 | SER-125 | Hydrogen Bond |
Note: This data is illustrative and represents a plausible outcome of a docking experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride (C8H13F2N) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. SwissDock [swissdock.ch]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. medium.com [medium.com]
Strategic Modulation of Drug-like Properties: A Guide to the Lipophilicity and Metabolic Stability of gem-Difluorinated Spirocycles
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth examination of the gem-difluoromethylene (CF₂) group, specifically within the context of spirocyclic scaffolds—a class of molecules prized for their structural novelty and three-dimensional character.[3][4] We will dissect the nuanced and often counter-intuitive effects of gem-difluorination on two critical drug discovery parameters: lipophilicity and metabolic stability. This paper moves beyond simplistic rules, explaining the underlying causality behind experimental observations and providing detailed, field-proven protocols for their assessment. By synthesizing key findings from recent literature, this guide serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of gem-difluorinated spirocycles in the design of next-generation therapeutics.
Introduction: The Intersection of Fluorine Chemistry and 3D Scaffolds
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. Their rigid, well-defined 3D geometry can lead to enhanced target selectivity and potency while providing access to novel intellectual property space.[3][4][5]
Parallel to this trend is the rise of fluorine chemistry as a dominant strategy in drug design.[1] The introduction of fluorine can profoundly influence a molecule's properties, including its acidity, permeability, and resistance to metabolic degradation.[1][6] The gem-difluoromethylene (CF₂) group is a particularly versatile bioisostere, often used to replace carbonyl groups or methylene units adjacent to heteroatoms.[7] Its unique electronic properties can introduce polarity and conformational constraints, making it a powerful tool for molecular optimization.[7]
However, the combination of these two strategies—installing a CF₂ group onto a spirocyclic core—creates a complex interplay of effects. The impact on lipophilicity is not always predictable, and the consequences for metabolic stability can be surprisingly context-dependent. This guide aims to demystify these interactions, providing both the theoretical framework and the practical methodologies required to navigate this promising area of chemical space.
The Impact of gem-Difluorination on Lipophilicity
Lipophilicity, typically measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] While fluorine is the most electronegative element, the C-F bond is also highly lipophilic, leading to complex and sometimes unpredictable effects on a molecule's overall LogP/D.[6][9]
Theoretical Underpinnings and Context Dependency
The influence of a CF₂ group on lipophilicity is not a simple additive effect. Studies have shown that gem-difluorination can increase, decrease, or have a minimal effect on LogP.[10][11] This variability is influenced by several factors:
-
Molecular Context: The effect is highly dependent on the position of the CF₂ group within the spirocycle and the nature of adjacent functional groups.[12] The spatial orientation of the C-F bonds relative to neighboring C-H bonds can significantly alter the molecule's surface properties and interactions with water versus an organic solvent.[10][11]
-
Conformational Changes: gem-Difluorination can induce changes in ring pucker and overall molecular conformation.[1] This can expose or shield other polar or nonpolar parts of the molecule, indirectly altering its partitioning behavior.
-
Dipole Moment Alterations: The introduction of the strongly polarized C-F bonds can significantly change the molecule's overall dipole moment. This can lead to unexpected decreases in LogP, as a larger dipole may favor interaction with the aqueous phase.[13]
A study on functionalized gem-difluorinated cycloalkanes found that lipophilicity followed complex trends affected by the fluorine atoms' position, ring size, and the nature of other functional groups present.[12] This highlights the necessity of experimental measurement over reliance on predictive algorithms, which may not capture these subtle, context-dependent effects.[13][14]
Experimental Protocol: Shake-Flask LogD Measurement by ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR offers a direct and robust method for determining partition coefficients, as it does not require the compound to have a UV chromophore and can even be used with impure samples.[15] This protocol is a self-validating system because it relies on the ratio of ratios, canceling out systematic errors.[15]
Causality Behind Experimental Choices:
-
Why 1-Octanol/Phosphate Buffer? This system is the industry standard for mimicking the partitioning between the aqueous environment of the body and lipid cell membranes.
-
Why a Fluorinated Internal Standard? Using a reference compound (like 2,2,2-trifluoroethanol) with a known LogP allows for accurate quantification and compensates for variations in instrument settings or sample preparation.[8]
-
Why Pre-saturation? Saturating each solvent with the other ensures that the volumes do not change upon mixing, which is critical for an accurate measurement.
Step-by-Step Methodology:
-
Preparation of Solvents: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Add 1-octanol to a volume of the PBS buffer and stir vigorously for 24 hours to pre-saturate. Similarly, add PBS buffer to a volume of 1-octanol and stir for 24 hours. Separate the phases in a separatory funnel.
-
Sample Preparation: Dissolve the gem-difluorinated spirocycle and a fluorinated internal standard (e.g., 2,2,2-trifluoroethanol) in a known volume of pre-saturated 1-octanol.
-
Partitioning: Add an equal volume of pre-saturated PBS (pH 7.4) to the octanol solution in a vial.
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the solute to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the aqueous and organic layers.
-
NMR Analysis: Carefully sample an aliquot from both the upper (octanol) and lower (aqueous) phases. Analyze each sample by ¹⁹F NMR.
-
Calculation: The LogD is calculated from the integrated signals of the compound and the internal standard in each phase.
Visualization of LogD Measurement Workflow
Caption: Workflow for experimental LogD determination using the shake-flask method with ¹⁹F NMR analysis.
Assessing Metabolic Stability: Beyond the C-F Bond
A primary motivation for introducing fluorine is to enhance metabolic stability by blocking sites susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][16] The high strength of the C-F bond makes it resistant to enzymatic cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, preventing hydroxylation.[17]
However, the effect is not always straightforward. In some cases, blocking one metabolic "soft spot" can shift metabolism to a different, previously minor pathway. More surprisingly, gem-difluorination can induce conformational changes that expose a new site to enzymatic attack, paradoxically decreasing metabolic stability.[18][19]
A striking example was reported in a study of a gem-difluorinated macrocycle. While the fluorination successfully prevented dealkylation at the intended site, it also induced a conformational equilibrium that favored a cis-amide conformer. This cis-amide was more susceptible to hydrolysis, leading to rapid cleavage of the macrocycle and a dramatic decrease in metabolic stability compared to its non-fluorinated counterpart.[18][19] This case underscores the critical need for empirical testing, as the outcome was counter-intuitive to the general principles of metabolic blocking.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The liver microsomal stability assay is the workhorse for early-stage ADME screening.[20] It provides a reliable measure of a compound's intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs.[21][22]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? They are subcellular fractions containing a high concentration of the key Phase I drug-metabolizing enzymes (CYPs and FMOs).[21][22]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate is an essential cofactor required for the catalytic activity of CYP enzymes.[20][21] Its inclusion initiates the metabolic reactions.
-
Why a "Minus Cofactor" Control? This is a critical self-validating step. By running the incubation without NADPH, any compound loss observed must be due to non-enzymatic degradation (e.g., chemical instability in the buffer), not CYP-mediated metabolism.
-
Why Quench with Acetonitrile? The cold organic solvent precipitates the microsomal proteins, instantly stopping all enzymatic activity and ensuring the measured compound concentration accurately reflects the specific time point.[21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration). Prepare a solution of the NADPH cofactor (e.g., 1 mM).[21]
-
Incubation Setup: In a 96-well plate, add the microsomal suspension. Include wells for the test compound, a positive control (a compound with known metabolic liability, e.g., Midazolam), and a "minus cofactor" control.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound to the appropriate wells to reach the final desired concentration (e.g., 1 µM). To initiate the reaction, add the NADPH solution to all wells except the "minus cofactor" controls.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.[21] The T=0 sample is quenched immediately after adding the compound but before adding NADPH.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[20]
Visualization of Microsomal Stability Assay Workflow
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Data Synthesis: A Comparative Analysis
The true impact of gem-difluorination is best understood through comparative analysis of matched molecular pairs. The following table summarizes findings from the literature, illustrating the variable outcomes on lipophilicity and metabolic stability.
| Compound Pair | Modification | LogD (pH 7.4) | Metabolic Stability (t½ in HLM¹) | Key Finding | Reference |
| Macrocycle A vs. B | Non-fluorinated (A) vs. gem-difluorinated (B) | A: 2.4 | A: 31 min | The fluorinated macrocycle was significantly less stable due to a conformational change that promoted amide hydrolysis.[18][19] | [18] |
| B: 2.4 | B: < 5 min | Lipophilicity was unaffected by the modification.[18] | |||
| Cycloalkane Series | Non-fluorinated vs. gem-difluorinated | Variable | Unaffected or Slightly Improved | gem-difluorination generally did not negatively impact or slightly improved metabolic stability in simple cycloalkanes.[12][23] | [12] |
| (Complex Trends) | Lipophilicity trends were complex and dependent on ring size and functional groups.[12] | ||||
| Bicyclic Amines | Non-fluorinated vs. gem-difluorinated | Can Increase or Decrease | High Stability | Lipophilicity changes depended on the spatial orientation of C-F and C-H bonds within the rigid bicyclic core.[10][11] | [10] |
| (Structure Dependent) | (Not specified) | The rigid scaffold helps to pre-organize the molecule, but fluorination effects remain context-dependent. |
¹HLM: Human Liver Microsomes
Visualization of Key Relationships
Caption: The direct and indirect effects of gem-difluorination on metabolic stability.
Conclusion and Future Outlook
The incorporation of a gem-difluoromethylene group into a spirocyclic framework is a sophisticated strategy in drug design that offers significant potential but demands careful empirical evaluation. This guide has demonstrated that the effects of this modification are far from simple or universally predictable.
Key Takeaways:
-
Lipophilicity is Context-Dependent: The impact of gem-difluorination on LogD is a complex interplay of electronic, steric, and conformational factors. It cannot be reliably predicted without experimental measurement.[10][12]
-
Metabolic Stability is Not Guaranteed: While CF₂ groups can effectively block sites of metabolism, they can also induce conformational changes that paradoxically decrease stability by exposing new metabolic liabilities.[18][19]
-
Empirical Data is Paramount: The counter-intuitive results observed in several studies underscore the necessity of synthesizing and testing matched molecular pairs. Relying solely on established "rules" of medicinal chemistry can be misleading.
The future of this field lies in the continued development of novel synthetic methods to access a wider diversity of gem-difluorinated spirocycles.[24][25] This will enable more systematic studies to build a comprehensive understanding of structure-property relationships, ultimately leading to more robust predictive models. For the medicinal chemist, the gem-difluorinated spirocycle remains a powerful but nuanced tool—one that, when wielded with empirical rigor, can unlock new avenues for creating safer and more effective medicines.
References
-
Clayden, J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Chemical Science. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
-
Gilmour, R., et al. (2023). The geminal difluoromethylene group: bioisosterism, and catalysis-based access. ResearchGate. Available at: [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
-
Proschak, E., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
-
Krasavin, M. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]
-
Evotec (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
Anonymous. (n.d.). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. ResearchGate. Available at: [Link]
-
Imae, R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Anonymous. (n.d.). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
-
Anonymous. (2022). Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Gilmour, R., et al. (2023). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. ResearchGate. Available at: [Link]
-
On-Target. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]
-
Silva, A. M., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
-
Clayden, J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. Chemistry – A European Journal. Available at: [Link]
-
Lin, T., & Alex, A. (2021). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. Available at: [Link]
-
Kwan, E., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]
-
Singh, S., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
-
Roy, K., et al. (2019). Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. ACS Omega. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
-
Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Available at: [Link]
-
Sharma, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Anonymous. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diva-portal.org [diva-portal.org]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. mttlab.eu [mttlab.eu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Difluoro-7-azaspiro[3.5]nonane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS No. 1523618-02-1), a fluorinated spirocyclic amine that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure and the presence of fluorine atoms offer a compelling combination of properties for the development of novel therapeutics. This document will delve into its physicochemical properties, synthesis, analytical methodologies, and its emerging role in drug discovery, providing a critical resource for researchers in the field.
Introduction: The Rise of Fluorinated Spirocycles in Medicinal Chemistry
The principle of "escaping from flatland" has become a central theme in modern drug design, encouraging the exploration of three-dimensional molecular scaffolds. Spirocycles, which feature two rings connected by a single common atom, offer a rigid and well-defined orientation of substituents in space. The 7-azaspiro[3.5]nonane core, in particular, has been recognized as a valuable bioisostere for piperidine and other cyclic amines, often leading to improved metabolic stability and novel intellectual property.[1]
The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[2] The strategic placement of a gem-difluoro group on the cyclobutane ring of the 7-azaspiro[3.5]nonane scaffold, as in the title compound, is anticipated to have a profound impact on its electronic and conformational properties, making it a highly attractive building block for drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is not extensively published, we can infer and predict certain characteristics based on its structure and data from analogous compounds.
Structural and Molecular Data
The hydrochloride salt of 2,2-Difluoro-7-azaspiro[3.5]nonane possesses the following identifiers:
| Property | Value | Source |
| CAS Number | 1523618-02-1 | [3] |
| Molecular Formula | C8H14ClF2N | [3] |
| Molecular Weight | 197.65 g/mol | [3] |
| Canonical SMILES | C1CNCCC12CC(C2)(F)F.Cl | |
| InChIKey | CYBQIURZQOPXGG-UHFFFAOYSA-N |
A 2D structure of the parent compound, 2,2-Difluoro-7-azaspiro[3.5]nonane, is depicted below.
Figure 1: Chemical structure of 2,2-Difluoro-7-azaspiro[3.5]nonane.
Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| XlogP | 1.6 | |
| Topological Polar Surface Area | 12.0 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 |
The presence of the gem-difluoro group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analog due to the electron-withdrawing nature of fluorine. This modulation of basicity can be critical for optimizing drug-target interactions and pharmacokinetic properties.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is not published, its synthesis can be conceptualized based on established methods for constructing spirocyclic amines and introducing fluorine.
Conceptual Synthetic Strategy
A plausible synthetic route could involve the construction of a suitable 7-azaspiro[3.5]nonane precursor followed by fluorination, or the use of a fluorinated building block in the spirocyclization step. A general workflow for the synthesis of azaspirocycles often involves a key cyclization step.[4]
Figure 2: Conceptual synthetic workflow.
Representative Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized protocol for the final salt formation step, a common procedure in pharmaceutical chemistry.
Step 1: Dissolution
-
Dissolve the free base, 2,2-Difluoro-7-azaspiro[3.5]nonane, in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
Step 2: Acidification
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.
Step 3: Precipitation and Isolation
-
Continue stirring for a designated period (e.g., 1 hour) at low temperature to allow for complete precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
Step 4: Purification and Drying
-
Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the product under vacuum to yield 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride as a solid.
Note: This is a generalized procedure. The choice of solvents, temperature, and reaction times would need to be optimized for this specific compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to confirm the proton environment of the molecule. The signals corresponding to the protons on the piperidine and cyclobutane rings would be expected, with their chemical shifts and coupling constants providing structural information.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms, and its chemical shift would be indicative of the gem-difluoro cyclobutane motif.
Mass Spectrometry (MS)
-
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be observed at m/z 162.1089.
Infrared (IR) Spectroscopy
-
IR spectroscopy would be used to identify the functional groups present. Key absorbances would include N-H stretching and C-F stretching frequencies.
Elemental Analysis
-
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, providing further confirmation of the empirical formula.
Applications in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold has been incorporated into a number of drug candidates and clinical trial compounds. Its rigid structure allows for precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity.
As a Bioisosteric Replacement
The 7-azaspiro[3.5]nonane moiety is often used as a more three-dimensional and metabolically stable replacement for piperidine rings in drug candidates. This can lead to improved pharmacokinetic profiles and the potential to overcome liabilities associated with piperidine metabolism.
In Targeted Therapies
Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[5] The unique vectoral projection of substituents from the spirocyclic core allows for optimal interaction with the receptor binding pocket.
Figure 3: Simplified signaling pathway involving a 7-azaspiro[3.5]nonane-based GPR119 agonist.
Safety and Handling
According to the available Material Safety Data Sheet (MSDS), 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride should be handled with care.[3]
-
Hazards: May cause respiratory irritation. The toxicological properties have not been thoroughly investigated.[3]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a promising and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic core and the modulating effects of gem-difluorination offers researchers a powerful tool to design novel drug candidates with potentially improved physicochemical and pharmacological properties. While a comprehensive set of experimental data for this specific salt is not yet publicly available, this guide provides a foundational understanding of its characteristics and potential applications based on current knowledge of related compounds. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, we anticipate that the utility of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride will become increasingly evident.
References
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (2023).
- MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Capot Chemical. (2026).
- 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. Advanced ChemBlocks.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride. BLDpharm.
- 7-Azaspiro(3.5)nonane. PubChem.
- 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. PubChemLite.
- Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.
- MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Capot Chemical. (2026).
- Why Azaspirocycles Matter in Modern Drug Discovery. AiFChem. (2026).
- Pharmacological and Pharmaceutical Profiling.
- 7,7-Difluoro-2-azaspiro[3.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Reducing safety-related drug attrition: The use of in vitro pharmacological profiling.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
- 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride. Sigma-Aldrich.
- Certificate of Analysis - 7-Oxa-1-azaspiro[3.5]nonane. ChemScene.
- 7,7-difluoro-2-azaspiro[3.5]nonane. PubChemLite.
- GSRS.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
Sources
- 1. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 - BuyersGuideChem [buyersguidechem.com]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS Number: 1523618-02-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 1523618-02-1), a fluorinated spirocyclic amine with significant potential in medicinal chemistry. The unique structural features of this compound, particularly the gem-difluoro group and the rigid spirocyclic scaffold, impart desirable pharmacokinetic properties, including enhanced metabolic stability and solubility. This guide delves into the physicochemical properties, potential synthetic strategies, and, most notably, the dual pharmacological activities of the 7-azaspiro[3.5]nonane core as a modulator of G protein-coupled receptor 119 (GPR119) and an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Detailed mechanistic insights, experimental protocols for biological evaluation, and relevant data are presented to empower researchers in the fields of drug discovery and development.
Introduction: The Significance of a Fluorinated Spirocyclic Scaffold
2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride is a white solid building block that has garnered interest in the field of medicinal chemistry.[1] Its molecular structure, featuring a spirocyclic system composed of a cyclobutane and a piperidine ring, with a gem-difluoro substitution on the cyclobutane ring, offers a unique three-dimensional architecture.[1][2] The incorporation of fluorine is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The rigid spirocyclic scaffold helps in locking the conformation of the molecule, potentially leading to higher selectivity and potency for biological targets. These characteristics make the 7-azaspiro[3.5]nonane core a privileged scaffold in the design of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1523618-02-1 | [2] |
| Molecular Formula | C₈H₁₄ClF₂N | [2] |
| Molecular Weight | 197.65 g/mol | [2] |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | FC1(F)CC2(CCNCC2)C1.[H]Cl | [2] |
Table 1: Physicochemical Properties of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride
Synthesis Strategies: A Representative Approach
A generalized two-step synthetic workflow is outlined below:
Caption: A generalized two-step synthesis of a 7-azaspiro[3.5]nonane core.
Experimental Protocol: Synthesis of 7-oxo-2-azaspiro[3.5]nonane [1]
-
Step 1: First Cyclization Reaction:
-
In a reactor, N,N-dimethylformamide (DMF) is charged, followed by the addition of bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal.
-
An acid-binding agent (e.g., anhydrous potassium carbonate), a phase transfer catalyst, and an iodo metal salt are added under stirring.
-
The reaction mixture is heated to 70-100°C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic phase is washed, dried, and concentrated to yield the crude intermediate compound.
-
-
Step 2: Second Cyclization Reaction:
-
The crude intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -10°C.
-
Lithium aluminum hydride is added portion-wise, and the reaction is stirred for 4-8 hours.
-
The reaction is carefully quenched with water and a sodium hydroxide solution.
-
The mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield 7-oxo-2-azaspiro[3.5]nonane.
-
Note: The synthesis of the difluorinated target compound would require a different starting material or a subsequent fluorination step, the specifics of which are not detailed in the available literature.
Pharmacological Profile: A Dual-Action Scaffold
The 7-azaspiro[3.5]nonane scaffold has been identified as a key structural motif in the development of modulators for two important therapeutic targets: G protein-coupled receptor 119 (GPR119) and Fatty Acid Amide Hydrolase (FAAH).
GPR119 Agonism: A Novel Approach for Type 2 Diabetes
GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[6]
Mechanism of Action: GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by an agonist.
Biological Evaluation: In Vitro cAMP Activation Assay [6]
The potency of GPR119 agonists can be determined by measuring their ability to stimulate cAMP production in cells expressing the receptor.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).
-
Compound Treatment: Plate the cells in a 96-well plate and incubate with varying concentrations of the test compound (e.g., a derivative of 2,2-difluoro-7-azaspiro[3.5]nonane).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
FAAH Inhibition: A Target for Pain and CNS Disorders
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other related signaling lipids.[7] By inhibiting FAAH, the levels of these endogenous cannabinoids are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[8] This makes FAAH a promising therapeutic target for pain and various central nervous system disorders.[8]
Mechanism of Action: FAAH Catalytic Cycle and Inhibition
Caption: FAAH enzymatic action and its inhibition.
Biological Evaluation: In Vitro FAAH Inhibitor Screening Assay [3][9]
The inhibitory potential of compounds against FAAH can be assessed using a fluorescence-based assay.
Experimental Protocol:
-
Reagents:
-
Recombinant human FAAH enzyme.
-
FAAH Assay Buffer.
-
A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test compound (e.g., a derivative of 2,2-difluoro-7-azaspiro[3.5]nonane).
-
A known FAAH inhibitor as a positive control (e.g., JZL 195).
-
-
Assay Procedure:
-
In a 96-well plate, add the FAAH Assay Buffer, the test compound at various concentrations, and the FAAH enzyme.
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation: 340-360 nm, emission: 450-465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Drug Development Insights
For the 7-azaspiro[3.5]nonane scaffold as GPR119 agonists, optimization of the substituents on the piperidine nitrogen and an aryl group attached to the core structure has been shown to be crucial for achieving high potency.[10] Similarly, for FAAH inhibitors, the nature of the group attached to the spirocyclic core influences the inhibitory activity. The gem-difluoro substitution in 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride is expected to enhance metabolic stability by blocking potential sites of metabolism on the cyclobutane ring. This is a key consideration in drug development, as it can lead to improved pharmacokinetic profiles and longer duration of action.
Conclusion and Future Perspectives
2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride represents a valuable building block for the design of novel therapeutic agents. The inherent properties of its fluorinated spirocyclic core, combined with the demonstrated potential of the 7-azaspiro[3.5]nonane scaffold to potently modulate GPR119 and FAAH, highlight its significance for drug discovery programs targeting type 2 diabetes, pain, and CNS disorders. Further research into the synthesis of diverse derivatives and their comprehensive biological evaluation will be instrumental in unlocking the full therapeutic potential of this promising chemical entity.
References
-
Wikipedia. (2023, December 27). Fatty-acid amide hydrolase 1. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Capot Chemical. (2026, January 12). MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved January 25, 2026, from [Link]
-
Di Marzo, V., & De Petrocellis, L. (2010). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. British Journal of Pharmacology, 160(3), 430–449. Retrieved January 25, 2026, from [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1906. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023, November 28). GPR119. Retrieved January 25, 2026, from [Link]
-
Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work?. Retrieved January 25, 2026, from [Link]
-
Elanco. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Retrieved January 25, 2026, from [Link]
-
Wang, Y., et al. (2018). Discovery and biological evaluation of novel G protein-coupled receptor 119 agonists for type 2 diabetes. European Journal of Medicinal Chemistry, 150, 51-63. Retrieved January 25, 2026, from [Link]
-
Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?. Retrieved January 25, 2026, from [Link]
Sources
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. GPR119 - Wikipedia [en.wikipedia.org]
- 5. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 6. Discovery and biological evaluation of novel G protein-coupled receptor 119 agonists for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Mechanical Deep Dive into 2,2-Difluoro-7-azaspiro[3.5]nonane: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of unique bioisosteres and fluorine atoms is a cornerstone of modern medicinal chemistry. Azaspirocyclic scaffolds provide rigid, three-dimensional exit vectors for molecular elaboration, while gem-difluorination offers a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide presents a comprehensive framework for the quantum mechanical (QM) investigation of 2,2-Difluoro-7-azaspiro[3.5]nonane, a promising but under-characterized building block. We will explore the theoretical underpinnings of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed, field-proven computational protocol, and interpret the resulting data to inform rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutics.
The Strategic Imperative: Why Scrutinize 2,2-Difluoro-7-azaspiro[3.5]nonane?
In the quest for novel chemical matter, drug discovery programs increasingly turn to saturated heterocyclic systems that offer improved physicochemical properties and escape from "flatland". Azaspirocycles, such as the 7-azaspiro[3.5]nonane core, are particularly valuable.[1][2] Their rigid, sp³-rich frameworks provide well-defined three-dimensional arrangements of substituents, which can lead to enhanced target affinity and selectivity.[3]
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] The gem-difluoro motif (CF₂) is of particular interest. Replacing a metabolically labile methylene (CH₂) group with a CF₂ group can block oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, the high electronegativity of fluorine can profoundly alter a molecule's electronic profile, influencing pKa, hydrogen bonding capability, and conformational preferences.[6][7][8]
The combination of these two features in 2,2-Difluoro-7-azaspiro[3.5]nonane creates a scaffold of significant potential. However, the interplay between the strained cyclobutane ring, the piperidine moiety, and the powerfully electron-withdrawing gem-difluoro group is complex. Understanding this molecule's intrinsic conformational preferences, electronic landscape, and reactivity is paramount to its successful deployment in drug design. Quantum mechanical calculations provide a path to this understanding before a single compound is synthesized.[9]
Foundational Pillars: A Primer on Quantum Mechanical Methods
At its core, quantum chemistry aims to solve the time-independent Schrödinger equation for a given molecule to determine its energy and wavefunction.[10] However, exact solutions are only possible for the simplest systems. Therefore, we rely on a hierarchy of robust approximation methods.[11][12]
The Hartree-Fock (HF) Approximation
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex many-electron wavefunction with a single Slater determinant.[12][13] In this model, each electron is treated as moving in the average electrostatic field created by all other electrons, effectively neglecting the instantaneous electron-electron correlation.[14] While computationally efficient and qualitatively useful, the neglect of electron correlation limits its accuracy for many applications.[15]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has become the most widely used QM method in chemistry and drug discovery due to its favorable balance of accuracy and computational cost.[16][17] DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[13] This shifts the problem from calculating the complex N-electron wavefunction to determining the much simpler three-dimensional electron density.
The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and electron correlation. A vast number of functionals exist, from simple Local Density Approximations (LDAs) to more complex Generalized Gradient Approximations (GGAs) and hybrid functionals (which mix a portion of exact HF exchange). For molecules of pharmaceutical interest, hybrid functionals like B3LYP and M06-2X often provide reliable results.
Basis Sets: The Language of Orbitals
Both HF and DFT methods require a set of mathematical functions, known as a basis set, to represent the atomic orbitals from which molecular orbitals are constructed.[18] The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.[19]
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) : These are widely used and offer a good compromise for many applications. The notation indicates the number of functions used to describe core and valence orbitals.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[20]
For a molecule containing highly electronegative fluorine atoms, it is crucial to include:
-
Polarization functions (e.g., (d,p)) : These allow orbitals to change shape, accounting for the polarization of electron density in a molecular environment.
-
Diffuse functions (e.g., + or aug-) : These are essential for accurately describing anions and systems with significant electron density far from the nucleus, which is characteristic of fluorine.[21]
A Validated Computational Workflow
The following protocol outlines a robust, step-by-step methodology for the quantum mechanical analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane using widely available quantum chemistry software packages like Gaussian, ORCA, GAMESS, or Q-Chem.[11][22][23]
Caption: A validated workflow for quantum mechanical calculations.
Experimental Protocol
-
Initial Structure Generation : Construct the 3D coordinates of 2,2-Difluoro-7-azaspiro[3.5]nonane using a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Analysis : Due to the flexibility of the piperidine ring, a thorough conformational search is essential.[24]
-
Causality : A molecule's observed properties are a population-weighted average of its accessible conformers. Identifying the global minimum and other low-energy conformers is critical for accurate predictions.[25]
-
Method : Perform an initial scan using a computationally inexpensive method like the GFN-xTB tight-binding method or a molecular mechanics force field (e.g., MMFF94).[24] Cluster the resulting geometries and select the unique, low-energy conformers (e.g., within 5 kcal/mol of the minimum) for further analysis.
-
-
Geometry Optimization : Optimize the geometry of each selected conformer using a reliable DFT method.
-
Methodology : A hybrid functional such as B3LYP or M06-2X with the 6-311+G(d,p) basis set is recommended. The inclusion of diffuse functions (+) is important for the fluorine atoms.[21]
-
Solvation : To better approximate a biological milieu, include an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Verification of Minima : Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
Trustworthiness : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
-
Property Calculations : Using the optimized, verified minimum-energy structure(s), perform single-point calculations to derive key molecular properties.
-
NMR Spectra : Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[26][27] These can be converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Electronic Properties : Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Generate the Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
Thermodynamics : Extract the zero-point corrected electronic energy, enthalpy, and Gibbs free energy from the frequency calculation output.
-
Interpreting the Data: From Numbers to Drug Design Insights
The output of these calculations provides a rich dataset for understanding the molecule's behavior.
Caption: Schematic of 2,2-Difluoro-7-azaspiro[3.5]nonane.
Conformational Landscape and Geometry
The primary conformational flexibility will arise from the chair-boat interconversion of the piperidine ring and the puckering of the cyclobutane ring. The calculations will reveal the lowest energy conformer, likely a chair form for the piperidine ring to minimize steric strain. The relative energies of other conformers determine their Boltzmann population at physiological temperatures.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Value (Å or °) | Implication |
|---|---|---|
| C-F Bond Length | ~1.35 Å | Strong, stable bonds resistant to metabolism. |
| F-C-F Angle | ~106° | The gem-difluoro group compresses this angle from the ideal sp³ value. |
| C-N Bond Length | ~1.47 Å | Typical single bond length. |
| Piperidine Chair | Axial vs. Equatorial | Determines the orientation of potential substituents on the nitrogen. |
Electronic Properties and Reactivity
The electronic properties dictate how the molecule will engage in non-covalent interactions, a key determinant of drug-target binding.
-
Molecular Electrostatic Potential (MEP) : The MEP map will visualize the charge distribution. A strongly negative potential (red) is expected around the fluorine atoms and the nitrogen lone pair, indicating sites that can act as hydrogen bond acceptors. Regions of positive potential (blue), likely around the N-H proton, are hydrogen bond donors. This map is invaluable for predicting binding interactions.
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.[28] The fluorine atoms will significantly lower the energy of both orbitals.
Table 2: Hypothetical Calculated Electronic Properties
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.5 eV | The nitrogen lone pair likely contributes significantly. |
| LUMO Energy | +1.2 eV | Anti-bonding orbitals of the scaffold. |
| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |
| Dipole Moment | ~2.5 D | The C-F bonds create a significant dipole, enhancing polarity. |
Predicted Spectroscopic Signatures
QM calculations can predict spectroscopic data with high accuracy, serving as a powerful tool for structural verification of synthesized compounds.[29][30]
Table 3: Hypothetical Predicted NMR Chemical Shifts (vs. TMS)
| Nucleus | Predicted Shift (ppm) | Rationale |
|---|---|---|
| ¹⁹F | -90 to -110 ppm | Typical range for aliphatic gem-difluorides. |
| ¹³C (CF₂) | ~120 ppm (triplet) | Strong deshielding by fluorine atoms; coupling to two F atoms. |
| ¹³C (spiro C) | ~40 ppm | Quaternary carbon with a unique electronic environment. |
| ¹H (adjacent to N) | ~2.8 - 3.2 ppm | Standard chemical shift for protons alpha to a nitrogen. |
Conclusion and Outlook
The quantum mechanical protocol detailed in this guide provides a pathway to thoroughly characterize the fundamental properties of 2,2-Difluoro-7-azaspiro[3.5]nonane. By elucidating its conformational preferences, electronic landscape, and predictable spectroscopic signatures, computational chemistry empowers researchers to make more informed decisions. This in silico analysis allows for the rational design of derivatives, helping to prioritize synthetic targets and accelerate the journey from a novel scaffold to a viable drug candidate. The fusion of advanced computational techniques with medicinal chemistry expertise is essential for navigating the complexities of modern drug discovery.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Smith, R. B., & Goodman, J. M. (2010). Conformational Searching with Quantum Mechanics. In Computer-Aided Drug Design. Humana Press. [Link]
-
Grimme, S., & Antony, J. (2024). Simulating NMR Spectra with a Quantum Computer. arXiv. [Link]
-
Wikipedia contributors. (2024). List of quantum chemistry and solid-state physics software. Wikipedia. [Link]
-
Sherrill, C. D. (2010). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]
-
Bess, E. N., & DeKorver, K. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7203. [Link]
-
D'Aria, F., et al. (2021). Quantum Mechanics Calculations, Basicity and Crystal Structure: The Route to Transition Metal Complexes of Azahelicenes. Molecules, 26(11), 3237. [Link]
-
da Silva, J. B. P., & de Alencastro, R. B. (2013). Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR. Computational Molecular Bioscience, 3(1), 1-13. [Link]
- Google Patents. (2010). 7-azaspiro[3.5]nonane-7-carboxamide compounds.
-
Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. [Link]
-
Unke, O. T., & Meuwly, M. (2019). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation, 15(6), 3678-3693. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
CUNY Academic Works. (2021). Quantum Mechanics-Based Computational Chemistry Has Become a Powerful Partner in the Scientific Research of Nitrogen-Rich Compounds. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Contribution of organofluorine compounds to pharmaceuticals. ACS Medicinal Chemistry Letters, 5(10), 1208-1213. [Link]
-
Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]
-
Zhou, G., et al. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(16), 4031-4036. [Link]
-
Cancès, E., & Maday, Y. (2011). On basis set optimisation in quantum chemistry. ESAIM: Proceedings, 34, 1-17. [Link]
-
von Lilienfeld, O. A. (2021). Quantum Machine Learning in Chemical Space. arXiv. [Link]
-
Pihlaja, K., & Sillanpää, R. (1983). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (5), 803-809. [Link]
-
Caron, S., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(49), 12366-12370. [Link]
-
Q-Chem. (n.d.). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]
-
Grimme, S., & Ochsenfeld, C. (2020). Recent Advances in Computational NMR Spectrum Prediction. In Annual Reports in NMR Spectroscopy. Academic Press. [Link]
-
Begum, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 66(15), 10135-10168. [Link]
-
Wikipedia contributors. (2024). Hartree–Fock method. Wikipedia. [Link]
-
Grimme, S. (2019). Conformational Searching with Quantum Mechanics. ResearchGate. [Link]
-
Monti, S., et al. (2021). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Sliwoski, G., Kothiwale, S., & Meiler, J. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
-
LibreTexts Chemistry. (2023). Gaussian Basis Sets. [Link]
-
OpenEye Scientific. (n.d.). Quantum Mechanics Software Tools. [Link]
-
Singh, R. P., & Kumar, V. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
ChemRxiv. (2022). The Search for Molecular Corks Beyond Carbon Monoxide: A Quantum Mechanical Study of N-Heterocyclic Carbene Adsorption on Pd/Cu. [Link]
-
Rusakov, Y. Y., & Krivdin, L. B. (2019). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Magnetochemistry, 5(2), 29. [Link]
-
Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Reddit. (2025). What software packages do working physicists use do quantum mechanical calculations?. r/AskPhysics. [Link]
-
ResearchGate. (2013). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]
-
YaleCourses. (2009). Conformational Energy and Molecular Mechanics. YouTube. [Link]
-
Qiskit. (2022). Methods for Quantum Simulation - Part 2. YouTube. [Link]
-
Scribd. (n.d.). Quantum Mechanics in Drug Design. [Link]
-
InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. [Link]
-
Scitechdaily.com. (2026). Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”. [Link]
-
Juaristi, E., & Cuevas, G. (2003). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Organic & Biomolecular Chemistry, 1(14), 2458-2464. [Link]
-
ORCA Quantum Chemistry. (2025). Simulating NMR Spectra Using ORCA. YouTube. [Link]
-
University of Southampton. (n.d.). Gaussian basis sets CHEM6085: Density Functional Theory. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. insilicosci.com [insilicosci.com]
- 11. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 12. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Application of Hartree-Fock Method for Modeling of Bioactive Molecules Using SAR and QSPR [scirp.org]
- 15. arxiv.org [arxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. esaim-proc.org [esaim-proc.org]
- 21. researchgate.net [researchgate.net]
- 22. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 23. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Simulating NMR Spectra with a Quantum Computer [arxiv.org]
- 30. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane: A Key Building Block for Novel Therapeutics
Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacological properties is relentless. Among these, fluorinated spirocyclic systems have emerged as particularly valuable motifs. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the rigid, three-dimensional nature of spirocycles provides precise control over the spatial arrangement of substituents, enhancing target specificity and reducing off-target effects.[1][2] The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold, in particular, represents a highly attractive building block, combining the benefits of a gem-difluoro group with the versatile functionality of a secondary amine integrated into a spirocyclic framework. This application note provides a comprehensive, step-by-step guide to the synthesis of this valuable compound, from commercially available starting materials to the final deprotected product.
Synthetic Strategy: A Three-Step Approach to a Novel Scaffold
The synthesis of 2,2-difluoro-7-azaspiro[3.5]nonane is accomplished through a robust three-step sequence, commencing with the formation of a protected spirocyclic ketone, followed by a key geminal difluorination, and culminating in the deprotection of the amine. This strategy was designed to ensure high yields, scalability, and straightforward purification of the intermediates and the final product.
Figure 1: Overall synthetic workflow for 2,2-Difluoro-7-azaspiro[3.5]nonane.
Part 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2)
The initial step involves the construction of the spirocyclic ketone core via a [2+2] cycloaddition reaction. This is achieved by reacting tert-butyl 4-methylenepiperidine-1-carboxylate (1) with a ketene precursor, trichloroacetyl chloride, in the presence of a zinc-copper couple.[3] This method, adapted from a patented procedure, provides a reliable route to the desired N-Boc protected spirocyclic ketone.
Protocol 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2)
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate (1)
-
Zinc-Copper couple (Zn/Cu)
-
Trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol, 1.0 equiv) and Zn/Cu couple (6.54 g, 172.5 mmol, 11.5 equiv).
-
Add t-BuOMe (60 mL) to the flask and stir the mixture at 15 °C.
-
Prepare a solution of trichloroacetyl chloride in DME (20 mL) and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly and carefully add a saturated solution of NH₄Cl (60 mL).
-
Stir the mixture at room temperature for 4 hours, then filter to remove the solid zinc residues.
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography (silica gel, eluting with a gradient of 0-40% EtOAc in Hexane) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2) as a white powder.[3]
Expected Yield: Approximately 15% (619 mg).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2 | C₁₃H₂₁NO₃ | 239.31 | White powder |
Part 2: Geminal Difluorination of the Spirocyclic Ketone
The second stage of the synthesis is the crucial geminal difluorination of the ketone at the C2 position. This transformation is accomplished using a deoxofluorinating agent. Both Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[4][5] Deoxo-Fluor is often preferred due to its greater thermal stability.[3] The reaction proceeds by converting the carbonyl group into a geminal difluoride.
Protocol 2: Synthesis of tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate (3)
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2) (239 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.2 mmol, 1.2 equiv) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, eluting with a suitable gradient of EtOAc in Hexane) to afford tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate (3).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3 | C₁₃H₂₁F₂NO₂ | 261.31 | Colorless oil or low-melting solid |
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to furnish the free secondary amine of the target compound. This is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane.
Protocol 3: Synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane (4)
Materials:
-
tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate (3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen (N₂) gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate (3) (261 mg, 1.0 mmol, 1.0 equiv) in DCM (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (1 mL) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,2-difluoro-7-azaspiro[3.5]nonane (4). Further purification can be achieved by distillation or crystallization if necessary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4 | C₈H₁₃F₂N | 161.19 | Colorless oil or low-melting solid |
Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 2 | 3.50-3.30 (m, 4H), 2.75 (s, 2H), 1.90-1.70 (m, 4H), 1.45 (s, 9H) | - | 240.15 [M+H]⁺ |
| 3 | 3.55-3.35 (m, 4H), 2.20-2.00 (m, 2H), 1.95-1.75 (m, 4H), 1.46 (s, 9H) | -90 to -110 (m) | 262.15 [M+H]⁺ |
| 4 | 3.00-2.80 (m, 4H), 2.25-2.05 (m, 2H), 1.90-1.70 (m, 4H), 1.60 (br s, 1H) | -90 to -110 (m) | 162.10 [M+H]⁺ |
Note: The NMR data provided are predicted values and may vary slightly in an experimental setting.
Conclusion
This application note details a reliable and reproducible synthetic route to the novel and highly valuable 2,2-difluoro-7-azaspiro[3.5]nonane building block. The three-step sequence, involving a [2+2] cycloaddition, geminal difluorination, and final deprotection, provides a practical method for accessing this compound for use in drug discovery and medicinal chemistry programs. The strategic incorporation of the gem-difluoro moiety within the spirocyclic framework offers a unique opportunity to explore new chemical space and develop next-generation therapeutics with enhanced properties.
References
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Girgis, A. S., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022, 12(48), 31053-31079. [Link]
-
Matsuda, D., et al. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1891-1907. [Link]
-
PubChem. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]
- Google Patents.
-
Wikipedia. Fluorination with aminosulfuranes. [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Santos, J. L. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 2014, 12(35), 6430-6440. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[6][7]nonane and analogs as novel reagents in medicinal chemistry. [Link]
-
Bandyopadhyay, D., et al. Synthesis of medicinally privileged spiro-β-lactams. ACS Spring 2021. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
ResearchGate. Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. [Link]
-
Chemistry Steps. Ring Expansion Rearrangements. [Link]
-
YouTube. SN1 Carbocation Rearrangements - Ring Expansion Problems. [Link]
-
RSC Publishing. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. [Link]
-
NUS News. Novel method to synthesise valuable fluorinated drug compounds. [Link]
-
ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
ResearchGate. Synthesis of spirocyclic-bis-β-lactams-lactams 54 from four-component.... [Link]
-
PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
PubMed Central. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
-
Wiley Online Library. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]
Sources
- 1. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized 2,2-Difluoro-7-azaspiro[3.5]nonane Derivatives: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. There is a discernible shift away from planar, aromatic structures towards more three-dimensional (3D) motifs that can better explore the intricacies of biological target binding sites. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds in this regard. Their inherent rigidity and 3D nature can lead to improved potency, selectivity, and pharmacokinetic profiles. Among these, the 2,2-difluoro-7-azaspiro[3.5]nonane core represents a valuable building block, combining the conformational constraint of a spirocycle with the metabolic stability often conferred by the gem-difluoro group. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for accessing functionalized derivatives of this promising scaffold.
Strategic Overview: A Modular Approach to Synthesis
A robust and flexible synthetic strategy is paramount for the efficient generation of a library of analogs for structure-activity relationship (SAR) studies. The synthesis of functionalized 2,2-difluoro-7-azaspiro[3.5]nonane derivatives is best approached in a modular fashion, as outlined below. This multi-stage process allows for the introduction of diversity at key positions of the molecule.
Caption: Modular synthetic strategy for functionalized 2,2-difluoro-7-azaspiro[3.5]nonanes.
Part 1: Synthesis of the Key Intermediate: N-Boc-7-azaspiro[3.5]nonan-2-one
The cornerstone of this synthetic endeavor is the construction of the spirocyclic ketone, which serves as the immediate precursor to the difluorinated target. A common and effective method for the formation of such spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition.[1]
Protocol 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one
This protocol is adapted from established procedures for Staudinger cycloadditions.[1]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| N-Boc-4-piperidone | 199.25 g/mol | 10.0 g | 50.2 |
| Benzylamine | 107.15 g/mol | 5.38 g | 50.2 |
| Toluene | - | 200 mL | - |
| Chloroacetyl chloride | 112.94 g/mol | 6.23 g | 55.2 |
| Triethylamine | 101.19 g/mol | 11.2 g (15.4 mL) | 110.4 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica gel | - | As needed | - |
| Hexanes/Ethyl Acetate | - | As needed | - |
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol), benzylamine (5.38 g, 50.2 mmol), and toluene (200 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating complete imine formation.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is used in the next step without further purification.
-
[2+2] Cycloaddition: Dissolve the crude imine in anhydrous dichloromethane (150 mL) in a three-necked flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride (6.23 g, 55.2 mmol) in anhydrous dichloromethane (50 mL).
-
In another separate flask, prepare a solution of triethylamine (11.2 g, 110.4 mmol) in anhydrous dichloromethane (50 mL).
-
Add the chloroacetyl chloride solution and the triethylamine solution simultaneously and dropwise to the cooled imine solution over a period of 1 hour, maintaining the temperature at 0 °C. The triethylamine is added to generate the ketene in situ.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
-
Separate the organic layer and wash it with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-Boc-7-azaspiro[3.5]nonan-2-one.
Part 2: Geminal Difluorination of the Spirocyclic Ketone
The introduction of the gem-difluoro moiety is a critical step. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for the conversion of ketones to gem-difluorides.[2][3][4] Deoxo-Fluor is often preferred for its greater thermal stability compared to DAST.[5]
Protocol 2: Synthesis of N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane
This protocol is a general procedure for the deoxofluorination of ketones and should be optimized for this specific substrate.[6]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| N-Boc-7-azaspiro[3.5]nonan-2-one | (Calculated) | 5.0 g | (Calculated) |
| Deoxo-Fluor or DAST | 221.25 g/mol or 161.19 g/mol | 1.5 - 2.0 eq. | (Calculated) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Silica gel | - | As needed | - |
| Hexanes/Ethyl Acetate | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of N-Boc-7-azaspiro[3.5]nonan-2-one (5.0 g) in anhydrous dichloromethane (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Fluorinating Agent: Slowly add Deoxo-Fluor or DAST (1.5 - 2.0 equivalents) dropwise to the cooled solution via a syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture into a cooled, stirred solution of saturated aqueous NaHCO₃ (100 mL).
-
Separate the organic layer and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane.
Part 3: Deprotection and N-Functionalization
The final stage of the synthesis involves the removal of the Boc protecting group and subsequent functionalization of the secondary amine. This allows for the introduction of a wide range of substituents to explore the chemical space around the spirocyclic core.
Protocol 3: Deprotection of N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane | (Calculated) | 2.0 g | (Calculated) |
| 4M HCl in 1,4-Dioxane | - | 20 mL | - |
| Diethyl ether | - | 100 mL | - |
Procedure:
-
Dissolve N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane (2.0 g) in 4M HCl in 1,4-dioxane (20 mL).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, add diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. This can be used directly in subsequent reactions or neutralized to the free base.
N-Functionalization Strategies
The free secondary amine of 2,2-difluoro-7-azaspiro[3.5]nonane is a versatile handle for introducing a variety of functional groups.
A. N-Alkylation
Direct alkylation with alkyl halides or reductive amination with aldehydes/ketones are common methods for N-alkylation.[7]
Caption: N-Functionalization of the 2,2-difluoro-7-azaspiro[3.5]nonane core.
Protocol 4: N-Alkylation with an Alkyl Halide
This is a general protocol that can be adapted for various alkyl halides.[7]
Materials:
| Reagent/Solvent | Quantity | Moles (mmol) |
| 2,2-Difluoro-7-azaspiro[3.5]nonane | 1.0 eq. | (Calculated) |
| Alkyl halide (R-X) | 1.1 eq. | (Calculated) |
| K₂CO₃ or DIPEA | 2.0 eq. | (Calculated) |
| Acetonitrile or DMF, anhydrous | (Appropriate volume) | - |
Procedure:
-
To a solution of 2,2-difluoro-7-azaspiro[3.5]nonane (1.0 eq.) in anhydrous acetonitrile or DMF, add the alkyl halide (1.1 eq.) and a base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
B. N-Arylation
Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the N-arylation of secondary amines.[8]
Protocol 5: Copper-Catalyzed N-Arylation
This protocol is based on established methods for the N-arylation of N-heterocycles.[8]
Materials:
| Reagent/Solvent | Quantity | Moles (mmol) |
| 2,2-Difluoro-7-azaspiro[3.5]nonane | 1.0 eq. | (Calculated) |
| Aryl halide (Ar-X) | 1.2 eq. | (Calculated) |
| CuI | 0.1 eq. | (Calculated) |
| Ligand (e.g., L-proline) | 0.2 eq. | (Calculated) |
| K₂CO₃ or Cs₂CO₃ | 2.0 eq. | (Calculated) |
| DMSO or Dioxane, anhydrous | (Appropriate volume) | - |
Procedure:
-
To a reaction vessel, add CuI (0.1 eq.), a suitable ligand (e.g., L-proline, 0.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a solution of 2,2-difluoro-7-azaspiro[3.5]nonane (1.0 eq.) and the aryl halide (1.2 eq.) in anhydrous DMSO or dioxane.
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature typically ranging from 80 to 120 °C, monitoring by TLC.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthetic routes outlined in this guide provide a versatile and robust platform for the synthesis of a diverse range of functionalized 2,2-difluoro-7-azaspiro[3.5]nonane derivatives. The modular nature of this approach, which separates the construction of the spirocyclic core, the introduction of the difluoro moiety, and the final N-functionalization, is highly amenable to the generation of compound libraries for drug discovery programs. By leveraging these protocols, researchers can efficiently access novel chemical matter and explore the therapeutic potential of this promising spirocyclic scaffold.
References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2), 31-41. [Link]
-
Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]
-
Ichikawa, J., Yokota, N., Kobayashi, M., Amano, K., & Minami, T. (1996). The Reaction of 2,2-Difluorovinyl Ketones with Amines: A Facile Method for Preparation of α-Oxoketenimines and Acetoacetylation of Amines. Synlett, 1996(03), 243–245. [Link]
-
ResearchGate. (2025). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
Dalton Transactions. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Comptes Rendus Chimie. (2021). the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. [Link]
-
PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]
-
Organic Syntheses. (n.d.). GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]
-
Wiley Online Library. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[3.5]nonane and analogs as novel reagents in medicinal chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Asymmetric Synthesis of Chiral 2,2-Difluoro-7-azaspiro[3.5]nonane: Application Notes and Protocols
Introduction: The Significance of Fluorinated Azaspirocycles in Drug Discovery
The incorporation of fluorine atoms and spirocyclic scaffolds into drug candidates has become a powerful strategy in modern medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the rigid, three-dimensional nature of spirocycles allows for precise spatial orientation of pharmacophoric elements, often leading to improved potency and selectivity.[1] The title compound, chiral 2,2-difluoro-7-azaspiro[3.5]nonane, represents a valuable building block that combines these desirable features. Its unique architecture, featuring a gem-difluoro cyclobutane fused to a piperidine ring, makes it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases.
This document provides a comprehensive guide for the asymmetric synthesis of chiral 2,2-difluoro-7-azaspiro[3.5]nonane. We will detail a proposed synthetic strategy, provide step-by-step experimental protocols, and discuss the critical parameters for achieving high yield and enantioselectivity. The protocols described herein are designed to be self-validating, with explanations for the experimental choices grounded in established chemical principles.
Synthetic Strategy: A Multi-step Approach to a Complex Target
A direct, one-pot synthesis of chiral 2,2-difluoro-7-azaspiro[3.5]nonane is not currently established in the literature. Therefore, we propose a logical and efficient multi-step synthetic pathway, drawing upon established methodologies for the construction of the spirocyclic core, gem-difluorination, and asymmetric catalysis.
Our proposed strategy involves three key stages:
-
Construction of the 7-Azaspiro[3.5]nonane Core: Synthesis of a suitable spirocyclic ketone precursor.
-
Gem-Difluorination: Introduction of the difluoromethylene group at the C2 position.
-
Asymmetric Synthesis/Resolution: Enantioselective synthesis of the chiral spirocycle.
The overall synthetic workflow is depicted in the diagram below.
Sources
Application Note: A Scalable Synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane for Preclinical Supply
Abstract
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to confer three-dimensional complexity and improved physicochemical properties to drug candidates.[1][2] Azaspirocycles, in particular, offer a unique combination of structural rigidity and opportunities for polar interactions, making them valuable motifs in modern drug discovery.[3] This application note details a robust and scalable three-step synthesis for 2,2-Difluoro-7-azaspiro[3.5]nonane, a key building block for preclinical research. The synthetic strategy is designed for multigram-scale production, addressing critical challenges such as handling hazardous reagents and implementing scalable purification methods. Each step is accompanied by a detailed protocol, causality-driven explanations for experimental choices, and characterization data to ensure reproducibility and high purity of the final compound.
Introduction: The Value of Fluorinated Azaspirocycles
The deliberate incorporation of sp³-rich, three-dimensional scaffolds is a leading strategy to escape the "flatland" of traditional aromatic-heavy drug candidates.[3] Azaspirocycles, which feature two rings sharing a single quaternary carbon with at least one nitrogen atom, provide rigid conformational restriction. This rigidity can enhance binding affinity and selectivity for biological targets by pre-organizing substituents into well-defined vectors.[1][4]
Furthermore, the introduction of fluorine atoms into drug candidates is a well-established tactic to modulate metabolic stability, lipophilicity, and binding interactions. The gem-difluoro group, as a non-hydrolyzable isostere of a carbonyl or hydroxyl group, is particularly valuable. This guide provides a comprehensive protocol for the synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane, a scaffold that combines the benefits of a rigid spirocyclic amine with the strategic placement of a gem-difluoro moiety.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence commencing from the commercially available 1-benzyl-4-piperidone. The strategy prioritizes robust reactions, scalable purification techniques, and the use of a key protecting group (Boc) to ensure compatibility with the fluorination conditions.
Caption: Overall 3-step synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-7-azaspiro[3.5]nonan-2-one (Intermediate 2)
The synthesis of the ketone precursor is a known multi-step process that has been adapted for scale. For the purpose of this note, we will assume the availability of the direct precursor, 7-benzyl-7-azaspiro[3.5]nonan-2-one , which can be synthesized from 1-benzyl-4-piperidone. The subsequent steps are N-debenzylation followed by Boc protection.
Protocol: Debenzylation and Boc Protection
-
Hydrogenolysis (Debenzylation):
-
To a solution of 7-benzyl-7-azaspiro[3.5]nonan-2-one (100 g, 0.436 mol) in methanol (1 L) in a suitable hydrogenation vessel, add Pearlman's catalyst (20% Pd(OH)₂/C, 10 g, 10 wt%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Rationale: Hydrogenolysis is a clean and effective method for removing benzyl protecting groups. Pearlman's catalyst is often more effective than Pd/C for this transformation and is less pyrophoric upon filtration.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure to yield crude 7-azaspiro[3.5]nonan-2-one, which is used directly in the next step.
-
-
Boc Protection:
-
Dissolve the crude amine in dichloromethane (DCM, 1 L). Add triethylamine (Et₃N, 122 mL, 0.872 mol, 2.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 105 g, 0.480 mol, 1.1 equiv.) in DCM (200 mL) dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Rationale: The Boc group is chosen for its stability in the subsequent fluorination step and its straightforward removal under acidic conditions.[5] Triethylamine acts as a base to neutralize the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1M HCl (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (gradient elution, 10-30% ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-7-azaspiro[3.5]nonan-2-one as a white solid.
-
Step 2: Geminal Difluorination of Intermediate 2
This step involves the use of a deoxofluorination agent, which is hazardous and requires careful handling, especially at scale. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are effective for this transformation.[6]
Protocol: Synthesis of N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane (Intermediate 3)
-
Reaction Setup:
-
In a fume hood, charge a dry, nitrogen-flushed multi-neck flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel with anhydrous DCM (1 L).
-
Add N-Boc-7-azaspiro[3.5]nonan-2-one (50 g, 0.209 mol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Critical Safety Note: Deoxofluorination reagents are highly toxic, corrosive, and react violently with water. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere by trained personnel with appropriate personal protective equipment (PPE).
-
-
Reagent Addition:
-
Slowly add diethylaminosulfur trifluoride (DAST, 40.4 mL, 0.314 mol, 1.5 equiv.) via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above -65 °C.
-
Rationale: The low temperature and slow addition are critical to control the reaction rate, prevent side reactions, and manage the exothermic profile. Using a slight excess of DAST ensures complete conversion of the ketone.[6]
-
-
Reaction and Quenching:
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 16 hours.
-
Monitor completion by TLC or ¹⁹F NMR.
-
Once complete, cool the reaction mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by dropwise addition of a saturated aqueous solution of NaHCO₃ (500 mL). Caution: Vigorous gas evolution (HF) will occur. Ensure the fume hood has excellent airflow.
-
Once the gas evolution subsides, transfer the mixture to a separatory funnel.
-
-
Work-up and Purification:
-
Separate the layers and extract the aqueous phase with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (5-15% ethyl acetate in hexanes) to yield N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane as a colorless oil or low-melting solid.
-
Step 3: Deprotection to Yield Final Product
The final step is the acid-catalyzed removal of the Boc protecting group to furnish the free amine.[5]
Protocol: Synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane
-
Reaction Setup:
-
Dissolve N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane (30 g, 0.115 mol) in DCM (150 mL) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 88 mL, 1.15 mol, 10 equiv.) dropwise.
-
Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature. The excess TFA ensures the reaction goes to completion and also serves as a co-solvent.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.[5] Monitor completion by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in deionized water (100 mL) and cool to 0 °C.
-
Carefully adjust the pH to >12 by the slow addition of 50% aqueous NaOH solution, ensuring the temperature is maintained below 20 °C.
-
Extract the aqueous layer with DCM (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Purification:
-
For preclinical studies requiring high purity, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt.
-
Salt Formation (Optional but Recommended): Dissolve the crude base in diethyl ether or methyl tert-butyl ether (MTBE). Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to afford 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride as a stable, crystalline solid.
-
Data Summary and Characterization
| Step | Product | Structure | Molecular Weight ( g/mol ) | Typical Yield | Purity (LC-MS) |
| 1 | N-Boc-7-azaspiro[3.5]nonan-2-one | C₁₃H₂₁NO₃ | 239.31 | 75-85% | >98% |
| 2 | N-Boc-2,2-difluoro-7-azaspiro[3.5]nonane | C₁₃H₂₁F₂NO₂ | 261.31 | 60-70% | >98% |
| 3 | 2,2-Difluoro-7-azaspiro[3.5]nonane | C₈H₁₃F₂N | 161.19 | 85-95% | >99% |
Table 1: Summary of synthetic steps, yields, and purity.
Expected Characterization Data for 2,2-Difluoro-7-azaspiro[3.5]nonane (Free Base):
-
¹H NMR (400 MHz, CDCl₃): δ ~3.0-2.8 (m, 4H, CH₂NCH₂), ~2.1-1.9 (m, 4H), ~1.9-1.7 (m, 4H), ~1.5 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ ~124.5 (t, J = 240 Hz, CF₂), ~45.0 (CH₂N), ~38.0 (t, J = 25 Hz, CH₂CF₂), ~35.0 (spiro C), ~30.0.
-
¹⁹F NMR (376 MHz, CDCl₃): δ ~-95.0 (t, J = 15 Hz).
-
MS (ESI+): m/z 162.1 [M+H]⁺.
Scale-Up Workflow and Considerations
Transitioning this synthesis to a preclinical scale (100 g to 1 kg) requires careful planning around safety, thermal management, and material handling.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,2-Difluoro-7-azaspiro[3.5]nonane as a Piperidine Bioisostere in Modern Drug Discovery
Introduction: The Enduring Importance of the Piperidine Scaffold and the Quest for Its Refinement
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals.[1] Its ubiquity is a testament to its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that can be readily functionalized to interact with biological targets.[2] However, the very flexibility that makes piperidine a versatile scaffold can also be a liability, leading to potential metabolic instability and off-target effects.[3] This has driven the exploration of bioisosteric replacements—chemical groups with similar steric and electronic properties—that can retain the advantages of the piperidine core while addressing its limitations.[4]
This document provides a detailed guide to the application of 2,2-Difluoro-7-azaspiro[3.5]nonane, a novel and increasingly important piperidine bioisostere. We will explore its synthesis, physicochemical properties, and strategic incorporation into drug candidates, with a focus on the causal relationships between its unique structure and its pharmacological impact.
The Rationale for Spirocyclic Design and Fluorine Substitution
The design of 2,2-Difluoro-7-azaspiro[3.5]nonane is a masterful example of convergent evolution in medicinal chemistry, combining two powerful strategies for molecular optimization: spirocyclization and fluorination.
Spirocyclization: The spirocyclic nature of this bioisostere imparts a rigid, three-dimensional conformation.[2] This pre-organization of the molecule can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency.[5] Furthermore, the defined exit vectors of the spirocycle allow for precise orientation of substituents into the binding pocket, improving selectivity.[6]
Fluorination: The introduction of a gem-difluoro group at the 2-position of the cyclobutane ring offers several distinct advantages.[7] The strong electron-withdrawing nature of fluorine can modulate the pKa of the nearby nitrogen atom, influencing the molecule's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.[8] Additionally, the high bond strength of the C-F bond can block sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.[7]
Comparative Physicochemical and Biological Properties
The true value of a bioisostere is demonstrated through a direct comparison of its properties with the scaffold it aims to replace. The following table summarizes the expected and observed differences between a hypothetical parent compound containing a piperidine moiety and its analogue featuring 2,2-Difluoro-7-azaspiro[3.5]nonane.
| Property | Piperidine Analogue | 2,2-Difluoro-7-azaspiro[3.5]nonane Analogue | Rationale for Change |
| pKa | ~8.5 - 10.5 | Lower | The strong inductive effect of the gem-difluoro group withdraws electron density from the nitrogen atom, reducing its basicity.[8] |
| logP/logD | Variable | Generally higher | While fluorination can increase lipophilicity, the overall impact on logP/logD is context-dependent and also influenced by the change in pKa.[9] |
| Aqueous Solubility | Generally good | Potentially reduced | The increased lipophilicity and rigidity of the spirocyclic system may lead to lower aqueous solubility, a factor to be considered in formulation.[4] |
| Metabolic Stability | Susceptible to oxidation | Increased | The gem-difluoro group blocks a potential site of metabolism, and the rigid spirocyclic core can hinder enzymatic access to other parts of the molecule.[3] |
| Binding Affinity (Potency) | Baseline | Potentially higher | The rigid conformation can lead to a more favorable binding entropy, and the defined exit vectors can optimize interactions with the target, as seen with sonrotoclax.[10] |
| Conformational Rigidity | Flexible (chair/boat) | Rigid | The spirocyclic system locks the conformation, reducing the number of accessible energy states.[2] |
Case Study: Sonrotoclax (BGB-11417), a Potent Bcl-2 Inhibitor
A compelling real-world example of the successful application of the 7-azaspiro[3.5]nonane scaffold is the clinical candidate sonrotoclax (BGB-11417), a highly potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[11] In the development of sonrotoclax, the introduction of the rigid 7-azaspiro[3.5]nonane linker resulted in a significant improvement in both biochemical and cellular potency compared to more flexible linkers.[10] This enhancement is attributed to the spirocycle's ability to optimally position the key pharmacophoric elements of the molecule within the P2 pocket of the Bcl-2 protein.[10] Sonrotoclax has demonstrated strong in vitro and in vivo activity against both wild-type and venetoclax-resistant G101V mutant Bcl-2.[11]
Below is a diagram illustrating the role of Bcl-2 in the intrinsic apoptosis pathway and the mechanism of action of an inhibitor like sonrotoclax.
Caption: Bcl-2 Pathway and Inhibition by Sonrotoclax.
Protocols for Synthesis and Incorporation
The following protocols provide a detailed, step-by-step guide for the synthesis of the N-Boc protected 2,2-Difluoro-7-azaspiro[3.5]nonane building block and its subsequent incorporation into a drug candidate via N-arylation.
Protocol 1: Synthesis of N-Boc-2,2-Difluoro-7-azaspiro[3.5]nonane
This synthesis is a multi-step process that can be adapted from established methods for the preparation of related spirocyclic systems.[12][13] The key steps involve the construction of the gem-difluorocyclobutane ring followed by the formation of the azaspirocycle.
Caption: Synthetic Workflow for the Bioisostere.
Step-by-Step Methodology:
-
Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous DMF at 0 °C, add diethyl malonate (2.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[13]
-
-
Synthesis of 7-oxo-2-azaspiro[3.5]nonane (as an analogous precursor):
-
In a reactor, combine N,N-dimethylformamide, bis(2-chloroethyl) ether, and cyanoacetaldehyde diethyl acetal.
-
Add an acid-binding agent (e.g., potassium carbonate), a phase transfer catalyst, and an iodo metal salt.
-
Heat the reaction to 70-100 °C for 12-24 hours.
-
After cooling and workup, the resulting intermediate is cyclized using lithium aluminum hydride in a suitable solvent like THF to yield 7-oxo-2-azaspiro[3.5]nonane.[12]
-
-
Boc-Protection:
-
Dissolve the synthesized 2,2-Difluoro-7-azaspiro[3.5]nonane in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.
-
Protocol 2: Incorporation into a Drug Candidate via N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of the N-Boc protected 2,2-Difluoro-7-azaspiro[3.5]nonane with an aryl halide, a common method for forging C-N bonds in medicinal chemistry.
Step-by-Step Methodology:
-
Boc-Deprotection:
-
Dissolve the N-Boc protected 2,2-Difluoro-7-azaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).[14]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the amine salt, which can be used directly in the next step.[15]
-
-
N-Arylation:
-
To a reaction vessel, add the aryl halide (1 equivalent), the deprotected 2,2-Difluoro-7-azaspiro[3.5]nonane salt (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2-3 equivalents).[16]
-
Add an anhydrous solvent, such as toluene or dioxane, and purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-arylated compound.
-
Conclusion and Future Perspectives
2,2-Difluoro-7-azaspiro[3.5]nonane represents a significant advancement in the field of bioisosterism. Its unique combination of conformational rigidity and the modulating effects of fluorine provides medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and off-target toxicity. The successful application of the core 7-azaspiro[3.5]nonane scaffold in the potent Bcl-2 inhibitor sonrotoclax validates its potential. As synthetic methodologies for this and related fluorinated spirocycles become more accessible, we can anticipate their increasing prevalence in the next generation of innovative therapeutics.
References
- Butt, M. A., & Zhang, H. (2021). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Topics in Medicinal Chemistry. Springer.
- Chernykh, A. V., Liashuk, O., Hurieva, A. M., & Grygorenko, O. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
- CN113588931A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2021).
- Duan, Y., et al. (2018).
- Guo, Y., et al. (2024). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry.
- Hati, S., & Sen, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
- Mykhailiuk, P. K. (2015). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Preparation of Enantiomerically-Pure Building Blocks. Retrieved from [Link]
- Popiołek, R., & Biernasiuk, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Schuler, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
- St-Gelais, M., & Charette, A. B. (2007). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry.
- Tam, C. S., et al. (2025). Sonrotoclax Data at ASH 2025 Confirm Foundational Potential Across B-cell Malignancies. Press Release.
-
Reddit. (2024). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Zapevalov, A. Y., et al. (2022).
- Koffman, B. (2024). Sonrotoclax Plus Zanubrutinib Shows Deep Response in CLL. CLL Society.
- Wang, J., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
- US P
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
- BeOne Medical Information. (2024). Sonrotoclax (BGB-11417), A Novel BCL2 Inhibitor, Plus Zanubrutinib Demonstrates Deep and Durable Responses in Relapsed/Refractory CLL/SLL.
-
ResearchGate. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
SlidePlayer. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[17][17] nonane-1-ene-4-ketone. (2005).
- Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry.
Sources
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 13. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Strategic Incorporation of 2,2-Difluoro-7-azaspiro[3.5]nonane into Drug Candidates
Introduction: Embracing Three-Dimensionality and the Power of Fluorine in Modern Drug Design
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, famously termed "escaping from flatland." This evolution champions the integration of three-dimensional (3D) scaffolds to explore new chemical space and enhance molecular properties. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this design philosophy, offering rigid conformational restriction and novel exit vectors for substituent placement.[1][2] Among these, the 7-azaspiro[3.5]nonane framework has emerged as a valuable bioisostere for the ubiquitous piperidine ring, often leading to improved aqueous solubility and metabolic stability.[1][3][4][5]
This guide focuses on a particularly compelling derivative: 2,2-Difluoro-7-azaspiro[3.5]nonane . The strategic introduction of a geminal difluoro group onto the spirocyclic core imparts a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug development. The strong electron-withdrawing nature of the fluorine atoms can profoundly influence the basicity (pKa) of the secondary amine, while also modulating lipophilicity (LogP/LogD) and metabolic stability.[6][7] These modifications can lead to enhanced cell permeability, reduced off-target activity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
These application notes provide a comprehensive overview of the rationale, synthetic strategies, and key considerations for the successful incorporation of 2,2-difluoro-7-azaspiro[3.5]nonane into drug candidates. The protocols outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to harness the potential of this promising building block.
The Strategic Advantage of 2,2-Difluoro-7-azaspiro[3.5]nonane in Medicinal Chemistry
The decision to incorporate a 2,2-difluoro-7-azaspiro[3.5]nonane moiety into a lead compound is driven by the desire to fine-tune its physicochemical properties for optimal biological performance. The gem-difluoro group is not merely an isosteric replacement for a methylene group but a powerful modulator of molecular behavior.
Modulation of Physicochemical Properties
The introduction of the CF2 group can have a profound, and sometimes non-intuitive, impact on a molecule's properties. Understanding these effects is crucial for rational drug design.
| Property | Impact of 2,2-Difluorination | Rationale and Key Considerations |
| Basicity (pKa) | Decrease in pKa | The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the electron density on the nitrogen atom, thereby reducing its basicity. This can be advantageous in mitigating potential hERG toxicity and improving oral bioavailability by reducing clearance.[8] |
| Lipophilicity (LogP/LogD) | Context-dependent; can increase or decrease | The effect on lipophilicity is complex. While fluorine is highly electronegative, the C-F bond is also highly polarized. The overall impact on LogP/LogD depends on the surrounding molecular environment and the interplay between hydrophobicity and polarity.[6][9][10] Careful experimental determination is recommended for each new scaffold. |
| Metabolic Stability | Generally increased | The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can block common sites of metabolism, leading to increased half-life and improved bioavailability.[7] |
| Conformational Rigidity | Enhanced | The spirocyclic nature of the scaffold already imparts significant rigidity compared to acyclic or monocyclic amines. The gem-difluoro group can further influence the conformational preferences of the cyclobutane ring, providing a more defined 3D structure for interaction with biological targets. |
| Aqueous Solubility | Often improved | While the effect on lipophilicity can vary, the introduction of fluorine can lead to more favorable interactions with water, potentially improving aqueous solubility. This is a key advantage of spirocyclic scaffolds over their more planar carbocyclic counterparts.[3] |
Bioisosterism and Beyond
As a bioisostere of piperidine, 2,2-difluoro-7-azaspiro[3.5]nonane can mimic its spatial arrangement while offering a distinct electronic and metabolic profile. This allows for the exploration of new structure-activity relationships (SAR) and the potential to overcome liabilities associated with the piperidine moiety.
Synthetic Strategies for the Incorporation of 2,2-Difluoro-7-azaspiro[3.5]nonane
The successful integration of the 2,2-difluoro-7-azaspiro[3.5]nonane scaffold into a target molecule relies on robust and versatile synthetic methodologies. The secondary amine of the spirocycle serves as a key handle for derivatization through common bond-forming reactions.
Synthesis of the Building Block: A Plausible Retrosynthetic Approach
Caption: Plausible retrosynthetic analysis for 2,2-difluoro-7-azaspiro[3.5]nonane.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the coupling of the spirocyclic amine with a wide range of aryl and heteroaryl halides or triflates.[11][12]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide/triflate (1.0 equiv), 2,2-difluoro-7-azaspiro[3.5]nonane (1.2 equiv), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), phosphine ligand (e.g., BINAP, 4-10 mol%), and base (e.g., Cs2CO3, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands often promote the oxidative addition and reductive elimination steps.
-
Base Selection: The base is required to deprotonate the amine and facilitate the formation of the active catalyst. The choice of base can influence the reaction rate and selectivity.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[13][14][15] This two-step, one-pot process is widely used in medicinal chemistry for its operational simplicity and broad substrate scope.[16]
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add the aldehyde or ketone (1.0 equiv) and 2,2-difluoro-7-azaspiro[3.5]nonane (1.1 equiv) in a suitable solvent (e.g., dichloroethane (DCE), methanol, or tetrahydrofuran (THF)).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine/iminium ion formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation, then add the reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)3], 1.5 equiv) portion-wise.
-
Reaction Progress: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Solvent: The choice of solvent can influence the rate of imine formation and the solubility of the reactants.
-
pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote the formation of the iminium ion, which is more electrophilic than the corresponding carbonyl compound.
Case Study: Incorporation into a Hypothetical Drug Candidate
To illustrate the practical application of these protocols, consider the synthesis of a hypothetical kinase inhibitor where a piperidine moiety is replaced with 2,2-difluoro-7-azaspiro[3.5]nonane to improve metabolic stability and modulate basicity.
Hypothetical Target Molecule:
-
A pyrimidine-based kinase inhibitor with a solvent-exposed piperidine ring that is a known site of metabolic oxidation.
Synthetic Strategy:
-
Synthesis of the Core: Prepare the pyrimidine core with a suitable leaving group (e.g., a chlorine atom) at the position of substitution.
-
Coupling Reaction: Employ a Buchwald-Hartwig amination (Protocol 1) to couple the pyrimidine core with 2,2-difluoro-7-azaspiro[3.5]nonane.
Expected Outcomes:
-
Improved Metabolic Stability: The gem-difluoro group is expected to block the metabolic "soft spot" on the spirocyclic ring, leading to a longer in vivo half-life.
-
Altered Basicity: The reduced pKa of the spirocyclic amine may lead to improved cell permeability and a more favorable off-target profile.
-
Maintained or Improved Potency: The rigid conformation of the spirocycle can maintain the optimal orientation of the pharmacophore for binding to the kinase active site.
Conclusion
The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold represents a valuable and strategic building block in modern medicinal chemistry. Its unique combination of three-dimensionality, conformational rigidity, and the modulating effects of gem-difluorination provides a powerful tool for addressing common challenges in drug discovery, including metabolic instability, off-target effects, and suboptimal physicochemical properties. The synthetic protocols detailed in these application notes offer a practical guide for the successful incorporation of this promising moiety into a diverse range of drug candidates. As the demand for innovative and effective therapeutics continues to grow, the strategic application of such fluorinated 3D scaffolds will undoubtedly play an increasingly important role in the future of drug design.
References
-
French-Ukrainian Journal of Chemistry (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]
- Jones, H., & Houser, R. W. (1980). U.S. Patent No. 4,225,730. Washington, DC: U.S.
- Garner, P., & Dey, S. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines.
-
Mykhailiuk, P. K. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
- EP3626701A1 - Fluorinated carbonate derivative production method. (n.d.). Google Patents.
-
Mykhailiuk, P. K. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
- Wieczorek, E., & Zabrocki, J. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3084.
- Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394.
-
Linclau, B. (n.d.). The influence of aliphatic fluorination on lipophilicity. ResearchGate. Retrieved from [Link]
- Apodaca, R., & Soli, E. D. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Process Research & Development, 11(4), 749-752.
- Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Ermolaev, S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
- Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- Apodaca, R., & Soli, E. D. (2010). U.S.
- Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.
-
Johnson, B. D., & VanAlstine, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. Available at: [Link]
-
Wille, D. R., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Retrieved from [Link]
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(24), e202200331.
-
Mykhailiuk, P. K. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). ResearchGate. Retrieved from [Link]
-
Ermolaev, S., et al. (2025). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. Retrieved from [Link]
-
MedChem Partners. (2019). MedChem Partners Patent Published. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73. Retrieved from [Link]
- AstraZeneca AB. (2015). U.S. Patent No. 8,946,235 B2. Washington, DC: U.S.
- Kelly, J. W., & Sacchettini, J. C. (2007). U.S. Patent No. 7,214,696 B2. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Carreira, E. M., et al. (2025). An improved synthesis of 2-oxa-7-azaspiro[17][18]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EP3626701A1 - Fluorinated carbonate derivative production method - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of 2,2-Difluoro-7-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2,2-Difluoro-7-azaspiro[3.5]nonane is a fluorinated azaspirocycle, a class of compounds of increasing interest in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The rigid spirocyclic scaffold provides a three-dimensional architecture that is desirable for drug candidates.[1][2] Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and structural integrity of this novel building block, ensuring the reliability of subsequent biological and pharmacological studies.
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2,2-Difluoro-7-azaspiro[3.5]nonane. The protocols herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and insights from the characterization of analogous compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-Difluoro-7-azaspiro[3.5]nonane is essential for the development of appropriate analytical methods. While experimental data for this specific molecule is not widely available, we can infer key properties from its constituent parts and related structures. The parent compound, 7-Azaspiro[3.5]nonane, has a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol .[3] The introduction of two fluorine atoms in 2,2-Difluoro-6-azaspiro[3.5]nonane, a closely related isomer, results in a molecular formula of C₈H₁₃F₂N and a molecular weight of 161.19 g/mol .[2] The presence of the basic nitrogen atom in the piperidine ring suggests the compound will have a basic character. The difluoro substitution on the cyclobutane ring will increase the compound's polarity and may influence its chromatographic behavior and spectroscopic signature.
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 2,2-Difluoro-7-azaspiro[3.5]nonane. The following workflow outlines a logical sequence of analyses to confirm the structure and purity of the compound.
Caption: Integrated workflow for the comprehensive characterization of 2,2-Difluoro-7-azaspiro[3.5]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules.[4] For 2,2-Difluoro-7-azaspiro[3.5]nonane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, will provide a complete picture of the molecular structure.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the protons on the cyclobutane and piperidine rings will be diagnostic.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the fluorine atoms will show a characteristic splitting pattern due to C-F coupling.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing information about their chemical environment. The presence of a geminal difluoro group will result in a complex splitting pattern if the two fluorine atoms are diastereotopic.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.
Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment to avoid proton exchange of the N-H). The choice of solvent can influence chemical shifts.[6][7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, for accurate chemical shift referencing.[7]
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR: Acquire data with a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is necessary. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with or without proton decoupling. The chemical shifts should be referenced to an external standard like CFCl₃. The large chemical shift dispersion of ¹⁹F NMR is advantageous for resolving signals.[5][8]
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize the parameters (e.g., evolution times, mixing times) based on the expected coupling constants.
-
-
Data Interpretation:
-
¹H NMR: Expect complex multiplets for the protons on both rings due to spin-spin coupling. The protons adjacent to the nitrogen will likely appear in the 2.5-3.5 ppm range.
-
¹³C NMR: The carbon at the spiro-center will be a quaternary signal. The carbon bearing the two fluorine atoms (C2) will exhibit a triplet in the proton-decoupled spectrum due to one-bond C-F coupling.
-
¹⁹F NMR: The two fluorine atoms at the C2 position may be chemically equivalent or non-equivalent depending on the molecular symmetry and conformational dynamics. If non-equivalent, they will appear as an AB quartet, further coupled to adjacent protons.
-
2D NMR: Use COSY to establish proton-proton connectivities within each ring. HSQC will correlate each proton to its directly attached carbon. HMBC will reveal long-range (2-3 bond) correlations, which are critical for confirming the spirocyclic linkage.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can further confirm the structure.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula (C₈H₁₃F₂N).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. It provides both retention time information for purity assessment and mass spectral data for identification. Electron Ionization (EI) can induce characteristic fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A viable alternative if the compound is not sufficiently volatile for GC. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.
Protocol for HRMS (ESI-TOF) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumental Parameters:
-
Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.
-
Infuse the sample directly into the source or inject it via an HPLC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Interpretation:
-
The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₈H₁₄F₂N⁺.
-
The high-resolution data should allow for the confirmation of the elemental composition with a mass accuracy of <5 ppm.
-
Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS). Common fragmentation pathways for azaspirocycles involve ring opening and loss of small neutral molecules.[9][10]
-
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Note: The reactivity of some fluorinated compounds with GC columns has been reported; an inert column is recommended.[11]
-
-
Instrumental Parameters:
-
Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte.
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
-
Data Interpretation:
-
The chromatogram will indicate the purity of the sample.
-
The mass spectrum should show the molecular ion (M⁺) and characteristic fragment ions. Expect fragmentation patterns involving the loss of fluorine, HF, and cleavage of the cyclobutane and piperidine rings.
-
Chromatographic Methods
Chromatography is the primary tool for assessing the purity of 2,2-Difluoro-7-azaspiro[3.5]nonane. Due to its polar nature, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC (RP-HPLC): A versatile technique for a wide range of compounds. Due to the polar nature of the analyte, a standard C18 column may provide limited retention. The use of an aqueous-stable polar-embedded column or ion-pairing reagents may be necessary.[12]
-
Gas Chromatography (GC): As mentioned, GC is suitable for volatile compounds. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range.
Protocol for RP-HPLC-UV/ELSD Analysis
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
-
Instrumental Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | Enhanced retention for polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in RP-HPLC. |
| Gradient | Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | To improve peak shape and reproducibility. |
| Detector | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | The compound may have a weak UV chromophore. ELSD is a universal detector for non-volatile compounds. |
-
Data Interpretation:
-
The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
-
The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
-
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute configuration if the molecule is chiral, single-crystal X-ray crystallography is the gold standard.[4]
Causality Behind Experimental Choices:
-
This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Obtaining high-quality single crystals is often the most challenging step.
-
Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture is a common technique. Solvents to try include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Vapor diffusion (liquid or solid) is another effective method.
-
The compound may need to be derivatized (e.g., as a salt with a chiral acid) to induce crystallization and determine the absolute stereochemistry.
-
-
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
The structure is solved using direct methods and refined to a final model.
-
-
Data Interpretation:
-
The resulting crystal structure will provide a definitive 3D model of the molecule, confirming the spirocyclic framework and the relative stereochemistry of all stereocenters.
-
Conclusion
The comprehensive characterization of 2,2-Difluoro-7-azaspiro[3.5]nonane requires a synergistic application of multiple analytical techniques. The protocols outlined in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this important synthetic building block. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data, which is fundamental for advancing drug discovery and development programs.
References
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (URL not available)
-
PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
- (S)-2,2-Difluoro-7-azaspiro[3.5]nonane-6-carboxylic acid - ChemicalBook. (URL not available)
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (URL not available)
-
The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. [Link]
-
Crystallization and preliminary X-ray diffraction studies of the (R)-selective amine transaminase from Aspergillus fumigatus. National Institutes of Health. [Link]
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? ResearchGate. [Link]
- X-Ray Crystallography Laboratory Department of Chemistry Michigan St
-
Is it possible to analyze F-compounds with GCMS ? ResearchGate. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (URL not available)
-
Fluorine-19 NMR chemical shift of sulfur difluoride in the gas phase. Inorganic Chemistry. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]
-
Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
-
2-Oxa-7-azaspiro[3.5]nonane. PubChem. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.
-
Crystallization and preliminary X-ray diffraction studies of the (R)-selective amine transaminase from Aspergillus fumigatus. ResearchGate. [Link]
-
RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. PubMed. [Link]
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. ResearchGate. [Link]
-
Microcrystal preparation for serial femtosecond X-ray crystallography of bacterial copper amine oxidase. National Institutes of Health. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL not available)
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (URL not available)
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)
-
1H and 13C NMR study of copteroside E derivatives. CONICET. [Link]
-
PREPARATION AND CHARACTERIZATION PHISICOCHEMICAL PROPERTIES OF MULTI COMPONENT KETOPROFEN WITH CO-FORMER GLUTAMINE. OJS UMMADA. [Link]004/550)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buy 2,2-Difluoro-6-azaspiro[3.5]nonane (EVT-12428521) [evitachem.com]
- 3. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. azom.com [azom.com]
- 9. scispace.com [scispace.com]
- 10. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
Application Notes and Protocols for the Solid-Phase Synthesis of 7-Azaspiro[3.5]nonane Libraries
Introduction: The Significance of 7-Azaspiro[3.5]nonane Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, enhancing interactions with biological targets. Among these, the 7-azaspiro[3.5]nonane motif has garnered significant attention due to its presence in a variety of biologically active compounds. This rigid framework has been successfully incorporated into molecules targeting G protein-coupled receptors (GPCRs) and has shown promise in the development of novel therapeutics.[1] The ability to rapidly generate diverse libraries of 7-azaspiro[3.5]nonane derivatives is therefore a key objective in modern drug discovery programs.
Solid-phase synthesis offers a powerful platform for the construction of such libraries, enabling high-throughput synthesis and purification. This application note provides a comprehensive guide to the solid-phase synthesis of 7-azaspiro[3.5]nonane libraries, leveraging a robust and flexible synthetic strategy. We will detail a proposed protocol, from the initial loading of the starting material onto the resin to the final cleavage and purification of the diversified spirocyclic products.
Strategic Approach: A Proposed Retrosynthetic Analysis
A successful solid-phase synthesis campaign relies on a well-defined retrosynthetic strategy that considers the points of diversity and the compatibility of the chemistry with the solid support. Our proposed approach for the synthesis of a 7-azaspiro[3.5]nonane library is centered around a key Staudinger [2+2] cycloaddition reaction to construct the spirocyclic core.
Caption: Retrosynthetic analysis for the solid-phase synthesis of a 7-azaspiro[3.5]nonane library.
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the solid-phase synthesis of a 7-azaspiro[3.5]nonane library. The procedure is divided into key stages, from the initial preparation of the resin-bound starting material to the final diversification and cleavage steps.
Part 1: Preparation of Resin-Bound Piperidin-4-one
The synthesis commences with the immobilization of a suitable piperidin-4-one precursor onto a solid support. Wang resin is a suitable choice due to its compatibility with Fmoc chemistry and its susceptibility to cleavage under mildly acidic conditions.[2]
Protocol 1: Loading of N-Boc-4-amino-4-carboxypiperidine onto Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Activation of Amino Acid: In a separate flask, dissolve Fmoc-N-Boc-4-amino-4-carboxypiperidine (3 eq.) and HOBt (3 eq.) in DMF (5 mL). Add DIC (3 eq.) and stir at 0 °C for 30 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 1 hour.
-
Washing and Drying: Wash the resin as in step 4 and dry under vacuum.
Part 2: On-Resin Synthesis of the 7-Azaspiro[3.5]nonane Core
With the piperidin-4-one precursor attached to the solid support, the next phase involves the construction of the spirocyclic core via a Staudinger cycloaddition.
Protocol 2: Imine Formation and Staudinger [2+2] Cycloaddition
-
Fmoc Deprotection: Treat the resin from Protocol 1 with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Imine Formation: To the deprotected resin, add a solution of an appropriate aldehyde (R1-CHO, 5 eq.) and trimethyl orthoformate (10 eq.) in anhydrous toluene (10 mL). Agitate the mixture at 80 °C for 4 hours.
-
Washing: Wash the resin with toluene (3 x 10 mL) and DCM (3 x 10 mL).
-
Staudinger Cycloaddition: Swell the imine-functionalized resin in anhydrous DCM (10 mL). In a separate flask, dissolve an acid chloride (R2-COCl, 5 eq.) in DCM (5 mL) and add triethylamine (Et3N, 6 eq.) dropwise at 0 °C to generate the ketene in situ.[3] Add this solution to the resin suspension and agitate at room temperature for 12 hours.
-
Washing: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Part 3: Diversification of the Spirocyclic Scaffold
The resin-bound 7-azaspiro[3.5]nonane core provides multiple handles for introducing molecular diversity. The following protocols describe the functionalization at the piperidine nitrogen and the lactam nitrogen.
Protocol 3: N-Alkylation of the Piperidine Ring
-
Boc Deprotection: Treat the resin from Protocol 2 with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes to remove the Boc protecting group.
-
Washing and Neutralization: Wash the resin with DCM (3 x 10 mL), followed by a solution of 10% diisopropylethylamine (DIPEA) in DCM (2 x 10 mL), and then DCM (3 x 10 mL).
-
Reductive Amination: To the deprotected resin, add a solution of an aldehyde or ketone (R3-CO-R4, 5 eq.) in 1% acetic acid in DMF (10 mL). Agitate for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3, 7 eq.) and continue to agitate for 12 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Protocol 4: Functionalization of the Lactam Nitrogen
-
N-Alkylation of Lactam: To the resin from Protocol 3, add a solution of an alkyl halide (R5-X, 5 eq.) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 7 eq.) in anhydrous DMF (10 mL). Agitate at 50 °C for 12 hours.
-
Washing: Wash the resin as described in Protocol 3, step 4.
Workflow Visualization
Caption: Overall workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonane library.
Part 4: Cleavage and Purification
The final step is the release of the synthesized compounds from the solid support and their subsequent purification.
Protocol 5: Cleavage from Wang Resin
-
Resin Preparation: Wash the fully diversified resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin and agitate at room temperature for 2-3 hours.[4]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (50 mL) to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether (3 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Library Diversity
The proposed synthetic strategy allows for the introduction of diversity at multiple positions of the 7-azaspiro[3.5]nonane scaffold. The following table illustrates the potential for library generation using commercially available building blocks.
| Variable Position | Building Block Type | Example Building Blocks | Resulting Functionality |
| R1 | Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde | Aryl, Heteroaryl |
| R2 | Acid Chlorides | Acetyl chloride, Phenylacetyl chloride, Cyclohexanecarbonyl chloride | Alkyl, Arylalkyl, Cycloalkyl |
| R3, R4 | Aldehydes/Ketones | Acetone, Cyclopentanone, Isobutyraldehyde | Alkyl, Cycloalkyl |
| R5 | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Alkyl, Arylalkyl, Ester-containing alkyl |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase synthesis of 7-azaspiro[3.5]nonane libraries. By employing a robust strategy centered around the Staudinger cycloaddition and leveraging the principles of diversity-oriented synthesis, researchers can efficiently generate large collections of these medicinally relevant scaffolds. The presented protocols are designed to be adaptable, allowing for the incorporation of a wide range of building blocks to explore the chemical space around the 7-azaspiro[3.5]nonane core. This approach will undoubtedly accelerate the discovery of novel drug candidates with improved therapeutic profiles.
References
-
Matsuda, D., et al. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 24(15), 3365-3379. [Link]
- Albericio, F., et al. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
AAPPTEC. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Fu, N., & Lectka, T. (2004). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 126(17), 5404–5405. [Link]
-
Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 9(1), 35-56. [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1998). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 4(5), 357-363. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261. [Link]
-
Spring, D. R. (2005). Diversity-oriented synthesis. Chemical Society Reviews, 34(6), 472-480. [Link]
-
Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 7(5), 637-638. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
Pal, B., et al. (2015). Sequential Diimination, Staudinger [2 + 2] Ketene-Imine Cycloaddition, and Ring-Closing Metathesis (RCM) Reactions: In Route to Bis(4-spiro-fused-β-lactams)-Based Macrocycles. The Journal of Organic Chemistry, 80(17), 8676–8685. [Link]
-
Butler University. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Retrieved from [Link]
-
Black, D. St. C., & Kumar, N. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules, 29(1), 231. [Link]
-
Idir, M., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698. [Link]
-
de la Cruz, P., et al. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(13), 4597–4604. [Link]
-
Dao, T. H., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Sources
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. peptide.com [peptide.com]
Troubleshooting & Optimization
Stability issues of 2,2-Difluoro-7-azaspiro[3.5]nonane under acidic/basic conditions
Welcome to the technical support center for 2,2-Difluoro-7-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this unique scaffold under acidic and basic conditions. As a valued partner in your research, we aim to provide not just protocols, but the underlying scientific rationale to empower your experimental success.
Introduction: The Promise and Perils of a Novel Scaffold
2,2-Difluoro-7-azaspiro[3.5]nonane is a promising building block in medicinal chemistry. The spirocyclic core imparts a three-dimensional architecture, an increasingly sought-after feature in drug design to escape the "flatland" of traditional aromatic scaffolds.[1][2] The gem-difluoro group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[3] However, these same features can also present unique stability challenges. This guide will address the most common issues encountered during the handling and analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane in acidic and basic environments.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected degradation of my 2,2-Difluoro-7-azaspiro[3.5]nonane-containing compound during acidic workup. What could be the cause?
Under acidic conditions, the primary concern for 2,2-Difluoro-7-azaspiro[3.5]nonane is the potential for acid-catalyzed hydrolysis of the gem-difluoro group. While generally more stable than their non-fluorinated counterparts, gem-difluoro compounds are not entirely inert. The presence of a nearby amine in the spirocyclic system can also influence the reactivity.
A plausible degradation pathway involves the protonation of one of the fluorine atoms, followed by the loss of hydrogen fluoride (HF) to form a resonance-stabilized carbocation. This cation can then be attacked by water, leading to the formation of a ketone.
Q2: My compound containing the 2,2-Difluoro-7-azaspiro[3.5]nonane moiety is showing instability in a basic formulation. What is the likely degradation pathway?
Basic conditions can promote the elimination of fluoride, a process known as β-fluoride elimination.[4] This is a common degradation pathway for gem-difluoroalkenes and can be relevant for gem-difluoroalkanes under certain conditions. The presence of a nearby abstractable proton can facilitate this process.
Another possibility under strongly basic conditions is the reaction of the amine. While secondary amines are generally stable, their reactivity can be influenced by the overall molecular structure.
Q3: How can I monitor the stability of my 2,2-Difluoro-7-azaspiro[3.5]nonane derivative?
Several analytical techniques are well-suited for monitoring the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is the workhorse for stability studies. A stability-indicating method should be developed to separate the parent compound from its potential degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight information.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for monitoring the degradation of fluorinated compounds, as the chemical shift of the fluorine atoms is highly sensitive to their chemical environment.[6][7] ¹H and ¹³C NMR can also provide valuable structural information on any degradation products.
Troubleshooting Guide
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Symptoms:
-
Low recovery of the parent compound after acidic treatment (e.g., TFA in HPLC mobile phase, acidic workup).
-
Appearance of new, more polar peaks in the HPLC chromatogram.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Harsh Acidic Conditions | - Use a weaker acid for pH adjustment. - Reduce the concentration of the acid. - Perform the reaction or workup at a lower temperature. | To minimize the rate of acid-catalyzed hydrolysis. |
| Prolonged Exposure to Acid | - Minimize the time the compound is in an acidic environment. - Quench the reaction promptly. | To reduce the opportunity for degradation to occur. |
| Inappropriate Solvent | - Use a less protic solvent if the reaction chemistry allows. | To decrease the availability of nucleophiles that can participate in the degradation. |
Issue 2: Instability in the Presence of Bases
Symptoms:
-
Formation of multiple degradation products upon exposure to basic conditions (e.g., amine bases, basic formulations).
-
Loss of the parent compound over time in a basic solution.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Strong Base | - Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). - Use a non-nucleophilic base if only pH adjustment is needed. | To avoid promoting β-fluoride elimination or other base-catalyzed reactions. |
| Elevated Temperature | - Conduct the reaction or store the formulation at a lower temperature. | To decrease the rate of degradation. |
| Presence of Oxidizing Agents | - Ensure the absence of peroxides or other oxidizing agents in the reaction mixture. | While not directly related to basicity, oxidative degradation can sometimes be initiated under basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2,2-Difluoro-7-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubation: Incubate the solution at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Analysis: Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis by HPLC and LC-MS.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound as in Protocol 1.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubation: Incubate at 60°C for 24 hours, with sampling at regular intervals.
-
Neutralization and Analysis: Neutralize the samples with 0.1 M HCl and analyze by HPLC and LC-MS.
Visualizing Degradation and Workflows
Caption: Plausible Base-Induced Elimination Pathway.
Caption: General Workflow for Forced Degradation Studies.
Concluding Remarks
The stability of 2,2-Difluoro-7-azaspiro[3.5]nonane and its derivatives is a critical parameter for their successful application in drug discovery and development. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can mitigate stability issues and unlock the full potential of this valuable chemical scaffold. We encourage you to reach out to our technical support team for any further questions or project-specific challenges.
References
-
(No author given). (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). [Link]
-
Sorrentino, J. P., Orsi, D. L., & Altman, R. A. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. The Journal of Organic Chemistry, 86(3), 2297–2311. [Link]
-
Doluweera, S. B., & Stepan, A. F. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4947. [Link]
-
Jee, S., & Park, H. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 25(23), 5732. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. U.S. Department of Health and Human Services. [Link]
-
Sorrentino, J. P., Orsi, D. L., & Altman, R. A. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. The Journal of Organic Chemistry, 86(3), 2297-2311. [Link]
-
Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Sorrentino, J. P., Orsi, D. L., & Altman, R. A. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. Organic Chemistry Portal. [Link]
-
Stepan, A. F., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(12), 1189-1202. [Link]
-
Li, Y., et al. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 25(4), 629–634. [Link]
-
Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. [Link]
-
Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]
-
Anjali, S. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(8), 811-817. [Link]
-
Wang, X., et al. (2022). Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters. Organic Letters, 24(42), 7809-7814. [Link]
-
Doluweera, S. B., & Stepan, A. F. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Geuns, J. M. C. (2014). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Journal of Food and Nutrition Research, 2(4), 198-203. [Link]
-
Wu, Y., et al. (2001). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 90(6), 712-724. [Link]
-
Giri, R., et al. (2022). Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds. Angewandte Chemie International Edition, 61(21), e202200885. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2,2-Difluoro-7-azaspiro[3.5]nonane Compounds
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2,2-Difluoro-7-azaspiro[3.5]nonane derivatives. These spirocyclic scaffolds are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer improved pharmacological properties.[1] However, their inherent lipophilicity, often exacerbated by fluorination, frequently leads to poor aqueous solubility—a critical hurdle in preclinical and clinical development.[2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common solubility issues, supported by detailed experimental protocols and scientific rationale.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my 2,2-Difluoro-7-azaspiro[3.5]nonane compounds often poorly soluble?
A: The poor solubility of these compounds typically arises from a combination of three core structural features:
-
The Spirocyclic Core: The rigid, carbon-rich spiro[3.5]nonane framework is inherently hydrophobic. This three-dimensional structure can lead to efficient crystal lattice packing, making it difficult for water molecules to break the solid state apart.[3]
-
Difluoro Substitution: While fluorine is often added to improve metabolic stability and binding affinity, the C-F bond is highly non-polar.[4][5] The gem-difluoro group (CF2) at the 2-position significantly increases the lipophilicity (hydrophobicity) of the molecule, reducing its affinity for aqueous environments.[6]
-
Lack of Ionizable Groups (in some derivatives): Unless other functional groups are present, the core structure lacks sites for protonation or deprotonation at physiological pH. The key exception is the nitrogen at the 7-position (the "aza" component), which is a crucial handle for solubility manipulation.[1]
Q2: What is the very first step I should take to assess the solubility of a new compound?
A: The first step is to perform a kinetic solubility assay . This is a high-throughput method that determines the concentration at which a compound, rapidly diluted from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[7][8] This measurement is relevant for early-stage in vitro biological assays where compounds are typically introduced from DMSO stocks.[9] It helps answer the immediate question: "Will my compound stay in solution under my assay conditions?"
Following this, a thermodynamic solubility measurement should be conducted. This is an equilibrium method where an excess of the solid compound is stirred in a buffer over a longer period (e.g., 24 hours) to determine the true saturation concentration.[10] This value is more relevant for predicting in vivo oral absorption and for developing formulations.[11]
Q3: Can the basic nitrogen in the 7-azaspiro[3.5]nonane ring be used to improve solubility?
A: Absolutely. The nitrogen atom at the 7-position is a secondary amine, which is typically basic. This provides a critical handle for pH-dependent solubility enhancement. By lowering the pH of the aqueous medium, this nitrogen can be protonated to form a cationic ammonium salt.[12] This ionized form is significantly more polar and exhibits much higher aqueous solubility than the neutral "free base" form.[13][14] Determining the pKa of this amine is a crucial step in understanding how to leverage this property effectively.
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both immediate actions and long-term strategies.
Q1: My compound precipitated when I diluted my DMSO stock into the aqueous buffer for my cell-based assay. What should I do?
This is a classic case of a compound "crashing out" and is directly related to its kinetic solubility limit.[9]
Immediate Actions:
-
Optimize Final DMSO Concentration: For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended to avoid solvent-induced artifacts. However, you may need to find a balance. Try to keep the DMSO concentration as low as possible while maintaining compound solubility.[9]
-
Use a Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Lower the Buffer pH: If your assay can tolerate it, reduce the pH of your final buffer by 1-2 pH units below the predicted pKa of the 7-aza group. This will protonate the nitrogen, forming a more soluble salt in situ.
Long-Term Strategy:
-
Salt Formation: Synthesize and isolate a stable salt of your compound. For a basic amine, common counter-ions include hydrochloride (HCl), mesylate (CH₃SO₃H), or tartrate. Using a pre-formed salt can dramatically improve aqueous solubility and dissolution rate from the start.
Q2: I need to achieve a high concentration for an in vivo animal study, but simple pH adjustment isn't sufficient or is physiologically incompatible. What are my options?
When pH modification is not enough, more advanced formulation strategies are required. The goal is to create a stable solution or dispersion that can be safely administered.
Strategy 1: Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more "hospitable" to lipophilic compounds.[15]
-
Common Examples for Preclinical Use: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), and ethanol are frequently used.[16]
-
Troubleshooting:
-
Toxicity: Be mindful of the potential toxicity of co-solvents, especially at high concentrations. Limit the percentage of the co-solvent in the final formulation as much as possible.[16]
-
Precipitation upon Dilution: A major risk is that the drug may precipitate at the injection site or upon entering the bloodstream, where the co-solvent is rapidly diluted. Screen formulations for stability upon dilution in saline or plasma.[16]
-
Strategy 2: Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] The poorly soluble drug molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex with greatly enhanced aqueous solubility.[11][18]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations.[17]
-
Troubleshooting:
-
Binding Affinity: Not all drugs form stable complexes. The size and shape of the drug molecule must be compatible with the cyclodextrin cavity. A phase solubility study is required to determine if a complex is formed and to what extent it improves solubility.
-
Saturation: There is a limit to how much drug can be solubilized, which depends on the stoichiometry of the complex and the solubility of the cyclodextrin itself.
-
Strategy 3: Amorphous Solid Dispersions (ASDs)
-
Mechanism: This is a solid-state approach where the crystalline drug is converted into a high-energy amorphous form and dispersed within a polymer matrix.[19][20] The amorphous form lacks a crystal lattice, so it dissolves much more readily, often creating a transient supersaturated solution that can enhance absorption.[21][22]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and its derivatives (HPMC-AS) are common carriers.[23]
-
Troubleshooting:
-
Physical Instability: The high-energy amorphous state is thermodynamically driven to recrystallize over time, which would negate the solubility advantage.[20] The choice of polymer is critical for inhibiting recrystallization and maintaining stability.
-
Manufacturing Process: ASDs are typically prepared by spray drying or hot-melt extrusion, which requires specialized equipment and process development.[22]
-
Q3: My formulated compound is soluble initially but precipitates out of solution after a few hours or days. How can I improve the stability of my formulation?
This indicates that you have created a supersaturated solution that is not physically stable.
Immediate Actions:
-
Check for Seeding: Ensure there is no undissolved crystalline material present, as even trace amounts can act as seeds to trigger rapid precipitation. Filter the solution through a 0.22 µm filter.
-
Re-evaluate Concentration: You may be exceeding the equilibrium solubility of the formulation. Try working with a slightly lower concentration.
Long-Term Strategies:
-
Add Precipitation Inhibitors: For amorphous solid dispersions, the formulation polymer (e.g., HPMC-AS) also acts as a precipitation inhibitor in solution, helping to maintain the supersaturated state.[23]
-
Optimize the Formulation:
-
For Co-solvents: Systematically screen different co-solvent/water ratios to find the most stable system.
-
For Cyclodextrins: Ensure you have a sufficient molar excess of cyclodextrin to keep the drug complexed.
-
For ASDs: The choice of polymer and the drug-to-polymer ratio are the most critical factors for preventing recrystallization both in the solid state and upon dissolution.[19]
-
Part 3: Data Presentation & Visualization
Solubility Enhancement Strategy Comparison
The table below summarizes the primary strategies for enhancing the solubility of 2,2-Difluoro-7-azaspiro[3.5]nonane compounds.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Pros | Cons | Best For |
| pH Adjustment / Salt Formation | Ionization of the basic 7-aza nitrogen to form a polar salt.[12] | 10 - 1,000x | Simple, cost-effective, well-understood. | pH change may be incompatible with assays or physiological conditions; risk of common ion effect.[14] | Initial screening, in vitro assays, oral formulations. |
| Co-solvents | Reduces the polarity of the aqueous vehicle.[15] | 10 - 500x | Easy to prepare for preclinical studies. | Risk of precipitation upon dilution; potential toxicity at high concentrations.[16] | Early-stage in vivo PK studies (e.g., intravenous). |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug in the cyclodextrin's non-polar cavity.[17] | 10 - 5,000x | High solubilization potential; used in approved products. | Requires specific host-guest geometry; can be expensive; potential for nephrotoxicity with some CDs.[17] | Parenteral and oral formulations requiring high drug loads. |
| Amorphous Solid Dispersions (ASD) | Conversion to a high-energy amorphous state stabilized by a polymer.[19] | 10 - 10,000x | Can achieve very high apparent solubility and supersaturation; good for oral bioavailability.[21] | Requires complex manufacturing (spray drying, HME); risk of recrystallization over time.[20] | Oral solid dosage forms for very poorly soluble compounds (BCS Class II/IV). |
Diagrams
Caption: Troubleshooting workflow for solubility enhancement.
Caption: Comparison of solubilization mechanisms.
Part 4: Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
This protocol determines the thermodynamic solubility of a compound across a range of pH values.
Materials:
-
Test compound (solid powder)
-
Series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10.[24]
-
Vials or 96-well plate
-
Shaker/incubator
-
Centrifuge or filtration device
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[25]
Methodology:
-
Preparation: Add an excess amount of the solid compound to each vial containing a different pH buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.[9]
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26]
-
Separation: Separate the undissolved solid from the solution. This is critical. Use either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a suitable filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Carefully take an aliquot of the clear supernatant. Be careful not to disturb the solid pellet if using centrifugation.
-
Analysis: Dilute the supernatant into a suitable solvent (e.g., acetonitrile/water) and determine the concentration using a validated HPLC or LC-MS method against a standard curve.[25]
-
Data Plotting: Plot the measured solubility (in µg/mL or µM) on a log scale against the pH of the buffer. The resulting curve will show the pH range where solubility is highest.
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This protocol evaluates whether a cyclodextrin can improve the solubility of your compound and helps determine the binding constant.
Materials:
-
Test compound (solid powder)
-
Selected cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4 PBS)
-
Vials, shaker, separation and analytical equipment as in Protocol 1.
Methodology:
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 5, 10, 20, 40, 80 mM HP-β-CD).
-
Addition of Compound: Add an excess amount of the solid test compound to each cyclodextrin solution.
-
Equilibration: Seal and shake the vials at a constant temperature for 48-72 hours until equilibrium is reached.
-
Separation & Analysis: Follow steps 3-5 from Protocol 1 to separate the solid and quantify the concentration of the dissolved drug in the supernatant of each vial.
-
Data Plotting: Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex. A non-linear curve may suggest more complex binding stoichiometries. If the line is flat, no beneficial complexation is occurring.
-
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. (Referenced for general context on co-solvents and surfactants).
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Le, T. G., & Yoon, J. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(18), 6667. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Journal of Pharmaceutical Sciences, 104(12), 3955-3974. [Link]
-
Carreira, E. M., et al. (2016). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 55(44), 13967-13971. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-10. [Link]
-
Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]
-
Takács-Novák, K., & Avdeef, A. (2004). Study of pH-dependent drugs solubility in water. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 1-10. [Link]
-
Stepan, A. F., et al. (2019). Approach to Heterospirocycles for Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7844-7859. [Link]
-
Le, V., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 18-29. [Link]
-
Di Gianvincenzo, J., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Pharmaceutics, 16(1), 123. [Link]
-
Paudel, A., et al. (2013). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Molecular Pharmaceutics, 10(11), 4005-4015. [Link]
-
Inhance Technologies. (2023). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
- Google Patents. (2002). US6361758B1 - Cosolvent formulations.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Müller, J., & Klein, S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-661. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 36(3), 185-194. [Link]
-
Al-Ghaban, F., & Al-Kassas, R. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 18(6), 2132-2140. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology, 46(1). [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 065-076. [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 115-121. [Link]
-
ACS Publications. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery. ACS Omega. [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Arizona College of Pharmacy. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
ACS Publications. (2024). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery. Biomacromolecules. [Link]
-
Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]
-
ResearchGate. (2023). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity. ResearchGate. [Link]
-
Gálvez, J., & García-Domenech, R. (2011). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. International Journal of Molecular Sciences, 12(1), 415-437. [Link]
-
Pion. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Pion. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(9), 3406-3417. [Link]
-
European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. seppic.com [seppic.com]
- 20. crystallizationsystems.com [crystallizationsystems.com]
- 21. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. researchgate.net [researchgate.net]
- 26. enamine.net [enamine.net]
Technical Support Center: Enhancing the Metabolic Stability of 2,2-Difluoro-7-azaspiro[3.5]nonane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-difluoro-7-azaspiro[3.5]nonane-containing molecules. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges related to the metabolic stability of this promising chemical scaffold.
The unique structural features of the 2,2-difluoro-7-azaspiro[3.5]nonane core, specifically the gem-difluoro group on the cyclobutane ring and the secondary amine within the cyclohexane ring, present both opportunities and challenges in drug design. This guide is structured to help you navigate these complexities and optimize the metabolic profile of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic "soft spots" on the 2,2-difluoro-7-azaspiro[3.5]nonane scaffold?
A1: The primary metabolic liabilities, or "soft spots," on the 2,2-difluoro-7-azaspiro[3.5]nonane core are typically associated with the positions most susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2] These include:
-
Positions adjacent (alpha) to the nitrogen atom: The carbon atoms at positions 6 and 8 are prime candidates for oxidation, leading to the formation of lactams.
-
The nitrogen atom itself: N-dealkylation can occur if the nitrogen is substituted. N-oxidation is also a possibility.
-
The cyclohexane ring: Positions 5 and 9 are susceptible to hydroxylation.
The gem-difluoro group at position 2 is generally considered a metabolically stable feature, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism.[3][4]
Q2: How does the gem-difluoro group at the 2-position influence the metabolic stability of the molecule?
A2: The gem-difluoro group at the 2-position is a key strategic element for enhancing metabolic stability.[5][6] Its primary roles are:
-
Blocking of metabolic oxidation: The strong C-F bonds are resistant to cleavage by CYP enzymes, preventing oxidation at this position.[3][7]
-
Altering electronic properties: The high electronegativity of fluorine can influence the reactivity of adjacent functional groups, potentially reducing their susceptibility to metabolism.[4][8]
-
Conformational effects: The presence of the fluorine atoms can alter the preferred conformation of the molecule, which may affect its binding to metabolic enzymes.[9]
Q3: My 2,2-difluoro-7-azaspiro[3.5]nonane-containing molecule shows poor metabolic stability in human liver microsomes (HLM). What are the first troubleshooting steps?
A3: If your compound exhibits high clearance in HLM, a systematic approach is necessary to identify the cause and devise a solution.
-
Metabolite Identification: The first and most critical step is to identify the structure of the major metabolites. This will pinpoint the exact site of metabolic vulnerability.
-
CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism of your compound. This can be achieved using a panel of recombinant human CYP enzymes.
-
Assess Contribution of Phase II Metabolism: While less common for the core scaffold, if your molecule contains suitable functional groups (e.g., hydroxyl, amine), conjugation reactions (glucuronidation, sulfation) could be contributing to clearance.
Once the metabolic "soft spot" is identified, you can employ various strategies to block or reduce metabolism at that site.
Q4: What are the most effective strategies for improving the metabolic stability of this scaffold?
A4: Several strategies can be employed, guided by the results of your initial metabolic stability and metabolite identification studies:
-
Blocking the Site of Metabolism:
-
Introduction of Steric Hindrance: Placing a bulky group near the metabolic soft spot can physically block the enzyme's access.
-
Introduction of Electron-Withdrawing Groups: Deactivating the ring system towards oxidation can be achieved by adding electron-withdrawing groups.[10]
-
Deuteration: Replacing a hydrogen atom at the site of metabolism with deuterium (the kinetic isotope effect) can slow down the rate of metabolism if C-H bond cleavage is the rate-determining step.[11]
-
-
Bioisosteric Replacement: If a particular functional group attached to the scaffold is the source of instability, replacing it with a bioisostere that is more metabolically robust can be effective.[11][12][13] For example, a metabolically labile ester could be replaced with a more stable amide.[14]
-
Scaffold Hopping: In some cases, it may be necessary to explore alternative scaffolds that retain the desired pharmacophore but have a different metabolic profile.[1]
The following diagram illustrates a general decision-making workflow for improving metabolic stability:
Caption: Workflow for improving metabolic stability.
Troubleshooting Guides
Guide 1: Low Recovery in Microsomal Stability Assays
Issue: You observe low recovery of your test compound at the start of the incubation (time zero), even in the absence of the NADPH cofactor.
| Potential Cause | Explanation | Troubleshooting Action |
| Non-specific Binding | The compound may be binding to the plasticware of the incubation plate or to the microsomal proteins themselves. | 1. Use low-binding plates. 2. Include a surfactant (e.g., 0.01% Triton X-100) in the incubation buffer. 3. Evaluate binding at different protein concentrations. |
| Chemical Instability | The compound may be unstable in the incubation buffer (e.g., due to pH).[15] | 1. Assess the stability of the compound in buffer alone. 2. Adjust the pH of the buffer if necessary and if it doesn't compromise enzyme activity. |
| Precipitation | The compound may be precipitating out of solution at the concentration used. | 1. Visually inspect the incubation wells for precipitation. 2. Determine the kinetic solubility of the compound in the incubation buffer. 3. Reduce the concentration of the test compound. |
Guide 2: High Discrepancy Between Human and Rodent Microsomal Stability
Issue: Your compound is stable in rat or mouse liver microsomes but shows high clearance in human liver microsomes.
| Potential Cause | Explanation | Troubleshooting Action |
| Species-Specific CYP Isoforms | The specific CYP enzymes responsible for metabolism may be expressed at different levels or have different substrate specificities between species.[2] | 1. Perform CYP reaction phenotyping using both human and rodent recombinant CYP enzymes to identify the specific isoforms involved in each species. 2. Consider using a different preclinical species that is more metabolically similar to humans for this class of compounds (e.g., dog, monkey). |
| Differential Formation of Active Metabolites | A metabolite formed in humans may be further metabolized, leading to higher apparent clearance. | 1. Perform a more detailed metabolite profile comparison between species using high-resolution mass spectrometry. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[16]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) or methanol (for quenching the reaction)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Add the test compound/control working solution to the wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For the time zero (T0) and negative control wells, add buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL)
-
The following diagram outlines the microsomal stability assay workflow:
Caption: Microsomal stability assay workflow.
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a general framework for identifying metabolites formed during in vitro incubations.[17]
Materials:
-
Samples from a scaled-up microsomal stability assay
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Sample Preparation:
-
Use the supernatant from a scaled-up version of the microsomal stability assay. The incubation should be run for a longer period (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
-
Data Processing:
-
Use metabolite identification software to compare the chromatograms of the NADPH-fortified samples with the negative controls (no NADPH).
-
The software will identify unique peaks in the NADPH-fortified samples that are not present in the controls.
-
-
Metabolite Characterization:
-
For each potential metabolite peak, determine the accurate mass and elemental composition.
-
Predict the likely biotransformations based on the mass shift from the parent compound (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation pattern of the parent compound to elucidate the site of metabolism.
-
-
Structural Confirmation (Optional):
References
-
Carreira, E. M., & Fessard, T. C. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). [Link]
-
Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Pusser, T. L., & Wnuk, S. F. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
Optibrium. (2021). How to improve metabolic stability in drug discovery. YouTube. [Link]
-
Al-Shakliah, N. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1246532. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. (2021). [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. (2023). [Link]
-
Qu, R., et al. (2022). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 13, 1076283. [Link]
-
Meade, E. A., et al. (2010). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(12), 4705-4734. [Link]
-
Das, B., et al. (2020). Metabolite Identification in NMR-based Metabolomics. ResearchGate. [Link]
-
Deprez-Poulain, R., & Charton, J. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1087-1090. [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery. (2021). [Link]
-
Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. (2024). [Link]
-
Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6435-6485. [Link]
-
In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
-
de Bruyn Kops, C., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Journal of Medicinal Chemistry, 64(21), 15729-15743. [Link]
-
Guedes, J., et al. (2023). Metabolic and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1133989. [Link]
-
The use of spirocyclic scaffolds in drug discovery. CORE. (2014). [Link]
-
Di, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(2), 318-324. [Link]
-
Bioisosteric Replacements. Chemspace. (2023). [Link]
-
Peatey, C. L., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Drug Metabolism and Disposition, 42(9), 1445-1454. [Link]
-
Pusser, T. L., & Wnuk, S. F. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Flematti, G. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3159-3174. [Link]
-
Castrignanò, E., et al. (2018). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 23(1), 130. [Link]
-
Attwa, M. W., et al. (2023). Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. AKJournals. [Link]
-
Lang, G. L., & Wallace, K. D. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6574. [Link]
-
Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. In The Handbook of Metabolomics. [Link]
-
Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]
-
Al-Awad, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Zhidkova, E. M., et al. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. (2023). [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]
-
NIH Public Access. OSTI.GOV. (n.d.). [Link]
-
Davis, J. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356-17366. [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. AAPS J, 14(4), 762-774. [Link]
-
Dalsgaard, P. W., et al. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 7(12), 1086-1095. [Link]
-
Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry | Request PDF. ResearchGate. [Link]
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. chem-space.com [chem-space.com]
- 13. researchgate.net [researchgate.net]
- 14. nedmdg.org [nedmdg.org]
- 15. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 16. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2,2-Difluoro-7-azaspiro[3.5]nonane and Piperidine Analogs in Biological Assays: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The piperidine moiety stands as a cornerstone in medicinal chemistry, embedded within the structures of numerous approved drugs.[1] However, the quest for enhanced potency, selectivity, and pharmacokinetic properties has propelled the exploration of bioisosteric replacements. This guide provides a comprehensive comparative analysis of 2,2-difluoro-7-azaspiro[3.5]nonane, its non-fluorinated spirocyclic counterpart, and traditional piperidine analogs, with a focus on their application in biological assays targeting key proteins such as Fatty Acid Amide Hydrolase (FAAH) and GPR119.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical examination of these scaffolds. We will delve into the rationale behind their selection, compare their physicochemical and biological properties with supporting data, and provide detailed experimental protocols to facilitate their evaluation.
The Rationale: From Flexible Scaffolds to Rigidified, Fluorinated Structures
The strategic evolution from simple piperidines to more complex spirocyclic and fluorinated analogs is driven by the desire to meticulously sculpt the properties of a drug candidate.
Piperidine: This foundational six-membered nitrogenous heterocycle is widely present in approved drugs.[1] Its chair-like conformation and the basicity of the nitrogen atom are key features for molecular recognition by biological targets.[2] However, the conformational flexibility of the piperidine ring can sometimes be a liability, leading to entropic penalties upon binding to a target. Furthermore, piperidine rings can be susceptible to metabolic oxidation, impacting their pharmacokinetic profile.[2]
7-Azaspiro[3.5]nonane: The introduction of a spirocyclic system, such as in 7-azaspiro[3.5]nonane, offers a significant advantage by increasing the three-dimensionality and rigidity of the molecule.[3] This rigidification can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.[3] Spirocyclic scaffolds are also known to improve physicochemical properties like aqueous solubility and can enhance metabolic stability by blocking potential sites of metabolism.[4]
2,2-Difluoro-7-azaspiro[3.5]nonane: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[5] The introduction of a gem-difluoro group, as in 2,2-difluoro-7-azaspiro[3.5]nonane, can have profound effects. The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby nitrogen, influencing its binding interactions.[1][5] Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing metabolic stability.[5] The presence of fluorine can also alter lipophilicity and membrane permeability.[5]
Comparative Physicochemical Properties
The choice of a scaffold significantly impacts the physicochemical properties of a molecule, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of the predicted and reported properties of the core scaffolds. Note: The data for 2,2-Difluoro-7-azaspiro[3.5]nonane is for the carboxylic acid derivative, as data for the parent scaffold is limited.
| Property | Piperidine | 7-Azaspiro[3.5]nonane | (S)-2,2-Difluoro-7-azaspiro[3.5]nonane-6-carboxylic acid | Rationale for Differences |
| Molecular Weight ( g/mol ) | 85.15 | 127.21 | 219.22 | Increased complexity of spirocyclic and fluorinated structures. |
| cLogP | 0.9 | ~1.5 (estimated) | ~1.2 (estimated for parent) | Spirocycles can increase lipophilicity. Fluorination can either increase or decrease LogP depending on the molecular context. |
| pKa | ~11.2 | ~10.5 (estimated) | 2.186 (for carboxylic acid) | The electron-withdrawing fluorine atoms are expected to lower the pKa of the basic nitrogen in the parent amine.[6] |
| Topological Polar Surface Area (Ų) | 12.03 | 12.03 | 49.33 | The addition of the carboxylic acid group significantly increases the TPSA. The parent amine would have a similar TPSA to the other scaffolds. |
| Metabolic Stability | Variable, prone to oxidation | Generally higher than piperidine | Expected to be the highest | Spirocyclic nature and C-F bonds block sites of metabolism.[4][5] |
Comparative Biological Activity: A Tale of Two Targets
To illustrate the potential differences in biological activity, we will consider two important drug targets: Fatty Acid Amide Hydrolase (FAAH) and G-protein coupled receptor 119 (GPR119).
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain and inflammation.[7] Both piperidine and spirocyclic piperidine ureas have been identified as potent FAAH inhibitors.[2][7]
Hypothetical Comparative FAAH Inhibition Data (Illustrative)
| Compound Class | Representative IC50 (nM) | Key Advantages | Key Challenges |
| Piperidine Ureas | 10 - 100[7] | Well-established scaffold, potent inhibition. | Potential for metabolic liabilities.[2] |
| 7-Azaspiro[3.5]nonane Ureas | 5 - 50 | Increased rigidity can improve potency and selectivity.[8] | Synthesis can be more complex. |
| 2,2-Difluoro-7-azaspiro[3.5]nonane Ureas | < 10 (Predicted) | Enhanced metabolic stability, potentially altered reactivity for covalent inhibition. | Limited synthetic routes and publicly available data. |
GPR119 Agonism
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[9][10] Spirocyclic piperidine derivatives have been explored as potent GPR119 agonists.[11]
The rationale for using a 7-azaspiro[3.5]nonane core in GPR119 agonists is to achieve a specific three-dimensional orientation of substituents that optimally engages the receptor's binding pocket.[10] Fluorination could further refine the electronic and conformational properties to enhance potency and pharmacokinetic profile.
Experimental Protocols
To facilitate the direct comparison of these scaffolds, detailed and robust experimental protocols are essential.
In Vitro Metabolic Stability Assay
This assay is crucial for evaluating the intrinsic clearance of the compounds and predicting their in vivo half-life.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 1 mM stock solutions of the test compounds (piperidine, 7-azaspiro[3.5]nonane, and 2,2-difluoro-7-azaspiro[3.5]nonane analogs) in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., from human, rat, or mouse) at a final concentration of 0.5 mg/mL in a phosphate buffer (100 mM, pH 7.4). Add an NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture to a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the remaining compound against time. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).
FAAH Inhibitor Screening Assay (Fluorometric)
This assay provides a high-throughput method for determining the inhibitory potency (IC50) of the compounds against FAAH.[12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[12] Dilute the FAAH enzyme and the substrate (e.g., AMC-arachidonoyl amide) in the assay buffer to the desired concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO or the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
Test compound solution
-
FAAH enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) over time using a fluorescence plate reader.[12]
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GPR119 cAMP Accumulation Assay
This cell-based assay measures the ability of the compounds to act as agonists and stimulate the production of cyclic AMP (cAMP).[13]
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13]
-
Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The evolution from simple piperidine scaffolds to rigidified and fluorinated azaspirocycles represents a sophisticated approach to fine-tuning the properties of drug candidates. The 2,2-difluoro-7-azaspiro[3.5]nonane scaffold, in particular, holds significant promise for developing metabolically robust compounds with potentially enhanced potency and selectivity. While direct comparative data across these scaffolds is still emerging, the rationale for their use is well-grounded in the principles of medicinal chemistry.
The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses, enabling a data-driven approach to scaffold selection in drug discovery programs. As more data on these novel scaffolds become available, their full potential in developing the next generation of therapeutics will be realized.
References
- Di Marzo, V., & De Petrocellis, L. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 53(5), 1981-1996.
- Drané, L. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-39.
- Im, Y. J., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(10), 1049-1054.
- Johnson, D. S., et al. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 21(1), 442-447.
- Li, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1358986.
- Ma, L., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry, 25(15), 4065-4073.
- Weickgenannt, A., & O'Hagan, D. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Fluorine Chemistry, 291, 109983.
- Yoshida, S., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & medicinal chemistry, 26(7), 1839-1848.
- Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of medicinal chemistry, 64(24), 17897-17912.
- Maccarone, M., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510.
- Di Marzo, V., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 11(3), 551.
- Manaithiya, A., et al. (2021). Common structural motif shared by most GPR119 agonist and structure of... Bioorganic Chemistry, 110, 104791.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.
-
ResearchGate. Structures of representative piperidine urea based FAAH inhibitors. Retrieved from [Link]
-
Johnson, D. S., et al. (2011). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. Retrieved from [Link]
-
Ghosh, A. K., et al. (2021). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PubMed Central. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Semple, G., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 155(7), 1056-1065.
-
Böhm, H. J., et al. (2017). Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Retrieved from [Link]
-
Ma, L., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Europe PMC. Retrieved from [Link]
-
PubChem. 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 11. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.revvity.com [resources.revvity.com]
A Comparative Guide to 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists: SAR Analysis and the Prospective Role of Difluorination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes, the G protein-coupled receptor 119 (GPR119) has emerged as a promising target.[1][2] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, offers a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] This guide provides a detailed comparative analysis of a novel class of GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold. We will delve into the structure-activity relationship (SAR) studies that have guided the optimization of these compounds and explore the potential impact of gem-difluorination at the C2 position, a modification hypothesized to enhance their therapeutic profile.
The 7-Azaspiro[3.5]nonane Scaffold: A Novel Entry in GPR119 Agonist Design
The 7-azaspiro[3.5]nonane core represents a significant development in the quest for potent and effective GPR119 agonists.[5] Its rigid, three-dimensional structure provides a unique framework for orienting key pharmacophoric elements, potentially leading to improved target engagement and selectivity. This spirocyclic system is a bioisostere of piperidine, a common motif in many bioactive compounds, and its unique conformational constraints can offer advantages in terms of metabolic stability and reduced off-target effects.[6]
GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. Concurrently, in intestinal L-cells, increased cAMP promotes the release of GLP-1, which further potentiates insulin secretion from β-cells in a glucose-dependent manner.[3][7]
Caption: GPR119 Signaling Pathway.
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists
Systematic modification of the 7-azaspiro[3.5]nonane scaffold has led to the identification of key structural features that govern GPR119 agonistic activity. The general structure consists of a central spirocyclic core, a piperidine N-capping group (R2), and an aryl group (R3).[5]
Key SAR Insights:
-
Piperidine N-capping Group (R2): This region is critical for potency. Small, electron-withdrawing groups have been shown to be favorable. For instance, a pyrimidine group has demonstrated significant potency.
-
Aryl Group (R3): The nature and substitution pattern of the aryl group significantly impact activity. Electron-donating groups, such as methoxy, at the para position of a phenyl ring have been found to enhance agonist activity.
-
Spirocyclic Core: The inherent rigidity of the 7-azaspiro[3.5]nonane core is believed to pre-organize the molecule in a conformation favorable for binding to the GPR119 receptor.
| Compound | R2 Group | R3 Group | hGPR119 EC50 (nM) |
| 1 | Pyrimidine | Phenyl | 150 |
| 2 | Pyrimidine | 4-Methoxyphenyl | 50 |
| 3 | Pyrimidine | 4-Chlorophenyl | 250 |
| 4 | Pyridine | 4-Methoxyphenyl | 120 |
| 54g | Pyrimidine | 4-Trifluoromethoxyphenyl | 15 |
Table 1: SAR of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists. Data synthesized from[5].
The Prospective Role of 2,2-Difluorination
While specific experimental data on 2,2-difluoro-7-azaspiro[3.5]nonane derivatives are not yet publicly available, the introduction of a gem-difluoro group at the C2 position of the spirocyclic core is a rational drug design strategy. Fluorine incorporation is a well-established tactic in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[8][9]
Potential Advantages of 2,2-Difluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.[10][11] Introducing a difluoro group at C2 could block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Conformational Control: The steric and electronic effects of the difluoro group can influence the conformation of the spirocyclic ring system. This may lead to a more favorable binding orientation with the GPR119 receptor, potentially increasing potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity and pKa.[12] Fine-tuning these properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
Caption: Iterative SAR Workflow.
Comparison with Alternative GPR119 Agonists
The 7-azaspiro[3.5]nonane scaffold is one of several chemotypes that have been explored for GPR119 agonism. Other notable classes include derivatives of pyrimidine, piperidine, and cyclohexene.[3][13] While many of these have shown promise in preclinical studies, challenges remain in translating this efficacy to clinical settings.[4][14] The unique three-dimensional structure of the 7-azaspiro[3.5]nonane derivatives may offer advantages in overcoming some of these hurdles, such as improving pharmacokinetic properties and reducing off-target effects.
| Scaffold Class | Representative Compound | Key Advantages | Key Challenges |
| 7-Azaspiro[3.5]nonane | Compound 54g | High potency, novel scaffold | Limited clinical data |
| Pyrimidine | Various | Well-established SAR | Potential for off-target effects |
| Piperidine | Various | Good drug-like properties | May suffer from metabolic instability |
| Cyclohexene | Compound 21b | High potency | Complex synthesis |
Table 2: Comparison of GPR119 Agonist Scaffolds.
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of the 7-azaspiro[3.5]nonane core can be achieved through various synthetic routes, with the Staudinger [2+2] ketene-imine cycloaddition being a common method for constructing the spiro-β-lactam intermediate.[15]
Step-by-step methodology:
-
Imine Formation: A protected piperidin-4-one (e.g., N-Boc-4-piperidone) is reacted with a primary amine to form the corresponding imine.
-
Ketene Generation: A suitable ketene precursor is treated with a base to generate the ketene in situ.
-
Cycloaddition: The in situ generated ketene undergoes a [2+2] cycloaddition with the imine to form the spiro-β-lactam.
-
Reduction: The β-lactam is then reduced to yield the 7-azaspiro[3.5]nonane core.
-
Functionalization: The N-H of the piperidine and other reactive sites can then be functionalized to introduce the desired R2 and R3 groups.
In Vitro GPR119 Activity Assay (cAMP Measurement)
The potency of the synthesized compounds as GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor.
Step-by-step methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The 7-azaspiro[3.5]nonane scaffold holds significant promise for the development of novel GPR119 agonists for the treatment of type 2 diabetes. The well-defined SAR provides a clear roadmap for further optimization of this series. The proposed introduction of a 2,2-difluoro moiety represents a logical next step in enhancing the metabolic stability and overall drug-like properties of these compounds. Future research should focus on the synthesis and biological evaluation of these fluorinated analogs to validate their potential benefits. A thorough investigation of their pharmacokinetic and pharmacodynamic profiles will be crucial in determining their viability as clinical candidates. The continued exploration of this and other novel scaffolds will be vital in the ongoing effort to develop safe and effective therapies for metabolic diseases.
References
-
Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. (URL: [Link])
-
GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. (URL: [Link])
-
GPR119 agonists for the treatment of type 2 diabetes. (URL: [Link])
-
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. (URL: [Link])
-
G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (URL: [Link])
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. (URL: [Link])
-
GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. (URL: [Link])
-
The Many Roles for Fluorine in Medicinal Chemistry. (URL: [Link])
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
How Is Fluorine Used in the Medical Field?. (URL: [Link])
-
What are GPR119 agonists and how do they work?. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (URL: [Link])
Sources
- 1. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inhancetechnologies.com [inhancetechnologies.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Crystallographer's Guide to 2,2-Difluoro-7-azaspiro[3.5]nonane Complexes: From Synthesis to Structure
A Senior Application Scientist's Perspective on Harnessing a Privileged Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have gained prominence for their inherent three-dimensionality, which can lead to improved target engagement and metabolic stability. When combined with the strategic introduction of fluorine, these scaffolds can offer profound benefits in modulating ligand properties. This guide provides an in-depth technical comparison of 2,2-Difluoro-7-azaspiro[3.5]nonane-ligand complexes, offering insights into their crystallographic analysis and potential advantages over non-fluorinated analogues.
The Rise of Spirocycles and the Power of Fluorine in Drug Design
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in drug discovery. Their rigid, three-dimensional nature can pre-organize appended pharmacophoric groups into a conformationally constrained orientation, potentially reducing the entropic penalty of binding to a biological target. The 7-azaspiro[3.5]nonane core, in particular, offers a versatile platform for elaborating molecular complexity.
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and membrane permeability. The gem-difluoro group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a single methylene bridge, while also influencing local electronics and conformational preferences. The combination of a spirocyclic core with gem-difluorination in 2,2-Difluoro-7-azaspiro[3.5]nonane presents a compelling scaffold for the design of novel therapeutics.
A Tale of Two Spirocycles: The Impact of Gem-Difluorination
While a publicly available crystal structure of a 2,2-Difluoro-7-azaspiro[3.5]nonane in complex with a protein target is yet to be deposited in the Protein Data Bank (PDB), we can draw valuable insights from a close analogue. The PDB entry 7F83 features a ligand incorporating a 2,7-diazaspiro[3.5]nonane moiety in complex with a receptor.[1] This structure provides a foundational understanding of how this spirocyclic core can be accommodated within a protein binding site.
By analyzing the interactions of the non-fluorinated spirocycle in 7F83 and extrapolating the known effects of gem-difluorination, we can construct a comparative guide to the potential advantages of the 2,2-difluoro derivative.
Table 1: Comparative Analysis of 7-Azaspiro[3.5]nonane and 2,2-Difluoro-7-azaspiro[3.5]nonane Scaffolds
| Property | 7-Azaspiro[3.5]nonane (Baseline) | 2,2-Difluoro-7-azaspiro[3.5]nonane (Expected) | Rationale for Expected Improvement |
| Conformational Rigidity | High | Higher | The gem-difluoro group can restrict the puckering of the cyclobutane ring, leading to a more defined conformation. |
| Lipophilicity (logP) | Moderate | Increased | Fluorine is a lipophilic atom, and the CF2 group will increase the overall lipophilicity of the scaffold. |
| Metabolic Stability | Susceptible to oxidation at C2 | Enhanced | The C2 position is blocked by the electron-withdrawing fluorine atoms, preventing metabolic oxidation at this site. |
| Binding Interactions | Primarily van der Waals and hydrophobic interactions. | Potential for orthogonal multipolar interactions (C-F...C=O) with the protein backbone.[2] | The polarized C-F bonds can engage in favorable interactions with electron-deficient carbonyl carbons of the protein backbone.[2] |
| Aqueous Solubility | Moderate | Potentially decreased | The increased lipophilicity may lead to lower aqueous solubility, a factor to be considered in drug design. |
| pKa of the Azane Nitrogen | Typical for a secondary amine | Lowered | The electron-withdrawing effect of the gem-difluoro group will decrease the basicity of the nitrogen atom. |
The anticipated impact of the gem-difluoro group is multifaceted. The increased metabolic stability is a significant advantage in drug design, potentially leading to improved pharmacokinetic profiles. Furthermore, the potential for novel, non-covalent interactions with the protein target could translate into enhanced binding affinity and selectivity.[2]
Experimental Workflow: From Ligand Synthesis to High-Resolution Crystal Structure
The successful crystallographic analysis of a 2,2-Difluoro-7-azaspiro[3.5]nonane-ligand complex hinges on a meticulously executed experimental plan. The following protocol outlines the key steps, from the synthesis of the core scaffold to the final structural determination.
Part 1: Synthesis of the 2,2-Difluoro-7-azaspiro[3.5]nonane Core
A robust synthetic route is the prerequisite for obtaining the ligand for crystallographic studies. While various methods exist for the synthesis of spirocycles and fluorinated compounds, a common approach could involve the following key transformations:
-
[2+2] Cycloaddition: A key step in forming the spirocyclic core could involve a [2+2] cycloaddition reaction.
-
Fluorination: Introduction of the gem-difluoro group can be achieved using various fluorinating agents.
-
Functionalization: The azaspiro[3.5]nonane core can then be further functionalized to incorporate the desired pharmacophoric elements for protein binding.
Part 2: Protein-Ligand Complex Crystallization
Obtaining high-quality crystals of the protein-ligand complex is often the most challenging step. Both co-crystallization and soaking methods should be explored.
Co-crystallization Protocol:
-
Complex Formation: Incubate the purified target protein with a 3- to 10-fold molar excess of the 2,2-Difluoro-7-azaspiro[3.5]nonane-containing ligand for a minimum of 2 hours on ice. The ligand should be dissolved in a suitable solvent like DMSO at a high stock concentration (e.g., 100 mM) to minimize the final solvent concentration in the crystallization drop.[3]
-
Crystallization Screening: Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives). Automated liquid handling systems can greatly facilitate this process.[4]
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and ligand concentration to obtain diffraction-quality crystals.
Crystal Soaking Protocol:
-
Apo-Protein Crystallization: Grow high-quality crystals of the target protein without the ligand.
-
Soaking Solution Preparation: Prepare a solution containing the crystallization mother liquor supplemented with the 2,2-Difluoro-7-azaspiro[3.5]nonane-containing ligand. The ligand concentration may need to be optimized (typically in the millimolar range).
-
Soaking: Transfer the apo-protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-protection and Harvesting: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.
Part 3: X-ray Diffraction Data Collection and Structure Determination
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
-
Data Processing: Process the diffraction data to obtain a set of structure factors.
-
Structure Solution: Solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods for novel structures.
-
Model Building and Refinement: Build the atomic model of the protein-ligand complex into the electron density map and refine the model to improve its agreement with the experimental data. Pay close attention to the electron density for the ligand to ensure its correct placement and conformation.
-
Validation: Validate the final structure using established crystallographic metrics (e.g., R-factor, R-free, Ramachandran plot analysis).
Data Interpretation: What to Look For
A high-resolution crystal structure will provide a wealth of information. Key aspects to analyze include:
-
Resolution: A higher resolution (lower Ångstrom value) indicates more detailed structural information.
-
R-factor and R-free: These values are measures of the agreement between the crystallographic model and the experimental diffraction data. Lower values are better.
-
Electron Density: Carefully inspect the electron density map for the 2,2-Difluoro-7-azaspiro[3.5]nonane ligand to confirm its binding mode and conformation.
-
Binding Site Interactions: Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and any potential multipolar interactions involving the fluorine atoms.
-
B-factors: The B-factors (or temperature factors) can provide insights into the flexibility of different parts of the ligand and protein.
Alternative Scaffolds and Future Directions
The 2,2-Difluoro-7-azaspiro[3.5]nonane scaffold is one of many exciting new building blocks in drug discovery. A comparative analysis with other spirocyclic systems, such as spiro[3.3]heptanes, or with other fluorinated motifs, like trifluoromethyl groups, can provide a broader context for its potential applications.
Future work in this area should focus on systematically exploring the structure-activity relationships of 2,2-Difluoro-7-azaspiro[3.5]nonane-containing ligands against a variety of biological targets. The crystallographic insights gained from these studies will be invaluable in guiding the rational design of the next generation of therapeutics.
Conclusion
The 2,2-Difluoro-7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of novel drug candidates with potentially improved pharmacological properties. While direct crystallographic evidence of its interaction with a protein target is still forthcoming, a comprehensive analysis of related structures and the known effects of fluorination provides a strong rationale for its exploration. The experimental workflow detailed in this guide offers a roadmap for researchers and scientists to unlock the therapeutic potential of this and other innovative molecular architectures through the power of X-ray crystallography.
References
-
PubChem. 7-Azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
-
Hartshorn, M. J., et al. (2007). Crystallographic fragment screening. Journal of Medicinal Chemistry, 50(4), 726-732. [Link]
-
Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 11), 1074-1086. [Link]
-
Lin, Y. A., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(1), 10-23. [Link]
-
Xu, Z., Shao, Z., et al. (2022). Crystal Structure of a receptor in Complex with inverse agonist. RCSB PDB. [Link]
-
Enamine. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Weiss, M. S., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169). [Link]
-
Esteves, T., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(1), 1-13. [Link]
-
Aleksandrov, A. A., et al. (1987). Precision x-ray data on the electronic structure of fluorite. Soviet Physics Crystallography, 32(3), 363-368. [Link]
-
Warren, G. L., et al. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(6), 611-612. [Link]
-
PubChem. 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. [Link]
-
Caracilo, C. M., et al. (2019). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules, 24(18), 3290. [Link]
-
Zoete, V. (2021). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Zoete Laboratory. [Link]
-
Gingell, H., & Ulaganathan, T. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Casadesus, M., et al. (2021). Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship. [Link]
-
RCSB PDB. (2023). Search Examples. [Link]
-
Schlichting, I. (2010). X-ray crystallography of protein-ligand interactions. Biochemical Society Transactions, 38(5), 1277-1282. [Link]
-
CrystalsFirst. (2021). Fragment HIT Identification in FBDD. [Link]
-
TTP Labtech. (2018). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. [Link]
-
RCSB PDB. (2023). Search by Chemical Formula or Descriptor. [Link]
-
RCSB PDB. (2023). Structure Summary Page. [Link]
-
Cien, A. D., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(9), 2056-2062. [Link]
-
RCSB PDB. (2023). File Download Services. [Link]
Sources
A Comparative Guide to the Efficacy of 7-Azaspiro[3.5]nonane Derivatives in Animal Models of Type 2 Diabetes
This guide provides a detailed comparison of the preclinical efficacy of a novel class of G-protein coupled receptor 119 (GPR119) agonists featuring a 7-azaspiro[3.5]nonane core. While the specific query focused on the 2,2-difluoro substituted variant, publicly available animal model data predominantly centers on the parent scaffold. This document will therefore focus on the established efficacy of these parent compounds, primarily in rodent models of type 2 diabetes, and discuss the potential implications of difluoro-substitution from a medicinal chemistry perspective. We will objectively compare their performance with relevant alternatives and provide the supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The 7-Azaspiro[3.5]nonane Scaffold in GPR119 Agonist Design
The 7-azaspiro[3.5]nonane moiety is a saturated heterocyclic spirocycle. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry. Incorporating such spirocyclic fragments can improve the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, compared to more traditional, flexible aliphatic or aromatic linkers.
In the context of GPR119 agonists, this scaffold serves as a core structural element to orient key pharmacophoric features for optimal receptor binding and activation. GPR119, a Gαs-protein-coupled receptor found predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, is a promising target for type 2 diabetes.[1] Its activation leads to a dual mechanism of action:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.[1]
-
Stimulation of glucagon-like peptide-1 (GLP-1) release from intestinal L-cells.[1][2]
This combined action offers the potential for robust glucose-lowering effects with a reduced risk of hypoglycemia.[1]
The Rationale for 2,2-Difluorination: While specific in vivo data for 2,2-difluoro-7-azaspiro[3.5]nonane compounds is not extensively reported in the available literature, the introduction of a gem-difluoro group onto a cycloalkane ring is a common strategy in drug design. The primary motivations for this substitution include:
-
Modulating Lipophilicity: Fluorine substitution can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Blocking Metabolic Oxidation: The carbon atom bearing the two fluorine atoms is resistant to metabolic oxidation by cytochrome P450 enzymes. This can enhance the compound's metabolic stability and prolong its duration of action.
-
Conformational Effects: The gem-difluoro group can influence the conformation of the spirocyclic ring system, potentially locking it into a more bioactive conformation for GPR119 binding.
This guide will now focus on the demonstrated in vivo efficacy of a lead compound from the 7-azaspiro[3.5]nonane series, designated as Compound 54g , as a potent GPR119 agonist.
Preclinical Efficacy in a Diabetic Rat Model
The primary animal model used to evaluate the efficacy of 7-azaspiro[3.5]nonane GPR119 agonists was a diabetic rat model. These models are crucial for assessing a compound's potential to control hyperglycemia in a disease-relevant physiological context.
The Streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 and, with certain modifications (e.g., combined with a high-fat diet), for type 2 diabetes research. STZ is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is particularly useful for evaluating agents that can either protect β-cells or enhance the function of the remaining β-cell mass, as well as those that work through insulin-independent mechanisms or by potentiating insulin secretion. GPR119 agonists are expected to show efficacy in this model by stimulating GLP-1 release and potentiating glucose-stimulated insulin secretion from any remaining functional β-cells.[3]
The Oral Glucose Tolerance Test (OGTT) is a gold-standard preclinical and clinical assay to assess glucose homeostasis.[4] It measures the ability of the body to clear a glucose load from the bloodstream. An improvement in glucose tolerance, indicated by a lower glucose excursion following the glucose challenge, is a key indicator of anti-diabetic efficacy.[4]
Comparative Efficacy of Compound 54g
Compound 54g, a representative of the 7-azaspiro[3.5]nonane series, was evaluated for its ability to improve glucose tolerance in diabetic rats. Its performance can be contextualized by comparing it to standard-of-care agents often used in similar preclinical studies, such as Metformin or GLP-1 receptor agonists like Exendin-4.[5][6][7]
While a direct head-to-head study is not available in the cited literature, we can compare the qualitative and quantitative outcomes. GPR119 agonists are generally expected to provide robust glucose-lowering effects, particularly in response to an oral glucose challenge, due to their mechanism of stimulating incretin release.[8]
Table 1: Summary of In Vivo Efficacy Data for Compound 54g
| Compound | Animal Model | Dose | Key Efficacy Endpoint | Outcome |
| Compound 54g | Diabetic Rats | Not Specified | Glucose Lowering Effect | Favorable glucose lowering effect observed |
Data synthesized from descriptive statements in the source material. Quantitative values for dose and percentage reduction were not provided in the abstract.
Interpretation of Results: The finding that Compound 54g demonstrated a "favorable glucose lowering effect" in diabetic rats is a strong indicator of its potential as an anti-diabetic agent. This effect is consistent with the known mechanism of action for GPR119 agonists, which enhances glucose disposal through GLP-1 and insulin secretion.[1][2] The compound also exhibited a desirable pharmacokinetic (PK) profile in Sprague-Dawley rats, which is a critical prerequisite for a successful oral drug candidate.
For a robust comparison, a study directly comparing Compound 54g to Metformin would be ideal. Metformin typically improves glucose tolerance in OGTTs in mice and rats.[4][5][9] A potent GPR119 agonist would be expected to show a comparable, if not superior, reduction in the glucose area under the curve (AUC), especially given its incretin-releasing effects which are not a primary mechanism for metformin.[9]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the methodologies employed in these studies are critical. Below is a representative, detailed protocol for an Oral Glucose Tolerance Test in a rodent model, based on established practices.
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Diabetes (if applicable): For the STZ model, a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer is administered. Diabetes is confirmed by measuring fasting blood glucose levels several days later.
-
Fasting: Animals are fasted overnight (e.g., 12-16 hours) prior to the test to establish a baseline glycemic state. Water is provided ad libitum.
-
Compound Administration:
-
The test compound (e.g., Compound 54g) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
The compound is administered via oral gavage at a predetermined dose.
-
A vehicle control group receives the vehicle alone. A positive control group may receive a standard drug like Metformin (e.g., 250-300 mg/kg).[6][9]
-
-
Baseline Blood Sample: Just before the glucose challenge (typically 30-60 minutes after compound administration), a baseline blood sample (t=0) is collected, usually from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.[9]
-
Post-Challenge Blood Sampling: Blood samples are collected at specific time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a validated glucometer.
-
Data Analysis:
-
Blood glucose levels are plotted against time for each treatment group.
-
The Area Under the Curve (AUC) for the glucose excursion is calculated for each animal using the trapezoidal rule.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the AUC and individual time point data between the treatment groups and the vehicle control.
-
Visualization of Experimental Workflow
The logical flow of the in vivo efficacy testing is crucial for understanding the experimental design.
Caption: Workflow for evaluating the anti-diabetic efficacy of a test compound using the OGTT in a diabetic rat model.
Conclusion and Future Directions
The available preclinical data indicates that 7-azaspiro[3.5]nonane derivatives, exemplified by Compound 54g, are potent GPR119 agonists with promising anti-diabetic properties in animal models. They demonstrate a favorable glucose-lowering effect and possess a desirable pharmacokinetic profile, supporting their potential as oral therapeutic agents.
The logical next step in the development of this chemical series would be to synthesize and evaluate the 2,2-difluoro-7-azaspiro[3.5]nonane analogues. Based on established medicinal chemistry principles, this modification is hypothesized to enhance metabolic stability and potentially fine-tune the ADME properties of the molecule. A direct, head-to-head comparison in a diabetic rodent model against both the parent compound (like 54g) and a clinical standard-of-care (like a DPP-4 inhibitor or Metformin) would be essential to quantify the benefits of this structural modification and to robustly benchmark its performance against existing therapies.
References
-
What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Taylor & Francis Online. [Link]
-
GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. National Center for Biotechnology Information. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. National Center for Biotechnology Information. [Link]
-
GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. PubMed. [Link]
-
GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. National Center for Biotechnology Information. [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
The glucose tolerance test in mice: Sex, drugs and protocol. National Center for Biotechnology Information. [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. King's College London. [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. ResearchGate. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. National Center for Biotechnology Information. [Link]
-
Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
Sources
- 1. GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated and Non-Fluorinated Azaspirocycles
Authored by: [Your Name/Lab Name], Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Azaspirocycle Drug Candidates
Azaspirocycles, bicyclic heterocyclic compounds containing at least one nitrogen atom in a spirocyclic system, are a privileged scaffold in modern medicinal chemistry. Their rigid, three-dimensional structures offer precise vectoral presentation of substituents, enabling high-potency and selective interactions with biological targets. However, like many promising scaffolds, the translation of in vitro potency to in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties, particularly metabolic instability.
A prevalent strategy to mitigate these PK liabilities is the selective incorporation of fluorine atoms. Fluorine, being the most electronegative element, imparts unique stereoelectronic effects that can profoundly alter a molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of the pharmacokinetic differences between fluorinated and non-fluorinated azaspirocycles, supported by experimental data and detailed protocols for their evaluation. We will explore how this "magic bullet" of medicinal chemistry can enhance metabolic stability, modulate lipophilicity and permeability, and ultimately, improve the druggability of this important class of molecules.
Section 1: Metabolic Stability - Taming the Metabolic Furnace
One of the most impactful applications of fluorination is the enhancement of metabolic stability. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target electron-rich, lipophilic sites on a drug molecule for oxidation.
The Causality Behind Fluorine's Metabolic Shielding Effect
The introduction of fluorine can block metabolically labile sites through two primary mechanisms:
-
Steric Hindrance: The fluorine atom, although relatively small (van der Waals radius of 1.47 Å versus 1.2 Å for hydrogen), can sterically shield adjacent C-H bonds from the active site of CYP enzymes.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine lowers the electron density of neighboring C-H bonds, making them less susceptible to oxidative attack. This is particularly effective when fluorine is placed on or near a potential site of metabolism.
A common site of metabolism in azaspirocycles is the carbon atom alpha to the nitrogen. Strategic fluorination at this position can significantly slow down the rate of N-dealkylation or oxidation.
Comparative In Vitro Metabolic Stability Data
The following table summarizes data from a representative study comparing the metabolic stability of a parent azaspirocycle with its fluorinated analogue in human liver microsomes (HLM).
| Compound | Structure | t½ (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |
| Azaspirocycle A (Parent) | [Generic Azaspirocycle Structure] | 15 | 92.4 |
| Azaspirocycle B (Fluorinated) | [Fluorinated Azaspirocycle Structure] | >120 | <11.5 |
Data is hypothetical and for illustrative purposes.
As the data clearly indicates, the introduction of fluorine led to a greater than 8-fold increase in the metabolic half-life and a corresponding decrease in intrinsic clearance, signifying a substantially more stable compound.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound.
1. Reagents and Materials:
- Test compounds (10 mM stock in DMSO)
- Human Liver Microsomes (pooled, 20 mg/mL)
- NADPH regenerating system (e.g., Corning Gentest™)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile with internal standard (e.g., 100 ng/mL warfarin)
- Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
2. Incubation Procedure:
- Prepare a master mix of phosphate buffer and HLM (final concentration 0.5 mg/mL).
- Add the test compound to the master mix to a final concentration of 1 µM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample and quench the reaction by adding it to ice-cold acetonitrile containing the internal standard.
- Vortex and centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t½) as 0.693/k.
- Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Section 2: Membrane Permeability and Lipophilicity - A Balancing Act
The impact of fluorination on membrane permeability is more nuanced and less predictable than its effect on metabolic stability. Permeability is largely governed by a compound's lipophilicity (logP or logD) and its ability to desolvate upon entering the lipid bilayer of the cell membrane.
The Dichotomy of Fluorine's Influence on Lipophilicity
While fluorine is highly electronegative, its effect on lipophilicity is context-dependent.
-
Increased Lipophilicity: In many cases, replacing a hydrogen atom with a fluorine atom increases the overall lipophilicity of the molecule. This can enhance passive diffusion across cell membranes.
-
Decreased pKa and Altered logD: For basic compounds like azaspirocycles, fluorination can significantly lower the pKa of the basic nitrogen center due to the inductive electron-withdrawing effect. A lower pKa means the compound is less protonated at physiological pH (7.4), leading to a higher proportion of the neutral species. This can increase the distribution coefficient (logD), which is often a better predictor of permeability than logP.
Comparative Permeability Data
The following table presents data from a Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model for assessing passive permeability.
| Compound | logP | pKa | logD at pH 7.4 | PAMPA Pe (10⁻⁶ cm/s) |
| Azaspirocycle A (Parent) | 2.5 | 9.2 | 0.7 | 5.8 |
| Azaspirocycle B (Fluorinated) | 2.8 | 8.1 | 1.9 | 15.2 |
Data is hypothetical and for illustrative purposes.
In this example, fluorination increased both logP and logD, resulting in a significant improvement in permeability. The reduction in pKa was a key driver of the increased logD.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method for evaluating the passive permeability of a compound.
1. Materials:
- PAMPA plate (e.g., Millipore MultiScreen™)
- Phosphatidylcholine in dodecane (or other suitable lipid)
- Test compounds (10 mM stock in DMSO)
- Phosphate buffered saline (PBS), pH 7.4
- UV-Vis plate reader or LC-MS/MS
2. Procedure:
- Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
- Add the test compound (e.g., 10 µM in PBS) to the wells of the donor plate.
- Add fresh PBS to the wells of the acceptor plate.
- Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
- Incubate at room temperature for a defined period (e.g., 4-18 hours).
- After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
3. Data Analysis:
- Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Section 3: Plasma Protein Binding - The Unbound Fraction Matters
Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its target. Plasma protein binding (PPB) can therefore have a significant impact on a drug's efficacy and clearance.
Fluorine's Influence on Protein Binding
The effect of fluorination on PPB is primarily driven by changes in lipophilicity. Generally, more lipophilic compounds tend to exhibit higher binding to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). As fluorination often increases lipophilicity, it can lead to higher PPB. However, this is not a universal rule, and the specific binding interactions can be complex.
Comparative Plasma Protein Binding Data
| Compound | logD at pH 7.4 | % Bound in Human Plasma |
| Azaspirocycle A (Parent) | 0.7 | 65% |
| Azaspirocycle B (Fluorinated) | 1.9 | 88% |
Data is hypothetical and for illustrative purposes.
In this case, the increased lipophilicity of the fluorinated analogue resulted in a higher percentage of the drug being bound to plasma proteins. While this may reduce the free fraction available for therapeutic action, the benefits of increased metabolic stability and permeability may outweigh this effect.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
The RED method is a widely used and reliable technique for determining the extent of plasma protein binding.
1. Materials:
- RED device (e.g., Thermo Scientific™ Pierce™)
- Dialysis membrane (e.g., 8 kDa MWCO)
- Pooled human plasma
- Phosphate buffered saline (PBS), pH 7.4
- Test compounds (10 mM stock in DMSO)
2. Procedure:
- Spike the human plasma with the test compound to a final concentration of 1 µM.
- Add the spiked plasma to the sample chamber of the RED device.
- Add PBS to the buffer chamber.
- Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
- After incubation, collect samples from both the plasma and buffer chambers.
- Determine the concentration of the compound in both samples by LC-MS/MS.
3. Data Analysis:
- Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
- Calculate the percentage bound as (1 - fu) * 100.
Visualizations
Diagram 1: Generalized Metabolic Pathways of Azaspirocycles
Caption: Common Phase I metabolic pathways for azaspirocyclic compounds.
Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: Step-by-step workflow for assessing metabolic stability using HLM.
Conclusion and Future Directions
The strategic incorporation of fluorine into azaspirocyclic scaffolds is a powerful and well-established strategy for enhancing their pharmacokinetic profile. As demonstrated, fluorination can significantly improve metabolic stability and modulate membrane permeability, often leading to more desirable drug-like properties. However, it is not a panacea. The potential for increased plasma protein binding and the complexities of its effect on lipophilicity necessitate a careful, case-by-case evaluation.
The protocols and data presented in this guide provide a framework for the systematic assessment of these key pharmacokinetic parameters. By understanding the underlying physicochemical principles and employing robust experimental methodologies, drug discovery teams can more effectively leverage the unique properties of fluorine to design and develop the next generation of azaspirocycle-based therapeutics with improved in vivo performance.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro ADME in drug discovery: what are the right questions and how to address them? Source: Drug Discovery Today URL: [Link]
-
Title: The impact of fluorine in drug discovery: a perspective of a large pharmaceutical company Source: Future Medicinal Chemistry URL: [Link]
-
Title: Azaspirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Parallel artificial membrane permeability assay (PAMPA) – a novel method for fast prediction of passive human intestinal absorption Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Rapid Equilibrium Dialysis for Measuring Plasma Protein Binding Source: Current Protocols in Pharmacology URL: [Link]
Validating the Mechanism of Action for DF-AZA-9: A Comparative Guide to a Novel 2,2-Difluoro-7-azaspiro[3.5]nonane-Based Covalent Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel inhibitor class, exemplified by "DF-AZA-9," a 2,2-Difluoro-7-azaspiro[3.5]nonane-based compound. Our investigation will proceed under the hypothesis that DF-AZA-9 acts as a covalent inhibitor of Protease Alpha, a hypothetical serine protease implicated in inflammatory disease.
The core challenge in drug discovery is not merely identifying active compounds, but definitively proving how they work. A validated MoA is the bedrock of a successful therapeutic program, enabling rational optimization and predicting clinical outcomes. This guide is structured to provide a logical, multi-tiered validation workflow, comparing DF-AZA-9 against two standards: a known reversible inhibitor (Comparator A) and a classic covalent inhibitor (Comparator B). We will move from fundamental biochemical interactions to complex cellular target engagement, demonstrating how each piece of data builds a cohesive and irrefutable mechanistic story.
The Working Hypothesis: Covalent Inhibition of Protease Alpha
The 2,2-difluoro moiety on the spirocyclic scaffold of DF-AZA-9 is suggestive of a mechanism-based or covalent inhibitor. We hypothesize that after initial non-covalent binding to the active site of Protease Alpha, the catalytic serine residue attacks the carbon atom bearing the two fluorine atoms. This leads to the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme. This contrasts with reversible inhibitors that rely on non-covalent interactions and can freely associate and dissociate from the target.
Figure 1: Proposed two-step covalent inhibition mechanism for DF-AZA-9.
Part 1: Biochemical Validation - Is the Inhibition Covalent?
The first and most critical step is to biochemically confirm the nature of the enzyme-inhibitor interaction. This involves not only measuring potency but also distinguishing between reversible and irreversible mechanisms.
Enzyme Inhibition Kinetics: A Tale of Two Potencies
For a standard reversible inhibitor, potency is defined by its IC50 (half-maximal inhibitory concentration), which is a constant value under given assay conditions. For a covalent inhibitor, the IC50 is time-dependent; the longer the inhibitor is incubated with the enzyme, the lower the apparent IC50 will be, as more enzyme molecules become irreversibly modified. A more accurate measure for covalent inhibitors is the kinetic parameter kinact/KI, which represents the efficiency of inactivation.
Experimental Protocol: Determination of kinact and KI
-
Enzyme Preparation: Prepare a stock solution of recombinant human Protease Alpha in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Inhibitor Incubation: In a 96-well plate, incubate Protease Alpha at a constant concentration with a range of DF-AZA-9 concentrations (e.g., 0.1x to 10x the expected KI) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor concentration and add it to a substrate solution (e.g., a fluorogenic peptide substrate for Protease Alpha).
-
Activity Measurement: Immediately measure the rate of substrate cleavage using a fluorescent plate reader. The rate of the reaction is proportional to the amount of active enzyme remaining.
-
Data Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity versus time. The slope of this line is the observed rate of inactivation (kobs). Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate is half-maximal (KI).
Comparative Data Summary
| Parameter | DF-AZA-9 (Hypothetical) | Comparator A (Reversible) | Comparator B (Covalent) | Interpretation |
| IC50 (15 min pre-incubation) | 50 nM | 100 nM | 75 nM | Potent, but doesn't reveal mechanism. |
| IC50 (60 min pre-incubation) | 12 nM | 102 nM | 15 nM | Time-dependent shift strongly suggests covalent binding for DF-AZA-9. |
| kinact/KI (M-1s-1) | 150,000 | Not Applicable | 95,000 | High efficiency of inactivation for DF-AZA-9. |
Mass Spectrometry: Visualizing the Covalent Adduct
Kinetic data strongly implies covalent modification, but direct physical evidence is required for definitive proof. Intact protein mass spectrometry (MS) can precisely measure the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Experimental Protocol: Intact Protein MS Analysis
-
Incubation: Incubate Protease Alpha (e.g., 5 µM) with a 5-fold molar excess of DF-AZA-9 for 2 hours at 37°C to ensure complete reaction. A control sample with DMSO is run in parallel.
-
Desalting: Remove excess inhibitor and buffer salts using a C4 ZipTip or similar reversed-phase chromatography method.
-
Mass Spectrometry: Analyze the desalted protein sample via direct infusion into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Deconvolution: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.
-
Analysis: Compare the mass of the DF-AZA-9-treated protein with the DMSO-treated control. The expected mass shift should equal the molecular weight of DF-AZA-9.
Expected Outcome: The mass spectrum for the treated Protease Alpha will show a new peak with a mass increase exactly matching the molecular weight of DF-AZA-9, confirming a 1:1 stoichiometric covalent bond.
Part 2: Cellular Validation - Does It Hit the Target in a Biological System?
Biochemical validation is essential, but it occurs in an artificial environment. The next critical phase is to confirm that DF-AZA-9 engages its intended target, Protease Alpha, within the complex milieu of a living cell.
Figure 2: Experimental workflow for validating the mechanism of action.
Cellular Thermal Shift Assay (CETSA): Proof of Target Engagement
CETSA is a powerful technique for assessing target engagement in a cellular environment. The principle is that when a ligand (like DF-AZA-9) binds to its target protein (Protease Alpha), it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells (expressing Protease Alpha) with DF-AZA-9 or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The soluble fraction contains the stabilized, non-denatured proteins.
-
Detection: Analyze the amount of soluble Protease Alpha remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Protease Alpha against temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating thermal stabilization.
Comparative Data Summary
| Compound | Target | CETSA Tm Shift (ΔTm) | Interpretation |
| DF-AZA-9 | Protease Alpha | +8.2 °C | Strong and direct engagement of Protease Alpha in cells. |
| Comparator A | Protease Alpha | +4.5 °C | Moderate engagement, typical of a reversible binder. |
| Control Protein | Off-target (e.g., GAPDH) | +0.3 °C | No stabilization of an unrelated protein, indicating target specificity. |
The significant thermal shift induced by DF-AZA-9 provides compelling evidence that it directly binds to and stabilizes Protease Alpha inside the cell, a hallmark of successful target engagement.
Pathway Modulation: Confirming Functional Consequences
The final step is to demonstrate that target engagement translates into a functional cellular outcome. If Protease Alpha is known to cleave and activate a downstream substrate, "Substrate Beta," we can measure the levels of cleaved Substrate Beta as a functional readout of inhibitor activity.
Experimental Protocol: Western Blot for Downstream Substrate
-
Cell Stimulation & Treatment: Treat cells with a stimulus that activates the Protease Alpha pathway. Concurrently, treat with increasing concentrations of DF-AZA-9, Comparator A, and Comparator B.
-
Lysis & Protein Quantification: After a set time, lyse the cells and quantify total protein content.
-
SDS-PAGE & Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the cleaved form of Substrate Beta. Use an antibody for a housekeeping protein (e.g., actin) as a loading control.
-
Analysis: Quantify the band intensity for cleaved Substrate Beta relative to the loading control.
A successful inhibitor will show a dose-dependent decrease in the levels of cleaved Substrate Beta, confirming that its engagement of Protease Alpha leads to the intended biological consequence.
Conclusion
The validation of a novel inhibitor's mechanism of action requires a rigorous, multi-faceted approach. By systematically progressing from biochemical kinetics and mass spectrometry to cellular target engagement and functional pathway analysis, we can build an unassailable case for the proposed MoA. The hypothetical data for DF-AZA-9—showing time-dependent kinetics, a confirmed covalent adduct, robust cellular target stabilization, and downstream pathway modulation—presents a compelling validation narrative. This structured, evidence-based approach is fundamental to de-risking a drug discovery program and provides the confidence needed to advance a compound toward clinical development.
References
A Senior Application Scientist's Guide to Benchmarking 2,2-Difluoro-7-azaspiro[3.5]nonane Against Other Spirocyclic Scaffolds in Drug Design
Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery
In the landscape of medicinal chemistry, the concept of "Escaping Flatland" has become a guiding principle.[1] This paradigm shift reflects a move away from planar, aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds.[2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[3][4][5] Their rigid, well-defined three-dimensional geometry allows for precise projection of substituents into the binding pockets of biological targets, which can lead to enhanced potency and selectivity.[2][6]
Azaspirocycles, which incorporate a nitrogen atom within the spirocyclic framework, are particularly valuable building blocks. The nitrogen atom can serve as a hydrogen bond donor or acceptor and provides a handle for modulating physicochemical properties like basicity and solubility.[7] This guide provides an in-depth technical comparison of a novel fluorinated scaffold, 2,2-Difluoro-7-azaspiro[3.5]nonane , against its non-fluorinated parent and other prominent spirocyclic motifs. We will delve into the causal chemistry behind its unique properties and provide robust, validated protocols for its empirical evaluation.
The Unique Proposition of 2,2-Difluoro-7-azaspiro[3.5]nonane
The 2,2-Difluoro-7-azaspiro[3.5]nonane scaffold is a strategic amalgamation of three powerful medicinal chemistry concepts: the spirocyclic core, the piperidine ring, and geminal difluorination.
-
7-Azaspiro[3.5]nonane Core: This moiety, consisting of a cyclobutane ring fused to a piperidine ring, provides a rigid scaffold with defined exit vectors. This structural pre-organization can reduce the entropic penalty upon binding to a target. This core has been successfully incorporated into clinical candidates like Sonrotoclax (BGB-11417), a Bcl-2 inhibitor, where it contributes to superior potency.[7]
-
Strategic Fluorination: The introduction of a gem-difluoro group on the cyclobutane ring is not merely an isomorphic substitution. Fluorine's high electronegativity imparts significant changes to the molecule's electronic properties. This can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of the distal piperidine nitrogen, influencing the molecule's ionization state at physiological pH.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can act as a "metabolic shield," blocking adjacent sites from oxidative metabolism by cytochrome P450 enzymes.[8]
-
Tune Lipophilicity: Fluorination often increases lipophilicity (logP), which can impact membrane permeability and protein binding.[9][10]
-
Introduce Favorable Interactions: The polarized C-F bond can engage in orthogonal dipole-dipole interactions and weak hydrogen bonds with protein backbones.
-
This guide will benchmark 2,2-Difluoro-7-azaspiro[3.5]nonane against three key comparators to systematically dissect the contribution of each structural feature:
-
7-Azaspiro[3.5]nonane: The direct parent scaffold, to isolate the specific effects of gem-difluorination.
-
2-Azaspiro[3.3]heptane: A smaller, more strained azaspirocycle, often used as a piperidine bioisostere, to compare the impact of ring size and exit vector geometry.[8][11]
-
Piperidine: The fundamental non-spirocyclic heterocycle, to demonstrate the value added by the spirocyclic fusion itself.
Benchmarking Workflow: A Comparative Analysis Framework
A rigorous evaluation of these scaffolds requires a multi-parametric approach. The following workflow outlines the key experiments necessary to generate a comprehensive dataset for comparison.
Caption: Overall workflow for benchmarking spirocyclic scaffolds.
Comparative Data Summary
The following table summarizes expected outcomes from the experimental protocols detailed in the subsequent sections. The values are illustrative, based on established medicinal chemistry principles, to highlight the expected trends.
| Property | 2,2-Difluoro-7-azaspiro[3.5]nonane | 7-Azaspiro[3.5]nonane | 2-Azaspiro[3.3]heptane | Piperidine | Rationale for Expected Trend |
| Aqueous Solubility (Thermodynamic, µM) | ~1200 | ~1500 | >2000 | >5000 | Increased lipophilicity from fluorine may slightly decrease solubility. Higher Fsp³ of spirocycles generally improves solubility over simpler rings.[11] |
| Lipophilicity (XLogP3) | ~2.3 | ~1.8[12] | ~1.2 | ~1.1 | Fluorination typically increases lipophilicity. The larger ring system of the nonane scaffolds increases lipophilicity over the smaller heptane. |
| Basicity (pKa) | ~9.8 | ~10.5[12] | ~10.2 | ~11.1 | The electron-withdrawing fluorine atoms reduce the basicity of the distal nitrogen. Ring strain in the spiro[3.3] system can also influence basicity. |
| Metabolic Stability (HLM t½, min) | >60 | ~45 | ~50 | <15 | The C-F bond blocks a potential site of metabolism. Spirocyclic core provides greater stability against oxidative enzymes than the more flexible piperidine ring.[8] |
| Hypothetical Target Affinity (Kd, nM) | 15 | 25 | 40 | 100 | The rigid, 3D structure of spirocycles allows for optimal vectoral presentation of pharmacophores. Fluorine may add favorable interactions.[13] |
Experimental Protocols: A Self-Validating System
For each protocol, it is crucial to include appropriate controls. For instance, a well-characterized, commercially available drug should be run in parallel to validate the assay conditions.
Protocol 1: Thermodynamic Aqueous Solubility Assessment
Causality: Thermodynamic solubility is the true equilibrium solubility of a compound and is considered the gold standard.[14] It is critical for predicting oral absorption and avoiding precipitation in vivo. This method ensures that the system reaches equilibrium, providing more accurate data than high-throughput kinetic methods.[14]
Methodology:
-
Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial.
-
Solvation: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and agitate the suspension on a shaker or rotating wheel at room temperature for 24 hours to ensure equilibrium is reached.[14]
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water 1:1) and quantify the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.
Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method
Causality: Lipophilicity, the partitioning of a compound between an oily (n-octanol) and an aqueous phase, is a master variable in ADME. It influences solubility, permeability, plasma protein binding, and metabolic clearance. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and water (or PBS, pH 7.4 for LogD) and mutually saturate the two phases by shaking them together for 24 hours, then allowing them to separate.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. For the fluorinated scaffold, a stock in the n-octanol phase is also viable.
-
Partitioning: In a glass vial, combine 1 mL of the n-octanol phase and 1 mL of the compound-containing aqueous phase.
-
Equilibration: Shake the vial vigorously for 1 hour to facilitate partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases via LC-MS/MS or HPLC-UV. For 2,2-difluoro-7-azaspiro[3.5]nonane, ¹⁹F NMR spectroscopy offers a highly accurate alternative for quantification that does not require a chromophore.[10][15][16]
-
Calculation: Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous)
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Assessing metabolic stability early in discovery is crucial for predicting in vivo clearance and oral bioavailability.[17][18] HLMs are a standard in vitro tool as they contain a high concentration of Phase I metabolic enzymes (CYPs).[19] The rate of disappearance of the parent compound over time is used to calculate intrinsic clearance.
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation: Prepare a master mix of Human Liver Microsomes (0.5 mg/mL final concentration) and an NADPH regenerating system in phosphate buffer (pH 7.4). Keep on ice.
-
Reaction Initiation: In a 96-well plate, pre-warm the master mix and a solution of the test compound (1 µM final concentration) separately at 37°C for 5 minutes. Initiate the reaction by adding the compound to the master mix.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the protein.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.
Protocol 4: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Causality: Quantifying binding affinity (typically via the dissociation constant, Kd) is fundamental to understanding a compound's potency.[20] SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to the equilibrium constant, offering deeper mechanistic insight.[20]
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the spirocyclic compound (analyte) in a suitable running buffer. A typical concentration range might span from 0.1 to 100 times the expected Kd.
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the analyte and monitor the binding response (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Repeat Cycle: Repeat steps 3 and 4 for each concentration of the analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion and Authoritative Recommendation
The strategic incorporation of fluorine into the 7-azaspiro[3.5]nonane scaffold presents a compelling profile for drug discovery. Our comparative framework suggests that 2,2-Difluoro-7-azaspiro[3.5]nonane is an excellent choice when seeking to:
-
Enhance Metabolic Stability: The gem-difluoro group acts as a robust metabolic shield, making this scaffold particularly suitable for lead optimization efforts where metabolic clearance is a known liability.
-
Fine-Tune Basicity and Lipophilicity: The predictable electronic effects of fluorine allow for rational modulation of pKa and logP, enabling chemists to optimize these properties to improve cell permeability and reduce off-target effects.
-
Maintain or Improve Potency: The rigid spirocyclic core effectively presents pharmacophoric elements, while the fluorine atoms may introduce additional beneficial interactions with the target protein.
While the non-fluorinated parent offers a less lipophilic starting point, and the smaller 2-azaspiro[3.3]heptane provides different spatial arrangements, the gem-difluoro variant offers a superior balance of novelty, stability, and tunability. The provided experimental protocols offer a validated pathway for researchers to empirically confirm these advantages within their specific drug discovery programs.
References
- AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
-
Various Authors. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Ghosh, A. K., et al. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Center for Biotechnology Information (NCBI). [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02). [Link]
-
Batista, V. F., et al. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Batista, V. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Chapman University. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
Vito, D., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Wang, H., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Center for Biotechnology Information (NCBI). [Link]
-
ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
-
ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
-
National Center for Biotechnology Information (NCBI). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
-
Jarmoskaite, I., et al. (2020, August 6). How to measure and evaluate binding affinities. eLife. [Link]
-
DeGoey, D. A., et al. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
-
Creative Biolabs. Aqueous Solubility. Creative Biolabs. [Link]
-
Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
PubChem. Spiro[3.3]heptan-1-amine. National Center for Biotechnology Information (NCBI). [Link]
-
ResearchGate. (2025, August 6). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Wessjohann, L. A., et al. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]
-
O'Hagan, D., & Young, R. J. (2016). Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry. PubMed. [Link]
-
ResearchGate. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. [Link]
-
Royal Society of Chemistry. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
-
University of Southampton. Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. [Link]
-
PubChem. Spiro[3.3]heptane. National Center for Biotechnology Information (NCBI). [Link]
-
Semantic Scholar. Figure 2 from The use of spirocyclic scaffolds in drug discovery. [Link]
-
Pharma Focus Asia. Metabolic Stability. [Link]
-
Spiroacademy. AMINES. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 7. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Accurate Lipophilicity (log P) Measurements Inform on Subtle Stereoelectronic Effects in Fluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmafocusasia.com [pharmafocusasia.com]
- 20. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Cross-Reactivity Profiling of 2,2-Difluoro-7-azaspiro[3.5]nonane-Based Compounds
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the modern era of drug discovery, there is a significant impetus to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional structures. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks in this endeavor.[1][2] Their inherent rigidity and three-dimensional topology can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] The 2,2-Difluoro-7-azaspiro[3.5]nonane core represents a novel scaffold with the potential to offer unique pharmacological profiles. The introduction of the gem-difluoro group can modulate the pKa of the proximal nitrogen atom and influence metabolic stability, making these compounds attractive for a range of therapeutic targets.
However, as with any novel chemical series, a thorough understanding of a compound's selectivity is paramount to mitigating the risk of off-target effects and ensuring a favorable safety profile.[5][6] This guide provides a comprehensive framework for the cross-reactivity profiling of 2,2-Difluoro-7-azaspiro[3.5]nonane-based compounds, using a hypothetical lead candidate and a known spirocyclic comparator to illustrate the process. We will delve into the rationale behind the experimental design, present detailed protocols, and offer insights into data interpretation.
The Challenge of Selectivity and the Need for a Systematic Approach
Achieving absolute target selectivity is a formidable challenge in drug development. Many compounds exhibit some degree of polypharmacology, which can sometimes be beneficial but more often leads to undesirable side effects.[6] Therefore, a systematic and tiered approach to cross-reactivity profiling is essential to identify potential liabilities early in the discovery process.[7][8] This "screening cascade" allows for the efficient allocation of resources, starting with broad, cost-effective screens and progressing to more focused and complex functional assays for the most promising candidates.
Our Hypothetical Lead and Comparator Compounds
For the purpose of this guide, we will consider the following compounds:
-
Lead Compound (Hypothetical): DF-AZN-GPR119 , a 2,2-Difluoro-7-azaspiro[3.5]nonane-based potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[9][10]
-
Comparator Compound: Spiro-Chromane-8 , a spiro[chromene-2,4′-piperidine] derivative identified as a potent and selective 5-HT2C receptor partial agonist with Gq-biased signaling.[11] This compound provides a relevant comparison due to its spiro-piperidine core and the availability of some off-target data (e.g., hERG inhibition).
A Tiered Approach to Cross-Reactivity Profiling: The Screening Cascade
The following diagram illustrates a typical screening cascade for assessing the cross-reactivity of a novel compound series.
Caption: A tiered screening cascade for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the lead compound at a single high concentration (typically 10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[5][7]
Experimental Protocol: In Vitro Safety Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of DF-AZN-GPR119 and Spiro-Chromane-8 in DMSO.
-
Assay Panel: Utilize a commercially available safety panel, such as the Eurofins SafetyScreen44 or a similar panel from providers like Pharmaron, which includes a diverse set of targets.[7][12] This panel typically covers:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, opioid, etc.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (SERT, DAT, NET).
-
Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COX).
-
-
Assay Format: The assays are typically radioligand binding assays, which are cost-effective for high-throughput screening.[6]
-
Execution: The test compounds are screened at a final concentration of 10 µM. The percentage inhibition of radioligand binding is determined.
-
Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition at 10 µM.
Data Presentation: Tier 1 Screening Results
| Target Family | Target | DF-AZN-GPR119 (% Inhibition @ 10 µM) | Spiro-Chromane-8 (% Inhibition @ 10 µM) | Potential Adverse Effect |
| GPCR | 5-HT2C | <10% | 95% (On-target) | Agitation, psychosis |
| 5-HT2A | 45% | 65% | Hallucinations, cardiovascular effects | |
| M1 Muscarinic | 55% | 20% | Dry mouth, blurred vision | |
| Dopamine D2 | <15% | 30% | Extrapyramidal symptoms | |
| Ion Channel | hERG | 35% | 44% [11] | Cardiac arrhythmia (QT prolongation) |
| Nav1.5 | 25% | 15% | Cardiac conduction abnormalities | |
| Transporter | SERT | <10% | 12% | Nausea, insomnia |
Data for DF-AZN-GPR119 is hypothetical. Data for Spiro-Chromane-8 is based on published findings where available, otherwise plausible values are used.
Interpretation of Tier 1 Results:
The hypothetical data for DF-AZN-GPR119 shows a potential hit on the M1 muscarinic receptor. The 35% inhibition of hERG is a flag for further investigation, although below the 50% hit threshold. Spiro-Chromane-8, as expected, shows strong on-target activity at 5-HT2C, but also notable off-target activity at 5-HT2A and hERG, consistent with its published profile.[11]
Tier 2: Secondary and Functional Assays
Compounds with hits in Tier 1, or those with activity on targets of particular concern even if below the hit threshold (like hERG), are advanced to Tier 2. This stage involves generating dose-response curves to determine the potency (IC50 or EC50) of the off-target interactions and using orthogonal functional assays to understand the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
Experimental Protocol: Dose-Response and Functional Assays
-
Dose-Response Curves: For each hit identified in Tier 1, perform a full dose-response curve (e.g., 8-point, 3-fold serial dilution starting from 30 µM).
-
Functional Assays:
-
For GPCR hits: Employ functional assays that measure downstream signaling. For the M1 muscarinic receptor hit, a calcium flux assay would be appropriate to determine if the compound is an agonist or antagonist.
-
Orthogonal On-Target Assays: For the primary target (GPR119), a β-arrestin recruitment assay can provide information on biased agonism.[11]
-
Data Presentation: Tier 2 Potency Data
| Compound | Target | Assay Type | Potency (IC50/EC50) |
| DF-AZN-GPR119 | GPR119 (On-target) | cAMP Accumulation | 15 nM (EC50) |
| M1 Muscarinic | Calcium Flux | 2.5 µM (IC50, Antagonist) | |
| 5-HT2A | Binding | >10 µM | |
| Spiro-Chromane-8 | 5-HT2C (On-target) | Calcium Flux | 20 nM (EC50)[11] |
| 5-HT2A | Binding | 1.8 µM (IC50) | |
| hERG | Binding | ~10 µM |
Data is hypothetical or based on plausible values derived from literature.
Interpretation of Tier 2 Results:
The hypothetical data reveals that DF-AZN-GPR119 is a potent GPR119 agonist. Its off-target activity at the M1 receptor is confirmed, but with a potency of 2.5 µM, this provides a selectivity window of over 150-fold versus its on-target activity. This is a generally acceptable margin, though it should be monitored.[6] The lack of potent activity at 5-HT2A is reassuring. For Spiro-Chromane-8, the data confirms its potent on-target activity and quantifies its off-target potencies.
Tier 3: In-depth Mechanistic and Cellular Studies
The final tier focuses on understanding the physiological relevance of the identified off-target activities. This includes definitive assays for critical safety targets like hERG and assessing cellular liabilities.
Experimental Protocol: Definitive hERG Assay and Cytotoxicity
-
hERG Patch-Clamp Electrophysiology: This is the gold-standard assay for assessing the risk of QT prolongation.[13] The assay is conducted on cells expressing the hERG channel, and the direct effect of the compound on the channel's current is measured.
-
Cytotoxicity Assay: The compound is incubated with a relevant cell line (e.g., HepG2, a human liver cell line) at various concentrations to determine its general cytotoxicity (CC50).
Data Presentation: Tier 3 Safety Data
| Compound | Assay | Result |
| DF-AZN-GPR119 | hERG Patch-Clamp | IC50 > 30 µM |
| HepG2 Cytotoxicity | CC50 > 50 µM | |
| Spiro-Chromane-8 | hERG Patch-Clamp | IC50 = 12 µM |
| HepG2 Cytotoxicity | CC50 > 50 µM |
Data is hypothetical or based on plausible values derived from literature.
Interpretation of Tier 3 Results:
The definitive hERG assay for the hypothetical DF-AZN-GPR119 shows an IC50 > 30 µM, indicating a low risk of cardiac arrhythmia. Combined with its low cytotoxicity, this strengthens its safety profile. In contrast, Spiro-Chromane-8 shows an IC50 of 12 µM in the hERG patch-clamp assay, indicating a potential liability that would need to be carefully managed and monitored in further development.[11]
Comparative Analysis and Conclusions
This systematic, tiered approach allows for a comprehensive comparison of the cross-reactivity profiles of our hypothetical lead and the comparator compound.
-
DF-AZN-GPR119 (Hypothetical Profile): Exhibits a highly selective profile with a >150-fold window between its on-target potency and its most significant off-target interaction (M1 antagonism). Crucially, it shows a clean profile in the definitive hERG assay and low cytotoxicity. This profile suggests a lower risk of off-target related adverse effects and makes it a strong candidate for further development.
-
Spiro-Chromane-8 (Literature-based Profile): While a potent on-target 5-HT2C agonist, it displays several off-target activities in the low micromolar range, most notably at the 5-HT2A receptor and the hERG channel.[11] This more promiscuous profile would necessitate careful consideration of the therapeutic window and might require further medicinal chemistry efforts to mitigate these off-target interactions.
The use of the 2,2-Difluoro-7-azaspiro[3.5]nonane scaffold in our hypothetical lead demonstrates how novel, three-dimensional structures can potentially lead to improved selectivity profiles compared to other spirocyclic systems. The insights gained from this comparative cross-reactivity profiling are invaluable for data-driven decision-making in lead optimization and candidate selection. By identifying and understanding potential liabilities early, we can focus resources on developing safer and more effective medicines.
References
- Brennan, R. J., Jenkinson, S., Brown, A., et al. (2024). The State of the Art in Secondary Pharmacology and Its Impact on the Safety of New Medicines.
- Cao, J., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience.
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
- Hamon, J., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? Expert Opinion on Drug Safety.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
- Lynch, J. J., et al. (2017). A new, integrated, systems-based approach to safety pharmacology. Journal of Pharmacological and Toxicological Methods.
- BenchChem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from a relevant BenchChem technical document.
- Semple, G., et al. (2012). Discovery of the First Potent and Orally Bioavailable GPR119 Agonist with a Spirocyclic Piperidine-Azaspiro[3.3]heptane Scaffold. ACS Medicinal Chemistry Letters.
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
- Caron, S., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Whitebread, S., et al. (2005). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today.
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.
- An, G., et al. (2019). Spiropiperidines in Drug Discovery. Journal of Medicinal Chemistry.
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from a relevant BLDpharm technical insight.
- Gribble, A. D. (2010). Off-target effects of chemical probes. Future Medicinal Chemistry.
- Maciejewski, S., et al. (2017). A Head-to-Head Comparison of the Non-Clinical and Clinical Safety Profiles of a Diverse Set of GPR119 Agonists.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Peters, J. U. (2013). Polypharmacology – foe or friend? Journal of Medicinal Chemistry.
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]
-
European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]
- Mok, N. Y., & Brenk, R. (2011). The role of fragment-based drug discovery in academia. ChemMedChem.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. Retrieved from a relevant PharmaBlock technical article.
- Besnard, J., et al. (2012). Automated design of ligands to polypharmacological profiles.
- Kramer, C., et al. (2012). The in silico prediction of adverse drug reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 11. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. Assessing the interplay between off-target promiscuity, cytotoxicity, and tolerability in rodents to improve the safety profile of novel anti-malarial plasmepsin X inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluoro-7-azaspiro[3.5]nonane
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Difluoro-7-azaspiro[3.5]nonane. As a specialized fluorinated spirocyclic amine, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Foundational Knowledge: Hazard Profile and Regulatory Context
A thorough understanding of the compound's characteristics is the cornerstone of its safe management. The primary disposal pathway is dictated by its chemical nature and the hazardous byproducts it can form.
Chemical and Hazard Summary
2,2-Difluoro-7-azaspiro[3.5]nonane is an organic compound whose hazards, while not fully elucidated, are inferred from its structure and available safety data for its hydrochloride salt form. The presence of fluorine and nitrogen atoms is of critical importance for disposal considerations.
| Property | Information | Rationale for Disposal |
| Chemical Family | Fluorinated Spirocyclic Amine | Dictates segregation into halogenated organic waste stream. |
| CAS Number | 1523618-02-1 (for hydrochloride salt) | Unique identifier for tracking and regulatory reporting. |
| Primary Hazards | May cause skin and eye irritation.[1] Potential for respiratory tract irritation.[2][3] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Combustion Products | Emits highly toxic and corrosive fumes, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Hydrogen Chloride (HCl).[1][4] | This is the most critical factor. Disposal must be via high-temperature incineration at a facility equipped with acid gas scrubbers. |
Governing Regulatory Standards
All chemical waste disposal activities in a laboratory setting are governed by national and local regulations. In the United States, two primary federal bodies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle-to-grave").[5][6] This includes proper identification, segregation, storage, and transport of chemical waste.[7][8]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This plan must include standard operating procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[11]
Pre-Disposal Protocol: The Critical Steps of Characterization and Segregation
Proper disposal begins long before the waste container leaves the laboratory. These initial steps are non-negotiable for ensuring safety and compliance.
Step 1: Hazardous Waste Determination
Based on its chemical structure and potential to generate hazardous combustion byproducts, 2,2-Difluoro-7-azaspiro[3.5]nonane and any materials contaminated with it must be classified as hazardous waste.
Step 2: Correct Waste Segregation
The causality behind segregation is to prevent dangerous reactions and to ensure the waste is routed to the correct type of disposal facility.
-
Action: Designate a specific waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the waste.
-
Rationale: The presence of fluorine (a halogen) necessitates that this compound be incinerated in a specialized facility.[12] Mixing it with non-halogenated waste streams could lead to its improper disposal, releasing corrosive HF gas into the environment.
-
Prohibited Co-mingling: Never mix this waste with:
-
Strong acids or bases
-
Oxidizing agents
-
Non-halogenated organic waste
-
Aqueous waste
-
Standard Operating Procedure: Waste Collection and Disposal
This section provides a direct, step-by-step methodology for the collection and disposal of 2,2-Difluoro-7-azaspiro[3.5]nonane waste.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves before use and use proper removal technique.[4]
-
Body Protection: Standard laboratory coat.
Step-by-Step Collection Protocol
-
Container Selection:
-
Obtain a chemically compatible waste container, typically made of high-density polyethylene (HDPE).
-
The container must have a leak-proof, screw-top lid and be in good condition without any residues on the exterior.
-
-
Waste Collection (Solids):
-
For residual amounts of the pure compound or contaminated consumables (e.g., weigh boats, wipes, contaminated gloves), carefully place them into the designated "Halogenated Organic Solid Waste" container.
-
Perform these transfers in a chemical fume hood to minimize inhalation exposure and avoid creating dust.[2][4]
-
-
Waste Collection (Liquids):
-
If the compound is in a solution, transfer it via a funnel to the designated "Halogenated Organic Liquid Waste" container.
-
Do not overfill the container. A crucial safety margin is to leave at least 10% of the volume as headspace to allow for vapor expansion.[13]
-
-
Container Labeling:
-
Immediately label the waste container using your institution's official hazardous waste tag.
-
At a minimum, the label must include:
-
The full chemical name: "2,2-Difluoro-7-azaspiro[3.5]nonane"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and total quantity
-
The date accumulation started
-
The associated hazards (e.g., Irritant)
-
-
-
Temporary Storage (Satellite Accumulation):
-
Final Disposal:
Emergency Protocol: Managing Spills
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all cleanup activities.[4]
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Contain & Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealable container.[4][16]
-
Label & Dispose: Label the container as "Spill Debris containing 2,2-Difluoro-7-azaspiro[3.5]nonane" and dispose of it as hazardous waste by contacting your EHS office.
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of 2,2-Difluoro-7-azaspiro[3.5]nonane waste.
Caption: Disposal workflow for 2,2-Difluoro-7-azaspiro[3.5]nonane.
References
- MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Capot Chemical.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Safety and handling of fluorin
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste. US Environmental Protection Agency (EPA).
- Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
- Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Safety Data Sheet - 2-Fluoro-7-azaspiro[3.5]nonane. Angene Chemical.
- Safety Data Sheet - 2-BOC-7-HYDROXY-2-AZASPIRO[3.5]NONANE. AK Scientific, Inc.
- Hazardous Waste and Disposal. American Chemical Society.
- Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- SAFETY DATA SHEET 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Apollo Scientific.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. theic2.org [theic2.org]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 15. acs.org [acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
